molecular formula C45H82N7O18P3S B15551262 2-Hydroxytetracosanoyl-CoA

2-Hydroxytetracosanoyl-CoA

Cat. No.: B15551262
M. Wt: 1134.2 g/mol
InChI Key: RFMGUQJXIXHESC-YPMIVOHTSA-N
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Description

2-hydroxytetracosanoyl-CoA is a hydroxy fatty-acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxytetracosanoic acid. It is a hydroxy fatty acyl-CoA and a very long-chain fatty acyl-CoA. It is functionally related to a cerebronic acid. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C45H82N7O18P3S

Molecular Weight

1134.2 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxytetracosanethioate

InChI

InChI=1S/C45H82N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-33(53)44(58)74-28-27-47-35(54)25-26-48-42(57)39(56)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-38(69-71(59,60)61)37(55)43(68-34)52-32-51-36-40(46)49-31-50-41(36)52/h31-34,37-39,43,53,55-56H,4-30H2,1-3H3,(H,47,54)(H,48,57)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/t33?,34-,37-,38-,39+,43-/m1/s1

InChI Key

RFMGUQJXIXHESC-YPMIVOHTSA-N

Origin of Product

United States

Foundational & Exploratory

Elucidation of the 2-Hydroxytetracosanoyl-CoA Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis pathway of 2-hydroxytetracosanoyl-CoA, a critical precursor for the synthesis of 2-hydroxylated sphingolipids. These lipids are integral components of myelin in the nervous system and the epidermal permeability barrier. The elucidation of this pathway is centered around the key enzyme, Fatty Acid 2-Hydroxylase (FA2H). This document details the enzymatic reaction, substrate specificity, and kinetic properties of FA2H. Furthermore, it provides comprehensive experimental protocols for the characterization of this pathway, including enzyme activity assays, protein expression analysis, and gene silencing techniques. Quantitative data are summarized in structured tables, and key pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts. This guide is intended to be a valuable resource for researchers and professionals involved in the study of lipid metabolism and the development of therapeutics for related neurological and skin disorders.

Introduction

2-Hydroxylated fatty acids are a unique class of lipids characterized by a hydroxyl group at the C-2 position. When incorporated into sphingolipids, they form 2-hydroxysphingolipids, which are particularly abundant in the myelin sheath of the central and peripheral nervous systems and the stratum corneum of the epidermis[1][2]. The presence of the 2-hydroxyl group imparts distinct biophysical properties to membranes, influencing lipid packing and cell signaling[3]. The biosynthesis of this compound is the initial and rate-limiting step in the formation of very-long-chain 2-hydroxylated sphingolipids. The primary enzyme responsible for this hydroxylation is Fatty Acid 2-Hydroxylase (FA2H)[1][4].

Mutations in the FA2H gene are linked to a group of neurodegenerative disorders, including hereditary spastic paraplegia 35 (SPG35) and fatty acid hydroxylase-associated neurodegeneration (FAHN), highlighting the critical role of this pathway in maintaining neuronal health[5][6]. A thorough understanding of the this compound biosynthesis pathway is therefore essential for developing therapeutic strategies for these debilitating diseases.

The Core Biosynthesis Pathway

The synthesis of this compound is a single-step enzymatic reaction catalyzed by FA2H, an integral membrane protein located in the endoplasmic reticulum[5][7].

Enzymatic Reaction:

FA2H catalyzes the stereospecific hydroxylation of a fatty acid at the C-2 position, producing an (R)-2-hydroxy fatty acid[6]. The reaction is dependent on NAD(P)H and cytochrome b5 as a cofactor[4][8]. The primary substrate for the synthesis of this compound is tetracosanoic acid (C24:0).

sub Tetracosanoic Acid (C24:0) enzyme FA2H (Fatty Acid 2-Hydroxylase) sub->enzyme Substrate prod 2(R)-Hydroxytetracosanoic Acid coa Acyl-CoA Synthetase prod->coa final_prod This compound coa->final_prod enzyme->prod Product byproduct NAD(P)+ + 2H2O enzyme->byproduct cofactors NAD(P)H + H+ + O2 cofactors->enzyme A Sample Homogenization B Protein Quantification A->B C Prepare Reaction Mix (Buffer, NADPH system, Reductase) B->C D Add Substrate ([D4]Tetracosanoic Acid) C->D E Incubate at 37°C D->E F Stop Reaction & Extract Lipids E->F G Dry & Derivatize (TMS) F->G H GC-MS Analysis G->H A Protein Extraction from Cells/Tissues B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation (anti-FA2H) D->E F Secondary Antibody Incubation (HRP-conjugated) E->F G Chemiluminescent Detection F->G H Imaging & Analysis G->H A Cell Seeding C Transfect Cells A->C B Prepare siRNA/shRNA -Transfection Reagent Complexes B->C D Incubate & Replace Medium C->D E Harvest Cells (48-72h) D->E F Analyze Knockdown Efficiency (qRT-PCR or Western Blot) E->F

References

An In-depth Technical Guide to the Core Enzymes in 2-Hydroxytetracosanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of 2-hydroxylated very-long-chain fatty acids, such as 2-hydroxytetracosanoic acid, is a critical pathway in lipid homeostasis, primarily occurring through peroxisomal alpha-oxidation. Deficiencies in this pathway are linked to severe neurological disorders. This technical guide provides a comprehensive overview of the core enzymes involved in the metabolism of 2-Hydroxytetracosanoyl-CoA: Phytanoyl-CoA Hydroxylase (PHYH) and 2-Hydroxyacyl-CoA Lyase 1 (HACL1). We present available quantitative data, detailed experimental protocols for enzyme activity assays, and a schematic representation of the metabolic pathway to facilitate further research and therapeutic development.

Introduction

This compound is a 2-hydroxylated very-long-chain fatty acid (VLCFA) derivative. Its metabolism is essential for preventing its accumulation, which can be toxic to cells, particularly in the nervous system. The primary metabolic route for this compound is the peroxisomal alpha-oxidation pathway. This pathway involves a series of enzymatic reactions that shorten the fatty acid chain by one carbon atom. The two key enzymes at the core of this process are Phytanoyl-CoA Hydroxylase (PHYH) and 2-Hydroxyacyl-CoA Lyase 1 (HACL1). Understanding the function, regulation, and interplay of these enzymes is crucial for developing diagnostics and therapeutics for related metabolic disorders.

Core Enzymes in this compound Metabolism

The breakdown of this compound is a multi-step process initiated within the peroxisome.

Phytanoyl-CoA Hydroxylase (PHYH)

Phytanoyl-CoA hydroxylase is an Fe(II) and 2-oxoglutarate-dependent oxygenase that catalyzes the hydroxylation of phytanoyl-CoA at the alpha-position.[1][2][3] While its primary substrate is phytanoyl-CoA, a branched-chain fatty acid, it is also involved in the metabolism of straight-chain acyl-CoAs.[4] Mutations in the PHYH gene are the cause of more than 90% of cases of adult Refsum disease, a neurological disorder characterized by the accumulation of phytanic acid.[5]

Function in this compound Metabolism: Although direct hydroxylation of tetracosanoyl-CoA to this compound by PHYH in vivo is not its primary role, the enzyme's activity on straight-chain acyl-CoAs suggests a potential involvement. The initial 2-hydroxylation of very-long-chain fatty acids is primarily attributed to fatty acid 2-hydroxylase (FA2H) in the endoplasmic reticulum. However, for branched-chain fatty acids that undergo alpha-oxidation, PHYH is the key hydroxylating enzyme.

2-Hydroxyacyl-CoA Lyase 1 (HACL1)

HACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme located in the peroxisome.[6] It catalyzes the cleavage of 2-hydroxyacyl-CoA substrates into an (n-1) fatty aldehyde and formyl-CoA.[6] This is a critical step in the alpha-oxidation of both 2-hydroxy straight-chain fatty acids and 3-methyl-branched fatty acids.[6]

Function in this compound Metabolism: HACL1 is the central enzyme responsible for the degradation of this compound. It cleaves the C1-C2 bond of this compound to produce heptadecanal (B146464) and formyl-CoA.

2-Hydroxyacyl-CoA Lyase 2 (HACL2)

A second 2-hydroxyacyl-CoA lyase, HACL2, has been identified and is localized to the endoplasmic reticulum. While HACL1 is considered the major enzyme for this activity in the liver, HACL2 may play a more significant role in other tissues or provide a compensatory pathway.[7]

Quantitative Data

Table 1: Kinetic Parameters for Phytanoyl-CoA Hydroxylase (PHYH)

SubstrateApparent Km (μM)Source
Phytanoyl-CoA29.5[8]
3-Methylhexadecanoyl-CoA40.8[8]

Table 2: Kinetic Parameters for 2-Hydroxyacyl-CoA Lyase 1 (HACL1)

SubstrateApparent Km (μM)Source
2-Hydroxy-3-methylhexadecanoyl-CoA15[2]

Metabolic Pathway of this compound

The metabolism of this compound via peroxisomal alpha-oxidation is a sequential process.

Peroxisomal alpha-oxidation of this compound.

The initial 2-hydroxylation of very-long-chain fatty acids primarily occurs in the endoplasmic reticulum, catalyzed by fatty acid 2-hydroxylase (FA2H). The resulting 2-hydroxy fatty acid is then activated to its CoA ester and transported into the peroxisome. Within the peroxisome, HACL1 cleaves this compound into heptadecanal and formyl-CoA.[6] Heptadecanal is subsequently oxidized to heptadecanoic acid by an aldehyde dehydrogenase.[9] Heptadecanoic acid can then undergo further degradation via peroxisomal β-oxidation. Formyl-CoA is rapidly hydrolyzed to formate (B1220265), which can then be metabolized in the cytosol to carbon dioxide.[8][10]

Experimental Protocols

Accurate measurement of PHYH and HACL1 activity is essential for both basic research and clinical diagnostics. The following sections provide detailed protocols for in vitro enzyme assays.

Synthesis of this compound Substrate

The synthesis of this compound is a prerequisite for the enzyme assays. A common method involves the chemical synthesis of 2-hydroxytetracosanoic acid followed by its enzymatic conversion to the CoA ester.

Workflow for this compound Synthesis:

substrate_synthesis_workflow Start Start with Tetracosanoic Acid Step1 α-Bromination Start->Step1 Step2 Nucleophilic Substitution with Hydroxide Step1->Step2 Product1 2-Hydroxytetracosanoic Acid Step2->Product1 Step3 Activation to Acyl-CoA (e.g., using Acyl-CoA Synthetase) Product1->Step3 Final_Product This compound Step3->Final_Product

Workflow for the synthesis of this compound.
Phytanoyl-CoA Hydroxylase (PHYH) Activity Assay

This assay measures the hydroxylation of a suitable acyl-CoA substrate by recombinant or purified PHYH. The protocol is adapted from methods used for phytanoyl-CoA.[11][12]

Materials:

  • Purified recombinant human PHYH

  • This compound (or a suitable analog like phytanoyl-CoA)

  • 2-Oxoglutarate

  • Ferrous sulfate (B86663) (FeSO₄)

  • Ascorbate

  • Bovine Serum Albumin (BSA)

  • Tris-HCl buffer (pH 7.5)

  • HPLC system with a C18 reverse-phase column and UV detector

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, BSA, ascorbate, and 2-oxoglutarate.

  • Add the substrate (e.g., this compound) to the reaction mixture.

  • Initiate the reaction by adding a pre-incubated solution of PHYH and FeSO₄.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an acidic solution (e.g., perchloric acid) and placing it on ice.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to separate the substrate from the hydroxylated product.

  • Quantify the product peak area and calculate the enzyme activity based on a standard curve.

2-Hydroxyacyl-CoA Lyase 1 (HACL1) Activity Assay

This assay measures the HACL1-catalyzed cleavage of a 2-hydroxyacyl-CoA substrate by quantifying the production of formyl-CoA, which is subsequently converted to formate.[2] A common method utilizes a radiolabeled substrate.

Materials:

  • Purified recombinant human HACL1 or cell/tissue homogenate

  • [1-¹⁴C]-2-Hydroxytetracosanoyl-CoA (radiolabeled substrate)

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl₂)

  • Bovine Serum Albumin (BSA)

  • Tris-HCl buffer (pH 7.5)

  • Formate dehydrogenase

  • NAD⁺

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction medium containing Tris-HCl buffer, BSA, MgCl₂, and TPP.

  • Add the radiolabeled substrate, [1-¹⁴C]-2-Hydroxytetracosanoyl-CoA, to the reaction medium.

  • Initiate the reaction by adding the enzyme source (purified HACL1 or homogenate).

  • Incubate at 37°C for a specific time.

  • Terminate the reaction by adding acid.

  • The [¹⁴C]formate produced is converted to ¹⁴CO₂ by the addition of formate dehydrogenase and NAD⁺.

  • The evolved ¹⁴CO₂ is trapped and its radioactivity is measured using a scintillation counter.

  • Enzyme activity is calculated based on the amount of ¹⁴CO₂ produced over time.

Workflow for HACL1 Radiometric Assay:

hacl1_assay_workflow Start Prepare Reaction Mix (Buffer, TPP, MgCl2, BSA) Step1 Add [1-¹⁴C]-2-Hydroxytetracosanoyl-CoA Start->Step1 Step2 Initiate with HACL1 Enzyme Step1->Step2 Step3 Incubate at 37°C Step2->Step3 Step4 Terminate Reaction (Acid) Step3->Step4 Step5 Convert [¹⁴C]Formate to ¹⁴CO₂ (Formate Dehydrogenase, NAD⁺) Step4->Step5 Step6 Trap ¹⁴CO₂ Step5->Step6 End Quantify Radioactivity (Scintillation Counting) Step6->End

Experimental workflow for the HACL1 radiometric assay.

Regulation of Enzyme Activity

The activity of the enzymes in the alpha-oxidation pathway is subject to regulation. For instance, the expression of PHYH can be induced by its substrate, phytanic acid, although this regulation does not appear to be mediated by PPARα or RXR nuclear receptors.[13][14] Further research is needed to fully elucidate the regulatory mechanisms governing the expression and activity of HACL1 and HACL2, particularly in response to very-long-chain 2-hydroxy fatty acids.

Conclusion and Future Directions

The metabolism of this compound is a specialized peroxisomal pathway with HACL1 as the central enzyme. While the core components of this pathway have been identified, there remains a significant gap in our understanding of the specific kinetics and regulation of these enzymes with very-long-chain substrates. Future research should focus on:

  • Determining the kinetic parameters of PHYH, HACL1, and HACL2 with this compound to build accurate metabolic models.

  • Elucidating the regulatory networks that control the expression and activity of these enzymes in different tissues and under various physiological and pathological conditions.

  • Developing high-throughput screening assays to identify small molecule modulators of HACL1 activity, which could serve as potential therapeutic agents for related metabolic disorders.

This technical guide provides a foundational resource for researchers and drug development professionals to advance our understanding of this compound metabolism and to explore new avenues for therapeutic intervention in associated diseases.

References

The Cellular Landscape of 2-Hydroxytetracosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxytetracosanoyl-CoA, a vital intermediate in the metabolism of very-long-chain fatty acids, plays a crucial role in the biosynthesis of specialized lipids essential for the structural integrity and function of cellular membranes, particularly in the nervous system. Its precise subcellular localization is intrinsically linked to its metabolic fate and physiological significance. This technical guide provides an in-depth exploration of the cellular distribution of this compound, detailing its synthesis in the endoplasmic reticulum and its subsequent degradation within peroxisomes. We will examine the key enzymes governing these processes, present relevant metabolic pathways, and provide an overview of the experimental methodologies employed to elucidate the localization of such metabolites. This document serves as a comprehensive resource for professionals engaged in lipid research and the development of therapeutics targeting lipid metabolic pathways.

Introduction

This compound is the activated form of 2-hydroxytetracosanoic acid, a 24-carbon saturated fatty acid with a hydroxyl group at the alpha-position. This modification confers unique biochemical properties, directing its incorporation into a specific class of sphingolipids known as 2-hydroxy-sphingolipids. These lipids are particularly enriched in the myelin sheath of the nervous system, highlighting their critical role in neural function.[1][2][3] Understanding the subcellular journey of this compound, from its synthesis to its catabolism, is paramount for deciphering its role in health and disease, including neurodegenerative disorders like fatty acid hydroxylase-associated neurodegeneration (FAHN).[2][3]

Cellular Synthesis and Localization

The synthesis of this compound is a spatially defined process, primarily occurring in the endoplasmic reticulum (ER).

2.1. The Endoplasmic Reticulum: The Hub of Synthesis

The initial and rate-limiting step in the formation of 2-hydroxylated fatty acids is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H) .[1][2][4] Subcellular localization studies have firmly placed FA2H as an integral membrane protein of the endoplasmic reticulum.[3][4][5]

The synthesis pathway is as follows:

  • Substrate: Tetracosanoyl-CoA (the CoA ester of tetracosanoic acid, C24:0) serves as the primary substrate.

  • Enzymatic Hydroxylation: FA2H hydroxylates Tetracsanoyl-CoA at the C-2 position, yielding this compound.[6]

  • Incorporation into Sphingolipids: Within the ER, this compound is then utilized by ceramide synthases for the acylation of a sphingoid base, forming 2-hydroxy-ceramides.[4][7] These ceramides (B1148491) are the precursors for more complex 2-hydroxylated sphingolipids, such as galactosylceramides and sulfatides, which are abundant in myelin.[1]

Synthesis_Pathway

Cellular Degradation and Localization

The catabolism of this compound is segregated from its synthesis and occurs predominantly within the peroxisomes through a process known as alpha-oxidation.

3.1. Peroxisomes: The Site of Alpha-Oxidation

Peroxisomes are organelles that house a variety of metabolic pathways, including the degradation of very-long-chain and branched-chain fatty acids.[8] The breakdown of 2-hydroxylated fatty acids is a key function of peroxisomal alpha-oxidation.[7][9][10][11]

The degradation pathway involves the following steps:

  • Transport: this compound is transported into the peroxisome.

  • Cleavage: Inside the peroxisome, the enzyme 2-hydroxyacyl-CoA lyase (HACL1) cleaves this compound.[7][10][11]

  • Products: This cleavage reaction yields two products:

    • Formyl-CoA: Which is further metabolized.

    • Tricosanal: A 23-carbon aldehyde, which can be subsequently oxidized to tricosanoic acid and undergo beta-oxidation.

Degradation_Pathway 2_Hydroxytetracosanoyl_CoA_in 2_Hydroxytetracosanoyl_CoA_in 2_Hydroxytetracosanoyl_CoA_out->2_Hydroxytetracosanoyl_CoA_in Transport

Quantitative Data on Cellular Distribution

To date, specific quantitative data on the steady-state concentrations of this compound in different subcellular compartments (e.g., ER, peroxisomes, mitochondria, cytosol) are not extensively reported in the scientific literature. The transient nature of this intermediate, which is rapidly synthesized and incorporated into complex lipids or degraded, makes its quantification challenging.

The cellular localization is primarily inferred from the well-established locations of the key metabolic enzymes involved in its synthesis and degradation.

Organelle Associated Process Key Enzyme(s) Role in this compound Metabolism
Endoplasmic Reticulum SynthesisFatty Acid 2-Hydroxylase (FA2H), Ceramide SynthasesSite of synthesis from Tetracosanoyl-CoA and subsequent incorporation into ceramides.[3][4][5][7]
Peroxisomes Degradation (Alpha-oxidation)2-Hydroxyacyl-CoA Lyase (HACL1)Site of catabolism into Formyl-CoA and a C23 aldehyde.[7][10][11]
Mitochondria General Fatty Acid MetabolismVariousWhile a direct role in 2-hydroxylated fatty acid metabolism is not prominent, mitochondria are central to overall cellular fatty acid and energy metabolism.[12][13]

Experimental Protocols for Determining Cellular Localization

The determination of the subcellular localization of metabolites like this compound relies on a combination of techniques aimed at separating cellular components and analyzing their molecular contents.

5.1. Subcellular Fractionation

This is a foundational technique to isolate different organelles.

  • Principle: Cells or tissues are homogenized to break the plasma membrane while keeping the organelles intact. The homogenate is then subjected to a series of centrifugations at increasing speeds, which pellets different organelles based on their size and density.

  • General Protocol:

    • Homogenization: Tissues or cultured cells are suspended in an ice-cold isotonic buffer (e.g., containing sucrose (B13894), MOPS/HEPES, and protease inhibitors) and homogenized using a Dounce homogenizer or a similar device.

    • Differential Centrifugation:

      • Low-speed spin (e.g., 600 x g for 10 min) to pellet nuclei and intact cells.

      • The resulting supernatant is then centrifuged at a higher speed (e.g., 10,000 x g for 20 min) to pellet mitochondria.

      • A subsequent high-speed spin (e.g., 100,000 x g for 60 min) of the second supernatant pellets the microsomal fraction (containing ER and Golgi) and other small vesicles. The final supernatant is the cytosolic fraction.

    • Density Gradient Centrifugation: For higher purity, fractions can be further resolved on a density gradient (e.g., sucrose or Percoll).

    • Analysis: Each fraction is then analyzed for the presence of this compound and marker proteins for each organelle to assess the purity of the fractionation.

5.2. Acyl-CoA Extraction and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.[14][15][16][17][18]

  • Principle: Acyl-CoAs are extracted from subcellular fractions, separated by liquid chromatography, and then detected and quantified by mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

  • General Protocol:

    • Extraction: Acyl-CoAs are extracted from the isolated organelle fractions using a solvent mixture, often containing an acidic component to improve stability and recovery (e.g., isopropanol/acetonitrile with an acidic buffer). An internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) is added at the beginning of the extraction for accurate quantification.

    • Separation: The extracted acyl-CoAs are separated using reversed-phase liquid chromatography.

    • Detection and Quantification: The separated acyl-CoAs are ionized (typically by electrospray ionization) and analyzed by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

5.3. Immunofluorescence and Immunohistochemistry

While not directly visualizing the acyl-CoA, these techniques are crucial for localizing the enzymes responsible for its metabolism.

  • Principle: Specific antibodies are used to detect the location of a target protein (e.g., FA2H or HACL1) within a cell or tissue.

  • General Protocol:

    • Fixation and Permeabilization: Cells or tissue sections are fixed (e.g., with paraformaldehyde) to preserve their structure and then permeabilized (e.g., with Triton X-100) to allow antibodies to enter the cell.

    • Antibody Incubation: The sample is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody that is conjugated to a fluorescent dye.

    • Imaging: The sample is visualized using a fluorescence microscope to determine the subcellular localization of the protein. Co-localization with known organelle markers can confirm the location.

Experimental_Workflow cluster_Sample Sample Preparation cluster_Fractionation Subcellular Fractionation cluster_Analysis Analysis cluster_Validation Validation Cells_Tissues Cells/Tissues Homogenization Homogenization Cells_Tissues->Homogenization Immunofluorescence Immunofluorescence (for enzyme localization) Cells_Tissues->Immunofluorescence Centrifugation Differential & Density Gradient Centrifugation Homogenization->Centrifugation Fractions Isolated Organelles (ER, Peroxisomes, etc.) Centrifugation->Fractions Extraction Acyl-CoA Extraction Fractions->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantitative Data LC_MS->Quantification Microscopy Microscopy Immunofluorescence->Microscopy

Conclusion

The cellular life of this compound is a tale of two organelles: its genesis in the endoplasmic reticulum and its demise in the peroxisomes. This spatial separation of synthesis and degradation underscores the intricate regulation of lipid metabolism within the cell. While direct quantitative measurements of its subcellular distribution remain an area for future research, the localization of its key metabolic enzymes provides a robust framework for understanding its cellular geography. The methodologies outlined in this guide offer a pathway for researchers to further probe the subcellular dynamics of this and other critical lipid metabolites, paving the way for new insights into the pathogenesis of lipid-related diseases and the development of novel therapeutic strategies.

References

2-Hydroxytetracosanoyl-CoA: A Core Component in Very-Long-Chain Fatty Acid and Sphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytetracosanoyl-CoA is a critical intermediate in the metabolism of very-long-chain fatty acids (VLCFAs), particularly in the pathways leading to the synthesis of 2-hydroxylated sphingolipids and in the peroxisomal alpha-oxidation pathway. The presence of a hydroxyl group at the alpha-position of the tetracosanoyl (C24:0) acyl chain imparts unique biochemical properties that are essential for the structure and function of myelin sheaths in the nervous system and for the epidermal water barrier. This guide provides a comprehensive overview of the metabolic pathways involving this compound, detailed experimental protocols for its study, and quantitative data on the key enzymes involved.

Biosynthesis of this compound

The primary route for the synthesis of this compound begins with the hydroxylation of tetracosanoic acid (lignoceric acid) by the enzyme Fatty Acid 2-Hydroxylase (FA2H) . This enzyme is an iron- and 2-oxoglutarate-dependent oxygenase located in the endoplasmic reticulum. The resulting 2-hydroxytetracosanoic acid is then activated to its coenzyme A thioester, this compound, by a very-long-chain acyl-CoA synthetase (ACSVL).

Key Enzyme: Fatty Acid 2-Hydroxylase (FA2H)

FA2H is a crucial enzyme in the synthesis of 2-hydroxy fatty acids, which are essential components of a subset of mammalian sphingolipids.[1] Mutations in the FA2H gene are associated with neurodegenerative disorders, highlighting the importance of this pathway.[1]

Parameter Value Substrate Source
Km<0.18 µMTetracosanoic acidUniProt

Diagram of this compound Biosynthesis

Biosynthesis Tetracosanoic Acid Tetracosanoic Acid FA2H FA2H Tetracosanoic Acid->FA2H 2-Hydroxytetracosanoic Acid 2-Hydroxytetracosanoic Acid FA2H->2-Hydroxytetracosanoic Acid Succinate, CO2 Succinate, CO2 FA2H->Succinate, CO2 ACSVL ACSVL 2-Hydroxytetracosanoic Acid->ACSVL This compound This compound ACSVL->this compound AMP + PPi AMP + PPi ACSVL->AMP + PPi CoA + ATP CoA + ATP CoA + ATP->ACSVL O2, 2-oxoglutarate O2, 2-oxoglutarate O2, 2-oxoglutarate->FA2H

Biosynthesis of this compound.

Incorporation into Sphingolipids

Once synthesized, this compound serves as a substrate for Ceramide Synthases (CerS) to be incorporated into the backbone of sphingolipids, forming 2-hydroxy ceramides. There are six known mammalian CerS (CerS1-6), each with a specific preference for the chain length of the fatty acyl-CoA. All six CerS isoforms are capable of utilizing 2-hydroxy fatty acyl-CoAs to produce 2-hydroxy ceramides.[2] Specifically, CerS2 shows a preference for very-long-chain acyl-CoAs, including C24, and CerS3 is also involved in the synthesis of very-long-chain and ultra-long-chain ceramides, particularly in the skin.

The resulting 2-hydroxy-ceramides are precursors for more complex sphingolipids, such as galactosylceramide and sulfatide, which are abundant in the myelin sheath of the nervous system.

Diagram of Sphingolipid Synthesis with this compound

Sphingolipid_Synthesis This compound This compound CerS2 / CerS3 CerS2 / CerS3 This compound->CerS2 / CerS3 Sphinganine Sphinganine Sphinganine->CerS2 / CerS3 2-Hydroxy-dihydroceramide 2-Hydroxy-dihydroceramide CerS2 / CerS3->2-Hydroxy-dihydroceramide CoA CoA CerS2 / CerS3->CoA Dihydroceramide_Desaturase Dihydroceramide_Desaturase 2-Hydroxy-dihydroceramide->Dihydroceramide_Desaturase 2-Hydroxy-ceramide 2-Hydroxy-ceramide Dihydroceramide_Desaturase->2-Hydroxy-ceramide Complex_Sphingolipids Complex_Sphingolipids 2-Hydroxy-ceramide->Complex_Sphingolipids

Incorporation into Sphingolipids.

Degradation of this compound via Peroxisomal Alpha-Oxidation

2-Hydroxy fatty acids, including 2-hydroxytetracosanoic acid, are primarily degraded in the peroxisomes via the alpha-oxidation pathway.[3] The initial step involves the activation of the 2-hydroxy fatty acid to its CoA ester, this compound. This is then cleaved by 2-hydroxyacyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, to yield formyl-CoA and an (n-1) aldehyde, in this case, tricosanal.[4] Tricosanal is subsequently oxidized to tricosanoic acid (a C23:0 fatty acid) by a fatty aldehyde dehydrogenase. Tricosanoic acid can then enter the beta-oxidation pathway.

Key Enzyme: 2-Hydroxyacyl-CoA Lyase (HACL1)

HACL1 plays a crucial role in the degradation of both 2-hydroxy straight-chain fatty acids and 3-methyl-branched fatty acids.[4] Its activity is dependent on the cofactor thiamine pyrophosphate.

Enzyme Substrates Products Cofactors
HACL12-Hydroxyphytanoyl-CoA, 2-Hydroxyoctadecanoyl-CoA, this compoundPristanal + Formyl-CoA, Heptadecanal + Formyl-CoA, Tricosanal + Formyl-CoAThiamine Pyrophosphate (TPP), Mg2+

Diagram of Peroxisomal Alpha-Oxidation

Alpha_Oxidation cluster_peroxisome Peroxisome This compound This compound HACL1 HACL1 This compound->HACL1 Tricosanal Tricosanal HACL1->Tricosanal Formyl-CoA Formyl-CoA HACL1->Formyl-CoA Fatty_Aldehyde_Dehydrogenase Fatty_Aldehyde_Dehydrogenase Tricosanal->Fatty_Aldehyde_Dehydrogenase Tricosanoic_Acid Tricosanoic_Acid Fatty_Aldehyde_Dehydrogenase->Tricosanoic_Acid Beta-Oxidation Beta-Oxidation Tricosanoic_Acid->Beta-Oxidation TPP TPP TPP->HACL1

Peroxisomal Alpha-Oxidation Pathway.

Experimental Protocols

In Vitro Assay for Fatty Acid 2-Hydroxylase (FA2H) Activity

This protocol is adapted from a method for measuring the conversion of a deuterated C24 fatty acid to its 2-hydroxy derivative.

Materials:

  • Microsomal fraction containing FA2H (e.g., from transfected cells or tissue homogenates)

  • [D4]-Tetracosanoic acid (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Purified NADPH:cytochrome P450 reductase

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Internal standard (e.g., [D4]-2-hydroxytetracosanoic acid)

  • Solvents for extraction (e.g., chloroform (B151607), methanol)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, NADPH regenerating system, and purified NADPH:cytochrome P450 reductase.

  • Add the microsomal protein to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the [D4]-tetracosanoic acid substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a mixture of chloroform and methanol.

  • Add the internal standard.

  • Extract the lipids using a standard lipid extraction method (e.g., Bligh and Dyer).

  • Dry the lipid extract under a stream of nitrogen.

  • Derivatize the fatty acids to their trimethylsilyl (B98337) (TMS) esters using the derivatizing agent.

  • Analyze the TMS-derivatized fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS) in selected ion monitoring (SIM) mode to quantify the product and substrate.

Workflow Diagram for FA2H Assay

FA2H_Assay_Workflow Microsome_Preparation Prepare Microsomal Fraction Reaction_Setup Set up Reaction Mixture (Buffer, NADPH system, P450 reductase) Microsome_Preparation->Reaction_Setup Pre-incubation Pre-incubate at 37°C Reaction_Setup->Pre-incubation Reaction_Start Add [D4]-Tetracosanoic Acid Pre-incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop Reaction (Add Chloroform/Methanol) Incubation->Reaction_Stop Lipid_Extraction Extract Lipids Reaction_Stop->Lipid_Extraction Derivatization Derivatize to TMS Esters Lipid_Extraction->Derivatization GC-MS_Analysis Analyze by GC-MS (SIM) Derivatization->GC-MS_Analysis Data_Quantification Quantify Product GC-MS_Analysis->Data_Quantification

Workflow for the in vitro FA2H assay.
LC-MS/MS Method for Quantification of 2-Hydroxy Fatty Acids

This protocol provides a general framework for the sensitive and specific quantification of 2-hydroxy fatty acids from biological samples.

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate, plasma)

  • Internal standards (deuterated analogs of the 2-hydroxy fatty acids of interest)

  • Solvents for extraction (e.g., isopropanol (B130326), ethyl acetate (B1210297), formic acid)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • LC-MS/MS system equipped with a suitable column (e.g., C18 reversed-phase)

Procedure:

  • Homogenize the biological sample in an appropriate buffer.

  • Add the internal standards to the homogenate.

  • Extract the lipids using a liquid-liquid extraction procedure (e.g., by adding isopropanol followed by ethyl acetate and formic acid).

  • Vortex and centrifuge to separate the phases.

  • Collect the organic phase and dry it under nitrogen.

  • (Optional) Reconstitute the sample and perform SPE for further purification.

  • Reconstitute the final lipid extract in a solvent compatible with the LC mobile phase.

  • Inject the sample onto the LC-MS/MS system.

  • Separate the 2-hydroxy fatty acids using a suitable gradient elution on a reversed-phase column.

  • Detect and quantify the analytes using multiple reaction monitoring (MRM) in negative ion mode. Specific precursor-to-product ion transitions for each 2-hydroxy fatty acid and its internal standard should be optimized.

Workflow Diagram for LC-MS/MS Analysis

LCMS_Workflow Sample_Homogenization Homogenize Biological Sample Add_Internal_Standards Add Deuterated Internal Standards Sample_Homogenization->Add_Internal_Standards Lipid_Extraction Perform Liquid-Liquid Extraction Add_Internal_Standards->Lipid_Extraction Dry_Extract Dry Organic Phase Lipid_Extraction->Dry_Extract Reconstitution Reconstitute in Mobile Phase Dry_Extract->Reconstitution LC_Separation Separate by Reversed-Phase LC Reconstitution->LC_Separation MSMS_Detection Detect by MS/MS (MRM Mode) LC_Separation->MSMS_Detection Quantification Quantify Analytes MSMS_Detection->Quantification

Workflow for LC-MS/MS analysis of 2-hydroxy fatty acids.

Conclusion

This compound stands at a critical juncture in lipid metabolism, connecting the synthesis of vital structural lipids with a unique catabolic pathway. Its role in forming 2-hydroxylated sphingolipids is indispensable for the integrity of the nervous system and skin. The detailed understanding of its metabolism, facilitated by the experimental approaches outlined in this guide, is paramount for researchers and drug development professionals aiming to target diseases associated with defects in very-long-chain fatty acid metabolism. Further quantitative studies are needed to fully elucidate the substrate specificities and kinetics of the enzymes involved, which will undoubtedly open new avenues for therapeutic intervention.

References

The Structural Cornerstone: Unraveling the Function of 2-Hydroxylated Sphingolipids in Membrane Architecture

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-hydroxylated sphingolipids (2-OH-SLs) represent a unique class of lipids crucial for the structural integrity and function of cellular membranes, particularly in the nervous system and the epidermis. The addition of a hydroxyl group at the C-2 position of the N-acyl chain, a reaction catalyzed by Fatty Acid 2-Hydroxylase (FA2H), confers distinct biophysical properties that drive the formation of highly ordered, stable membrane domains. This guide provides a comprehensive overview of the role of 2-OH-SLs in membrane structure, their impact on biophysical parameters, and their involvement in cellular signaling. We present a synthesis of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to offer a thorough resource for professionals in life sciences and drug development.

Introduction: The Significance of a Single Hydroxyl Group

Sphingolipids are essential components of eukaryotic cell membranes, playing pivotal roles in both structural organization and signal transduction.[1] A key modification to their structure is the hydroxylation of the fatty acid chain, most commonly at the C-2 position. This seemingly minor alteration introduces a hydroxyl group capable of forming extensive hydrogen bond networks, profoundly influencing membrane properties.[2]

These 2-hydroxylated sphingolipids, including 2-hydroxy galactosylceramide (2-OH-GalCer) and 2-hydroxy ceramides (B1148491), are particularly abundant in the myelin sheath of the nervous system and the stratum corneum of the skin.[1][3] Their presence is critical for the long-term stability and function of these tissues. The enzyme responsible for this modification, Fatty Acid 2-Hydroxylase (FA2H), is a key player in generating this lipid diversity.[4] Genetic defects in FA2H lead to severe neurodegenerative disorders, underscoring the indispensable role of 2-OH-SLs in maintaining membrane homeostasis.[1][3]

This technical guide will delve into the core functions of 2-OH-SLs in membrane architecture, exploring their biophysical impact on lipid packing, domain formation, and the subsequent effects on membrane protein function and signaling pathways.

Biophysical Impact on Membrane Structure: Quantitative Insights

The defining feature of 2-OH-SLs is their ability to enhance intermolecular interactions within the lipid bilayer. The 2-hydroxyl group, located near the polar headgroup region, acts as both a hydrogen bond donor and acceptor, forming lateral hydrogen bonds with adjacent sphingolipids and other membrane components like cholesterol.[2][3] This extensive hydrogen bonding network leads to tighter lipid packing, increased membrane order, and the formation of stable, liquid-ordered (Lo) domains, often referred to as lipid rafts or nanodomains.[2][5]

While extensive research highlights the qualitative impact of these lipids, specific quantitative data remains somewhat dispersed in the literature. The following tables summarize the available quantitative and semi-quantitative data on the effects of 2-hydroxylated sphingolipids on key membrane biophysical properties.

Table 1: Effect of 2-Hydroxylated Sphingolipids on Membrane Order and Fluidity

ParameterModel SystemChange ObservedQuantitative ValueCitation(s)
Membrane OrderArabidopsis fah1/fah2 mutant plasma membraneDecrease in ordered domainsRatio of liquid-ordered (Lo) to liquid-disordered (Ld) phases decreased from 0.96 (Wild Type) to 0.52 (mutant).[2]
Membrane Hydration (Inverse of Order)CHO cells treated with Ceramide (non-hydroxylated)Increased membrane order (decreased hydration)Laurdan Generalized Polarization (GP) increased from 0.182 (control) to 0.202.[6]
Membrane FluidityModel membranes with 2-hydroxyoleic acid (2OHOA)Increased bilayer fluidityInferred from an increase in the thickness of the water layer in X-ray diffraction studies.[7]

Note: Laurdan GP is a ratiometric measure of membrane polarity, which correlates with lipid packing. Higher GP values indicate a more ordered, less hydrated membrane environment.[1][8]

Table 2: Effect of 2-Hydroxylated Sphingolipids on Membrane Structural Parameters

ParameterModel SystemChange ObservedQuantitative ValueCitation(s)
Myelin ThicknessFa2h knockout miceNo significant change in initial myelin formationMyelin thickness and g-ratios were normal in young mice, but long-term stability was compromised.[3]
Lamellar d-spacingModel membranes (DOPC:SM) with 2-hydroxyoleic acidIncreased d-spacingd-spacing increased to ~7.6 nm at 30°C in the presence of 2OHOA.[7]
Bilayer ThicknessMolecular Dynamics Simulation with 2OHOASlight thinning of raft-like bilayers (SM:CHO)Specific quantitative change not provided in the abstract.[7]

Key Biological Pathways and Workflows

The structural influence of 2-OH-SLs has profound implications for cellular processes. They are integral to the de novo synthesis pathway of complex sphingolipids and are critical for organizing membrane domains that serve as platforms for signaling proteins.

De Novo Synthesis of 2-Hydroxylated Sphingolipids

The synthesis of 2-OH-SLs follows the general pathway for sphingolipid biosynthesis, with the key addition of the 2-hydroxylation step catalyzed by FA2H in the endoplasmic reticulum. This enzyme acts on free fatty acids, which are then incorporated into dihydroceramide.

G FA Fatty Acid (e.g., C16-C24) FA2H FA2H (Fatty Acid 2-Hydroxylase) FA->FA2H hFA 2-Hydroxy Fatty Acid FA2H->hFA CerS CerS (Ceramide Synthase) hFA->CerS DHS Dihydrosphingosine DHS->CerS hDHC 2-Hydroxy Dihydroceramide CerS->hDHC DES DES (Dihydroceramide Desaturase) hDHC->DES hCer 2-Hydroxy Ceramide DES->hCer GCS_CGT GCS / CGT / SMS hCer->GCS_CGT Complex Complex 2-OH-Sphingolipids (e.g., 2-OH-GalCer, 2-OH-SM) GCS_CGT->Complex

Biosynthesis pathway of 2-hydroxylated sphingolipids.
Role in Membrane Nanodomain Organization and Signaling

2-OH-SLs, through their ability to form tight packing with sterols, are crucial for the formation of nanodomains. These domains act as platforms to concentrate or exclude specific membrane proteins, thereby regulating their activity. A key example is the localization of signaling proteins involved in plant immunity, such as the NADPH oxidase RBOHD.

G cluster_0 Plasma Membrane Disordered Liquid-Disordered (Ld) Phase (Low 2-OH-SLs) Ordered Liquid-Ordered (Lo) Nanodomain (High 2-OH-SLs + Sterols) Protein_in Localized & Active Signaling Protein Ordered->Protein_in Stabilization Protein_out Signaling Protein (e.g., RBOHD) Protein_out->Ordered Localization Response Cellular Response (e.g., ROS Burst) Protein_in->Response Signal External Stimulus (e.g., PAMPs) Signal->Protein_out

2-OH-SLs facilitate signaling protein localization.

Experimental Protocols: Methodological Overview

Studying the role of 2-OH-SLs requires a combination of sophisticated biochemical and biophysical techniques. Below are overviews of key experimental protocols cited in the field.

Lipidomics Analysis by Mass Spectrometry (MS)

This protocol outlines the general steps for the extraction and analysis of 2-OH-SLs from biological samples.

  • Objective: To identify and quantify 2-hydroxylated sphingolipid species within a complex lipid extract.

  • Methodology:

    • Lipid Extraction: Homogenize the biological sample (e.g., tissue, cells). Perform a liquid-liquid extraction using a chloroform/methanol solvent system (e.g., Folch or Bligh-Dyer methods) to partition lipids into the organic phase.[9]

    • Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for MS analysis.

    • Mass Spectrometry Analysis: Utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

      • Chromatography: Separate lipid classes using either normal-phase or reversed-phase high-performance liquid chromatography (HPLC).

      • Ionization: Employ Electrospray Ionization (ESI) to generate charged lipid molecules.

      • Detection: Use a triple quadrupole or similar mass spectrometer. Perform precursor ion scanning or neutral loss scans to specifically detect sphingolipid classes. The C-2 position of the hydroxyl group can be confirmed by characteristic fragmentation patterns in the MS² spectrum.[3]

    • Quantification: Spike samples with appropriate internal standards (e.g., deuterated or odd-chain 2-OH-SLs) prior to extraction for accurate quantification.

Preparation of Giant Unilamellar Vesicles (GUVs)

GUVs are cell-sized model membranes used to visualize lipid domain formation and protein interactions via microscopy.

  • Objective: To create model membranes incorporating 2-OH-SLs for biophysical studies.

  • Methodology (Electroformation):

    • Lipid Film Preparation: Dissolve the desired lipid mixture (e.g., phospholipid, cholesterol, and 2-OH-SL) in chloroform. If desired, include a fluorescent lipid probe.

    • Deposition: Spread the lipid solution onto conductive indium tin oxide (ITO)-coated glass slides and dry under vacuum to form a thin lipid film.

    • Assembly: Create a chamber by placing a spacer (e.g., a silicone O-ring) on one slide and adding a swelling solution (e.g., sucrose (B13894) solution). Place a second lipid-coated slide on top, with conductive sides facing each other.

    • Electroformation: Apply a low-frequency AC electric field to the slides. This induces the lipid film to swell and form large, single-layered vesicles.

    • Harvesting: Gently collect the GUVs from the chamber for microscopic observation.

Fluorescence Microscopy of Lipid Domains

This technique allows for the visualization of membrane order and the formation of lipid domains in GUVs or living cells.

  • Objective: To visualize and quantify the effect of 2-OH-SLs on the formation of liquid-ordered domains.

  • Methodology:

    • Probe Staining: Label the membrane of interest (GUVs or cells) with an environment-sensitive fluorescent probe such as Laurdan. Laurdan exhibits a spectral shift depending on the polarity of its environment, which is influenced by lipid packing and water penetration.

    • Microscopy: Image the sample using two-photon or confocal microscopy. Collect fluorescence emission in two separate channels (e.g., 400-460 nm for the ordered phase and 470-510 nm for the disordered phase).

    • Image Analysis: Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I_ordered - I_disordered) / (I_ordered + I_disordered).

    • Interpretation: Generate a GP map of the membrane. Higher GP values (blue-shifted emission) correspond to more ordered, tightly packed lipid domains (Lo phase), while lower GP values (red-shifted emission) indicate more fluid, disordered domains (Ld phase). The presence of 2-OH-SLs is expected to increase the fraction and/or GP value of the ordered domains.[1][6]

Conclusion and Future Directions

2-hydroxylated sphingolipids are not merely passive structural components but are active modulators of membrane architecture and function. Their unique ability to form extensive hydrogen bond networks is fundamental to the creation of stable, ordered lipid domains. These domains are essential for the integrity of tissues like the myelin sheath and for the spatial organization of signaling pathways at the plasma membrane.

The strong correlation between defects in 2-OH-SL synthesis and severe human diseases highlights their importance and presents them as potential targets for therapeutic intervention. Future research should focus on obtaining more high-resolution structural data of these lipids within complex membranes and further elucidating the specific signaling pathways that are modulated by 2-OH-SL-dependent membrane organization. A deeper understanding of these mechanisms will be invaluable for the development of novel strategies to combat neurodegenerative diseases, skin disorders, and potentially other pathologies where membrane integrity is compromised.

References

The Pivotal Role of 2-Hydroxytetracosanoyl-CoA in Skin Barrier Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The skin's primary function as a protective barrier against the external environment is critically dependent on the intricate composition and organization of lipids within the stratum corneum (SC), the outermost layer of the epidermis. Among these lipids, ceramides (B1148491), particularly those containing ultra-long-chain fatty acids, are paramount for maintaining barrier homeostasis. This technical guide delves into the core physiological role of a key precursor to a specific class of these essential lipids: 2-Hydroxytetracosanoyl-CoA. We will explore its synthesis, incorporation into vital ceramides, and its ultimate contribution to the structural and functional integrity of the epidermal permeability barrier.

The Synthesis and Significance of 2-Hydroxylated Ultra-Long-Chain Ceramides

The formation of a competent skin barrier is a complex process involving the terminal differentiation of keratinocytes and the synthesis of a unique lipid matrix. This matrix is predominantly composed of ceramides, cholesterol, and free fatty acids. A special subclass of ceramides, those containing 2-hydroxy fatty acids, are particularly abundant in the skin and are essential for the proper formation of the lamellar lipid structures that prevent transepidermal water loss (TEWL) and protect against external insults.[1]

This compound is the activated form of 2-hydroxytetracosanoic acid, a C24 ultra-long-chain fatty acid. Its synthesis is a critical step in the production of 2-hydroxy C24 ceramides. This process is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) .

The FA2H Pathway

FA2H introduces a hydroxyl group at the alpha-position of tetracosanoic acid (a C24 fatty acid), converting it to 2-hydroxytetracosanoic acid. This 2-hydroxy fatty acid is then activated to its CoA ester, this compound, making it available for ceramide synthesis. The expression and activity of FA2H increase as keratinocytes differentiate, highlighting its importance in the final stages of skin barrier formation.[2]

FA2H_Pathway Tetracosanoyl-CoA Tetracosanoyl-CoA FA2H FA2H Tetracosanoyl-CoA->FA2H This compound This compound FA2H->this compound Hydroxylation CerS Ceramide Synthase (e.g., CerS3) This compound->CerS 2-Hydroxy C24 Ceramide 2-Hydroxy C24 Ceramide CerS->2-Hydroxy C24 Ceramide Acylation Sphingoid Base Sphingoid Base Sphingoid Base->CerS StratumCorneum Incorporation into Stratum Corneum Lipid Matrix 2-Hydroxy C24 Ceramide->StratumCorneum

Caption: Metabolic pathway of this compound synthesis and its incorporation into ceramides.
Incorporation into Ceramides

Once formed, this compound serves as a substrate for ceramide synthases (CerS) , a family of enzymes responsible for attaching the fatty acyl chain to a sphingoid base. In the epidermis, CerS3 is particularly important for the synthesis of ceramides with ultra-long-chain fatty acids. The resulting 2-hydroxy C24 ceramides are then transported to the extracellular space of the stratum corneum via lamellar bodies, where they integrate into the lipid lamellae.

Functional Importance in Skin Barrier Homeostasis

The presence of the 2-hydroxyl group on the fatty acid chain of ceramides is not redundant. It is thought to increase the polarity of the ceramide head group, which in turn influences the packing and organization of the lipid lamellae. This is crucial for the formation of a dense and impermeable barrier.

Lamellar Body Formation and Secretion

Studies have shown that a deficiency in FA2H, and consequently a lack of 2-hydroxy ceramides, leads to the formation of abnormal epidermal lamellar bodies. These organelles are responsible for delivering the lipid precursors of the skin barrier to the extracellular space. Impaired lamellar body structure and secretion directly translate to a defective formation of the extracellular lamellar membranes, which are the cornerstone of the skin's permeability barrier.[2]

Quantitative Impact on Barrier Function

While direct quantitative data correlating the precise levels of this compound or C24 2-hydroxy ceramides with TEWL are limited, the overall impact of ceramide composition on barrier function is well-documented. In skin diseases characterized by a defective barrier, such as atopic dermatitis and psoriasis, alterations in the ceramide profile, including a reduction in ultra-long-chain ceramides, are consistently observed.

ParameterHealthy SkinAtopic Dermatitis (Non-lesional)Atopic Dermatitis (Lesional)Psoriasis (Lesional)Reference
Total Ceramide Content NormalOften ReducedSignificantly ReducedReduced[1]
Ultra-Long-Chain Ceramides (≥C24) High ProportionReducedSignificantly ReducedReduced[1]
Transepidermal Water Loss (TEWL) LowIncreasedSignificantly IncreasedIncreased[1]
Correlation -Negative correlation between long-chain ceramides and TEWLStrong negative correlation between long-chain ceramides and TEWLNegative correlation between total ceramides and TEWL[1][3]

Signaling Roles in Keratinocyte Differentiation

Beyond their structural role, ceramides are also recognized as important signaling molecules that can influence cellular processes such as proliferation, differentiation, and apoptosis. There is emerging evidence that ceramides can act as ligands for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that play a key role in regulating keratinocyte differentiation and lipid synthesis.

Activation of PPARα and PPARβ/δ has been shown to upregulate genes involved in the synthesis of epidermal lipids, including those for ceramide production.[4] While the specific signaling role of 2-hydroxy ceramides in this pathway is still under investigation, it is plausible that these specialized ceramides contribute to the regulation of keratinocyte differentiation, thereby ensuring the timely and coordinated production of all components necessary for a functional skin barrier.

Ceramide_Signaling cluster_0 Keratinocyte Ceramides Ceramides (including 2-hydroxy ceramides) PPARs PPARα / PPARβ/δ Ceramides->PPARs Activation LipidSynthesisGenes Upregulation of Lipid Synthesis Genes (e.g., for ceramides, fatty acids) PPARs->LipidSynthesisGenes DifferentiationGenes Upregulation of Differentiation Genes (e.g., involucrin, loricrin) PPARs->DifferentiationGenes BarrierFormation Enhanced Skin Barrier Formation LipidSynthesisGenes->BarrierFormation DifferentiationGenes->BarrierFormation

Caption: Putative signaling role of ceramides in keratinocyte differentiation via PPAR activation.

Experimental Protocols

A comprehensive understanding of the role of this compound in skin barrier function relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

FA2H Knockdown in Human Keratinocytes using siRNA

This protocol allows for the specific reduction of FA2H expression to study the impact on ceramide profiles and cellular structures.

Materials:

  • Normal human epidermal keratinocytes (NHEKs)

  • Keratinocyte growth medium (KGM)

  • FA2H-specific siRNA and control (non-targeting) siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • 6-well tissue culture plates

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

  • Reagents for protein extraction and Western blotting

  • Reagents for lipid extraction and analysis (see Protocol 4.3)

Procedure:

  • Cell Seeding: Plate NHEKs in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute the required amount of FA2H siRNA or control siRNA into Opti-MEM.

    • In a separate tube, dilute the transfection reagent into Opti-MEM.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection:

    • Aspirate the culture medium from the NHEKs and replace it with fresh KGM.

    • Add the siRNA-lipid complexes to the cells dropwise.

    • Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Verification of Knockdown:

    • After the incubation period, harvest the cells.

    • For qRT-PCR analysis, extract total RNA and perform reverse transcription followed by real-time PCR using primers specific for FA2H and a housekeeping gene.

    • For Western blot analysis, lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against FA2H and a loading control.

  • Functional Assays:

    • Perform lipid extraction and analysis to determine the levels of 2-hydroxy ceramides.

    • Prepare cells for transmission electron microscopy to observe lamellar body morphology (see Protocol 4.4).

Measurement of Transepidermal Water Loss (TEWL) in Mouse Models

TEWL is a key indicator of skin barrier function. This protocol describes its measurement in a mouse model, such as an FA2H knockout mouse.

Materials:

  • TEWL measurement device (e.g., Tewameter®)

  • Anesthesia for mice (e.g., isoflurane)

  • Animal clippers

  • Controlled environment chamber (stable temperature and humidity)

Procedure:

  • Acclimatization: Acclimatize the mice to the controlled environment chamber for at least 30 minutes before measurement to minimize stress and stabilize skin physiology.

  • Anesthesia and Hair Removal: Anesthetize the mouse. Carefully shave a small area of dorsal skin using animal clippers.

  • Measurement:

    • Place the TEWL probe gently on the shaved skin area, ensuring it is held perpendicular to the skin surface without excessive pressure.

    • Allow the reading to stabilize according to the manufacturer's instructions (typically 30-60 seconds).

    • Record the TEWL value (in g/m²/h).

    • Take at least three independent measurements from the same site and calculate the average.

  • Data Analysis: Compare the TEWL values between FA2H knockout mice and wild-type controls. A higher TEWL value indicates a more compromised skin barrier.

Lipid Extraction and Analysis from Stratum Corneum by LC-MS/MS

This protocol details the extraction and quantification of ceramides from the stratum corneum.

Materials:

  • Tape-stripping discs

  • Forceps

  • Vials with screw caps

  • Chloroform/methanol solvent mixture (e.g., 2:1 v/v)

  • Internal standards (e.g., deuterated ceramide species)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system with a suitable column (e.g., normal-phase)

Procedure:

  • Sample Collection:

    • Press a tape-stripping disc firmly onto the skin surface (e.g., forearm of a human subject or dorsal skin of a mouse) for a few seconds.

    • Remove the tape strip with forceps in a swift motion.

    • Place the tape strip in a vial. Repeat for the desired number of strips.

  • Lipid Extraction:

    • Add the internal standards to the vial containing the tape strips.

    • Add the chloroform/methanol solvent mixture to the vial.

    • Vortex vigorously for several minutes to extract the lipids.

    • Centrifuge the vial to pellet any debris.

    • Carefully transfer the supernatant containing the lipids to a new vial.

  • Sample Preparation for LC-MS/MS:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the different ceramide species using an appropriate liquid chromatography gradient.

    • Detect and quantify the ceramides, including the 2-hydroxy C24 species, using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Normalize the abundance of each ceramide species to the internal standard and the amount of protein collected on the tape strips (which can be determined separately).

Transmission Electron Microscopy of Stratum Corneum Lamellar Bodies

This protocol allows for the ultrastructural visualization of lamellar bodies and the intercellular lipid lamellae.

Materials:

  • Skin biopsy punch

  • Primary fixative (e.g., glutaraldehyde (B144438) in cacodylate buffer)

  • Post-fixative (e.g., osmium tetroxide)

  • Dehydrating agents (graded series of ethanol)

  • Embedding resin (e.g., Epon)

  • Ultramicrotome

  • TEM grids

  • Staining solutions (e.g., uranyl acetate (B1210297) and lead citrate)

  • Transmission electron microscope (TEM)

Procedure:

  • Sample Collection and Fixation:

    • Obtain a small skin biopsy and immediately immerse it in the primary fixative for several hours to overnight at 4°C.

  • Post-fixation and Dehydration:

    • Rinse the sample in buffer and then post-fix with osmium tetroxide for 1-2 hours.

    • Dehydrate the sample through a graded series of ethanol (B145695) concentrations.

  • Embedding:

    • Infiltrate the dehydrated sample with embedding resin and then polymerize it in an oven.

  • Sectioning and Staining:

    • Cut ultra-thin sections (60-90 nm) of the embedded tissue using an ultramicrotome.

    • Mount the sections on TEM grids.

    • Stain the sections with uranyl acetate and lead citrate (B86180) to enhance contrast.

  • Imaging:

    • Examine the sections using a TEM, focusing on the stratum granulosum-stratum corneum interface to visualize lamellar bodies being secreted and the organization of the intercellular lipid lamellae.

Caption: Workflow for the comprehensive assessment of skin barrier function.

Conclusion and Future Directions

This compound is a critical intermediate in the synthesis of 2-hydroxy C24 ceramides, a class of lipids indispensable for the proper formation and function of the skin's permeability barrier. Its synthesis via FA2H and subsequent incorporation into ceramides are tightly regulated processes that are integral to keratinocyte differentiation. Deficiencies in this pathway lead to structural defects in the stratum corneum and a compromised barrier, as evidenced by increased transepidermal water loss.

Future research should focus on elucidating the precise quantitative relationship between the levels of specific 2-hydroxy ceramides and barrier function parameters. Furthermore, a deeper understanding of the signaling roles of these specialized lipids, particularly in the context of PPAR activation, will open new avenues for the development of targeted therapies for skin diseases characterized by a defective barrier. The development of agents that can modulate the activity of FA2H or CerS enzymes, or topical formulations containing synthetic 2-hydroxy ceramides, holds significant promise for restoring skin barrier integrity and alleviating the symptoms of conditions such as atopic dermatitis and psoriasis.

References

A Technical Guide to the Role of 2-Hydroxytetracosanoyl-CoA in Myelination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The myelin sheath is a lipid-rich structure essential for rapid nerve conduction and axonal support. Its unique composition, particularly its enrichment in sphingolipids containing 2-hydroxylated very-long-chain fatty acids (VLCFAs), is critical for its long-term stability and function. This technical guide provides an in-depth examination of 2-Hydroxytetracosanoyl-CoA, the central precursor for these vital lipids. We will explore its biosynthesis, its incorporation into myelin sphingolipids, its physiological significance, the pathological consequences of its deficiency, and the key experimental methodologies used to elucidate its function. This document aims to serve as a comprehensive resource for professionals investigating myelin biology and related neurodegenerative disorders.

Introduction to Myelin Lipids and 2-Hydroxy Fatty Acids

The myelin sheath, produced by oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS), is a biological membrane of exceptional lipid content, accounting for 70-85% of its dry weight.[1] This lipid-rich composition is fundamental to myelin's role as an electrical insulator. Among the diverse lipid species, sphingolipids, such as galactosylceramide (GalCer) and its sulfated form, sulfatide, are highly abundant.[2][3] A defining feature of myelin sphingolipids is the high proportion of VLCFAs, which are fatty acids with chain lengths of 20 carbons or more.[4][5] These long, saturated acyl chains contribute to the tight packing and stability of the myelin membrane.[1][4]

A significant subset of these myelin sphingolipids, particularly GalCer and sulfatide, contains a 2-hydroxy (or α-hydroxy) fatty acid (hFA) N-linked to the sphingosine (B13886) base.[2][6] In fact, over 50% of the fatty acids in these lipids can be 2-hydroxylated, meaning that approximately 25% of all lipids in the outer leaflet of the myelin membrane carry this modification.[2][3] The precursor for the most common 2-hydroxylated VLCFA in myelin is this compound, derived from the 24-carbon tetracosanoic acid. Understanding the metabolism and function of this molecule is paramount to understanding myelin stability and the pathogenesis of certain leukodystrophies.

Biosynthesis of this compound and Myelin Sphingolipids

The synthesis of 2-hydroxylated fatty acids is catalyzed by a single, critical enzyme: Fatty Acid 2-Hydroxylase (FA2H) .[7][8]

The FA2H-Catalyzed Reaction

FA2H is an iron-containing enzyme located in the endoplasmic reticulum that catalyzes the stereospecific hydroxylation of fatty acyl-CoAs at the C-2 position, producing the (R)-enantiomer.[9][10][11] The reaction specifically hydroxylates very-long-chain fatty acids, with a strong preference for substrates like tetracosanoyl-CoA (C24:0-CoA). The reaction is dependent on NADPH and NADPH:cytochrome P-450 reductase.[12]

The human gene encoding this enzyme, FA2H, is highly expressed in myelinating cells.[6][12] Its expression is tightly regulated and significantly upregulated during the period of active myelination, in concert with other key myelin-related genes.[11][13]

cluster_ER Endoplasmic Reticulum sub Tetracosanoyl-CoA (C24:0-CoA) enzyme FA2H (Fatty Acid 2-Hydroxylase) sub->enzyme prod This compound enzyme->prod nadp NADP+ enzyme->nadp nadph NADPH + H+ nadph->enzyme e- donor er Endoplasmic Reticulum c24coa This compound cers Ceramide Synthase c24coa->cers sphingosine Sphingosine sphingosine->cers hcer 2-Hydroxyceramide cgt CGT hcer->cgt hgalcer 2-Hydroxygalactosylceramide (hGalCer) myelin Myelin Sheath Component hgalcer->myelin cst CST hgalcer->cst hsulf 2-Hydroxysulfatide hsulf->myelin cers->hcer cgt->hgalcer cst->hsulf cluster_analysis Comparative Analysis (KO vs. WT) start Hypothesis: FA2H is critical for myelin maintenance model Generate FA2H Knockout (KO) and Wild-Type (WT) Mice start->model biochem Biochemical Analysis: - Lipidomics (TLC, LC-MS) - FA2H Activity Assay model->biochem at young & old ages molecular Molecular Analysis: - qRT-PCR for myelin genes - Immunoblot for myelin proteins model->molecular at young & old ages functional Functional Analysis: - Nerve Conduction Velocity model->functional at young & old ages structural Structural Analysis: - Electron Microscopy (EM) - Histology (Spinal Cord, Sciatic Nerve) model->structural at young & old ages result1 Result: KO mice lack hFA-sphingolipids. Myelin forms normally. biochem->result1 molecular->result1 functional->result1 result2 Result: Aged KO mice show severe axonal & myelin degeneration. structural->result2 conclusion Conclusion: 2-Hydroxylated lipids are essential for long-term myelin and axon stability. result1->conclusion result2->conclusion

References

2-Hydroxytetracosanoyl-CoA: A Core Precursor for the Synthesis and Function of Complex Lipids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Hydroxytetracosanoyl-CoA is a critical intermediate in the biosynthesis of a specific subclass of sphingolipids characterized by a hydroxyl group at the alpha-position of their N-acyl chain. These 2-hydroxylated sphingolipids, particularly galactosylceramides (GalCer) and their sulfated derivatives (sulfatides), are not merely structural components but are essential for the integrity and function of highly specialized biological structures. They are most abundant in the myelin sheath of the nervous system and the stratum corneum of the epidermis, where they play indispensable roles in nerve impulse conduction and skin barrier function, respectively.[1][2][3]

The central enzyme responsible for generating the 2-hydroxy fatty acid precursor is Fatty Acid 2-Hydroxylase (FA2H).[3][4] Mutations in the FA2H gene that abolish or reduce its activity lead to severe human neurodegenerative disorders, such as fatty acid hydroxylase-associated neurodegeneration (FAHN) and hereditary spastic paraplegia 35 (SPG35), underscoring the vital importance of this metabolic pathway.[3] This guide provides a comprehensive overview of the biosynthesis of complex lipids derived from this compound, their functional roles in membrane biology and cell signaling, and detailed experimental protocols for their study.

Biosynthesis of 2-Hydroxylated Complex Lipids

The synthesis of 2-hydroxylated sphingolipids is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum (ER). The pathway diverges from the synthesis of non-hydroxylated sphingolipids at the initial fatty acid modification step.

  • 2-Hydroxylation of Tetracosanoic Acid: The pathway begins with the hydroxylation of a very-long-chain fatty acid, tetracosanoic acid (C24:0), at the C-2 position. This reaction is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H), an NADPH-dependent monooxygenase.[2][4]

  • Acyl-CoA Activation: The resulting 2-hydroxytetracosanoic acid is then activated by an acyl-CoA synthetase to form this compound.

  • Ceramide Synthesis: this compound serves as a substrate for one of the six mammalian ceramide synthases (CerS).[1][5] All CerS isoforms are capable of utilizing 2-hydroxy acyl-CoAs to acylate a sphingoid base (e.g., dihydrosphingosine), forming 2-hydroxy-dihydroceramide.[5][6] The CerS enzymes exhibit specificity for the acyl chain length; for C24 chains, CerS2 is the primary enzyme involved.[7][8]

  • Desaturation: A dihydroceramide (B1258172) desaturase introduces a double bond into the sphingoid backbone, converting 2-hydroxy-dihydroceramide into 2-hydroxy-ceramide (hCer).[9]

  • Formation of Complex Glycosphingolipids: 2-hydroxy-ceramide is the direct precursor for more complex lipids.

    • Galactosylceramide (hGalCer) Synthesis: In the ER, UDP-galactose:ceramide galactosyltransferase (CGT) transfers a galactose moiety to hCer, forming 2-hydroxy-galactosylceramide.[10][11] Studies have shown that CGT has a preference for 2-hydroxylated ceramide over its non-hydroxylated counterpart.[10][12]

    • Sulfatide (hSulfatide) Synthesis: In the Golgi apparatus, cerebroside sulfotransferase (CST) catalyzes the transfer of a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3-position of the galactose ring of hGalCer, yielding 2-hydroxy-sulfatide.[10][13]

Biosynthesis_of_2_Hydroxylated_Sphingolipids FA Tetracosanoic Acid (C24:0) HFA 2-Hydroxytetracosanoic Acid FA->HFA FA2H HFA_CoA This compound HFA->HFA_CoA Acyl-CoA Synthetase hDHCer 2-OH-Dihydroceramide HFA_CoA->hDHCer CerS2 DHS Dihydrosphingosine DHS->hDHCer CerS2 hCer 2-OH-Ceramide hDHCer->hCer Dihydroceramide Desaturase hGalCer 2-OH-Galactosylceramide (hGalCer) hCer->hGalCer CGT hSulfatide 2-OH-Sulfatide hGalCer->hSulfatide CST

Biosynthesis of 2-hydroxylated galactosylceramide and sulfatide.

Functional Roles and Signaling

The introduction of a 2-hydroxyl group profoundly alters the biophysical properties of sphingolipids, enabling unique biological functions that cannot be fulfilled by their non-hydroxylated analogs.

Structural Roles in Membrane Organization

The 2-hydroxyl group is positioned near the polar head group of the lipid, where it can participate in an extensive network of lateral hydrogen bonds with adjacent lipids and proteins.[1] This intermolecular bonding leads to tighter lipid packing and increased stability of the membrane, particularly in the gel phase.[1][12] This property is critical for:

  • Myelin Sheath Integrity: In myelin, which is approximately 70% lipid by weight, the tight packing afforded by 2-hydroxylated GalCer and sulfatides (B1148509) is essential for the formation of a stable, multi-layered insulating sheath around axons. Loss of these lipids in Fa2h mutant mice leads to demyelination and neurodegeneration, demonstrating their role in the long-term maintenance of myelin.[1]

  • Epidermal Barrier: In the stratum corneum, 2-hydroxy ceramides (B1148491) are crucial for forming the lamellar lipid matrix that prevents transepidermal water loss.[8]

  • Plasma Membrane Nanodomains: 2-hydroxy sphingolipids are key organizers of lipid rafts, which are dynamic, ordered membrane microdomains that serve as platforms for signal transduction.[14][15] By influencing the localization and interaction of signaling proteins, they play a fundamental role in cellular communication.

Involvement in Cell Signaling

Beyond their structural roles, 2-hydroxylated sphingolipids and their downstream metabolites are active participants in cell signaling pathways.

  • Apoptosis: Exogenously supplied 2-hydroxy ceramide is a more potent inducer of apoptosis than non-hydroxylated ceramide, suggesting it engages distinct pro-apoptotic signaling pathways.[1] In breast cancer, high levels of sulfatide promote apoptosis by suppressing the β1 integrin–STAT5–BOLA2 signaling axis.[16]

  • Cell Adhesion and Metastasis: Sulfatides on the surface of cancer cells can act as ligands for P-selectin on platelets and endothelial cells, facilitating cell adhesion and promoting metastasis.[17][18]

  • Immune Regulation: Sulfatides can be presented by the antigen-presenting molecule CD1d to activate Type II Natural Killer T (NKT) cells, implicating them in immune surveillance.[19] They also modulate inflammatory responses by suppressing the synthesis of leukotrienes in neutrophils.[17]

  • Oligodendrocyte Differentiation: Sulfatide acts as a negative regulator of oligodendrocyte differentiation, suggesting a role in controlling the timing of myelination.[13][18]

Sulfatide_Signaling_Pathway Sulfatide High Sulfatide (SM4) Expression IntegrinB1 β1 Integrin Sulfatide->IntegrinB1 downregulates STAT5 STAT5 IntegrinB1->STAT5 activates BOLA2 BOLA2 Promoter STAT5->BOLA2 binds to & activates BOLA2_exp BOLA2 Expression BOLA2->BOLA2_exp leads to Apoptosis Increased Apoptosis BOLA2_exp->Apoptosis represses

Sulfatide-mediated signaling pathway promoting apoptosis in breast cancer cells.[16]

Quantitative Data Summary

The synthesis and abundance of 2-hydroxylated lipids are tightly regulated and vary significantly across tissues and developmental stages.

ParameterOrganism/SystemValue/ObservationReference(s)
Enzyme Kinetics (FA2H) Recombinant HumanKM: < 0.18 µM for tetracosanoic acid[18]
Optimal pH: 7.6 - 7.8[18]
Enzyme Activity Postnatal Mouse Brain5-fold increase in activity from postnatal day 2 to a peak at day 20.[20]
Lipid Abundance FA2H-transfected COS7 cells3- to 20-fold increase in 2-hydroxyceramides (C16, C18, C24, C24:1).[4]
Postnatal Mouse BrainRatio of 2-OH-Galactolipids to non-OH-Galactolipids increases 6- to 8-fold from day 2 to day 30.[2]
Myelin SheathSulfatide comprises ~4% of total myelin lipids.[13]
Gene Expression (FA2H) Human TissuesHighly expressed in brain and colon.[4]
Gastric CancerFA2H expression is lower in tumor tissues vs. normal tissues; higher expression correlates with better survival.[21]

Table 1: Summary of Quantitative Data Related to 2-Hydroxy Fatty Acid and Lipid Metabolism.

Ceramide SynthaseAcyl-CoA Chain Length SpecificityRole in 2-OH-Ceramide SynthesisReference(s)
CerS1 C18-CoACan utilize 2-hydroxy-stearoyl-CoA.[5]
CerS2 C22-C24 CoAs (Very-long-chain)Major synthase for C24 2-OH-Ceramides. Knockdown reduces long-chain 2-OH-Ceramides.[5][7][8]
CerS3 C24 and longerHighly expressed in skin; important for 2-OH-Ceramide synthesis in keratinocytes.[5][8]
CerS4 C18-C20 CoAsCapable of 2-OH-Ceramide synthesis.[5]
CerS5 C16-CoACapable of 2-OH-Ceramide synthesis.[5][7]
CerS6 C16-CoACapable of 2-OH-Ceramide synthesis.[5]

Table 2: Substrate Specificity of Mammalian Ceramide Synthase (CerS) Family Members.

Experimental Protocols

Protocol 1: In Vitro FA2H Enzyme Activity Assay

This protocol is adapted from Alderson et al. and measures the conversion of a deuterated fatty acid substrate to its 2-hydroxylated product using gas chromatography-mass spectrometry (GC-MS).[22][23]

Materials:

  • Tissue homogenate or cell lysate (e.g., crude brain homogenate, ~50 µg protein).

  • Assay Buffer: Tris-HCl, pH 7.6.

  • Substrate: [3,3,5,5-D4]tetracosanoic acid solubilized in α-cyclodextrin.

  • NADPH regenerating system: NADP+, glucose-6-phosphate, MgCl2, glucose-6-phosphate dehydrogenase.

  • Purified human NADPH:cytochrome P450 reductase.

  • Solvents: Diethyl ether, Methanol, n-Heptane.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Internal Standard: e.g., Heptadecanoic acid.

Procedure:

  • Reaction Setup: In a glass tube, combine the assay buffer, NADPH regenerating system components, and NADPH:cytochrome P450 reductase.

  • Initiate Reaction: Add the tissue/cell homogenate (~50 µg protein) and the deuterated tetracosanoic acid substrate to the reaction mixture. Final volume is typically ~1.5 mL.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding HCl to acidify the mixture. Add the internal standard. Extract the lipids twice with diethyl ether.

  • Hydrolysis and Methylation: Evaporate the pooled ether extracts to dryness under a stream of nitrogen. Saponify the lipid residue with methanolic NaOH and then methylate the free fatty acids using BF3-methanol.

  • Derivatization: Extract the fatty acid methyl esters (FAMEs) with n-heptane. Evaporate to dryness and treat the residue with BSTFA to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis: Evaporate the derivatizing agent and reconstitute the sample in heptane. Inject the sample onto a GC-MS system. Monitor for the characteristic ions of the TMS-derivatized, methylated products of the deuterated substrate and its 2-hydroxylated product.

  • Quantification: Calculate the amount of 2-hydroxy product formed by comparing its peak area to that of the internal standard, and express activity as fmol/mg protein/min.

Protocol 2: Analysis of 2-Hydroxylated Complex Lipids by LC-MS/MS

This protocol provides a general workflow for the extraction and relative quantification of 2-hydroxylated galactosylceramides and sulfatides from biological samples.

Materials:

  • Tissue sample (~50-100 mg) or cultured cells.

  • Internal Standards: Commercially available C17-sulfatide or other odd-chain standards.

  • Solvents (LC-MS grade): Chloroform, Methanol, Water, Acetonitrile, Formic Acid, Ammonium (B1175870) Formate (B1220265).

  • Phosphate Buffered Saline (PBS).

Procedure:

  • Sample Homogenization: Homogenize the tissue sample or cell pellet in ice-cold PBS. Determine the protein concentration of a small aliquot for normalization.

  • Lipid Extraction (Modified Folch Method): a. To the homogenate, add the internal standards. b. Add Chloroform:Methanol (2:1, v/v) to achieve a final solvent ratio of Chloroform:Methanol:Aqueous Sample of approximately 8:4:3. c. Vortex vigorously for 2 minutes and incubate at room temperature for 20 minutes. d. Centrifuge at 2,000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic phase using a glass pipette. f. Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis: a. Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for reverse-phase chromatography, such as Acetonitrile:Isopropanol:Water (65:30:5, v/v/v). b. Chromatography: Inject the sample onto a C18 reverse-phase column. Elute the lipids using a gradient of mobile phase A (e.g., water with 10 mM ammonium formate and 0.1% formic acid) and mobile phase B (e.g., acetonitrile/isopropanol with 10 mM ammonium formate and 0.1% formic acid). c. Mass Spectrometry: Operate the mass spectrometer in a negative ion mode for sulfatide analysis and positive ion mode for GalCer analysis. d. Identification: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. Identify 2-hydroxylated species by their accurate mass and characteristic fragmentation patterns (e.g., loss of the sulfated galactose headgroup for sulfatides). e. Quantification: Perform relative quantification by integrating the peak areas of the identified 2-hydroxylated lipid species and normalizing to the peak area of the appropriate internal standard and the initial sample protein content.

Experimental_Workflow Sample 1. Sample Collection (Tissue / Cells) Homogenize 2. Homogenization + Add Internal Standards Sample->Homogenize Extract 3. Lipid Extraction (e.g., Folch Method) Homogenize->Extract Dry 4. Solvent Evaporation Extract->Dry LC 5. LC Separation (Reverse Phase C18) Dry->LC MS 6. MS/MS Detection (High-Resolution MS) LC->MS Analysis 7. Data Analysis (Identification & Quantification) MS->Analysis

General workflow for the analysis of 2-hydroxylated complex lipids.

Conclusion and Future Directions

This compound is a pivotal precursor for a class of complex sphingolipids with indispensable functions in neural and epidermal tissues. The enzyme FA2H, which initiates this pathway, represents a potential therapeutic target. A reduction in its activity leads to devastating demyelinating diseases, while its downregulation in certain cancers is associated with a poor prognosis.[21] The downstream products, particularly sulfatides, are now recognized as key modulators of complex signaling pathways involved in apoptosis, cell adhesion, and immune regulation.[16]

For drug development professionals, understanding this pathway offers several opportunities. Modulating the activity of FA2H or the downstream enzymes CGT and CST could be a strategy for treating diseases associated with abnormal 2-hydroxylated lipid metabolism. Furthermore, synthetic 2-hydroxylated lipid analogs could be developed as therapeutic agents themselves, for instance, to promote apoptosis in cancer cells or to modulate immune responses. Further research into the specific protein interactors of 2-hydroxylated lipids and the precise mechanisms by which they organize membrane domains will undoubtedly uncover new therapeutic avenues for a range of human diseases.

References

In-Depth Technical Guide to the Structural Characterization of 2-Hydroxytetracosanoyl-CoA Containing Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipids containing a 2-hydroxytetracosanoyl-CoA backbone are a significant subclass of sphingolipids, playing crucial roles in cellular structure, signaling, and metabolism. The 2-hydroxy fatty acid (hFA) moiety, particularly 2-hydroxytetracosanoic acid, imparts unique biophysical properties to these lipids, influencing membrane fluidity and protein interactions. Their aberrant metabolism has been implicated in various pathological conditions, including neurodegenerative diseases and cancer, making their structural characterization a critical aspect of biomedical research and drug development.[1][2] This guide provides a comprehensive overview of the methodologies for the structural elucidation of these complex lipids, presents quantitative data in a structured format, and visualizes key pathways and workflows.

Biosynthesis of 2-Hydroxylated Sphingolipids

The biosynthesis of sphingolipids containing a 2-hydroxy fatty acid mirrors that of their non-hydroxylated counterparts, with the key differentiating step being the hydroxylation of the fatty acid at the C-2 position.[2] This reaction is primarily catalyzed by Fatty Acid 2-Hydroxylase (FA2H) . The resulting 2-hydroxy fatty acid is then activated to its CoA ester, this compound, which serves as the substrate for ceramide synthases to be incorporated into the ceramide backbone.

Fatty Acid Fatty Acid FA2H FA2H Fatty Acid->FA2H Hydroxylation 2-Hydroxy Fatty Acid 2-Hydroxy Fatty Acid FA2H->2-Hydroxy Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 2-Hydroxy Fatty Acid->Acyl-CoA Synthetase Activation This compound This compound Acyl-CoA Synthetase->this compound Ceramide Synthase Ceramide Synthase This compound->Ceramide Synthase Sphingoid Base Sphingoid Base Sphingoid Base->Ceramide Synthase 2-Hydroxy Dihydroceramide 2-Hydroxy Dihydroceramide Ceramide Synthase->2-Hydroxy Dihydroceramide Dihydroceramide Desaturase Dihydroceramide Desaturase 2-Hydroxy Dihydroceramide->Dihydroceramide Desaturase Desaturation 2-Hydroxy Ceramide 2-Hydroxy Ceramide Dihydroceramide Desaturase->2-Hydroxy Ceramide Complex Sphingolipids Complex Sphingolipids 2-Hydroxy Ceramide->Complex Sphingolipids Further Metabolism

Caption: Biosynthetic pathway of 2-hydroxylated sphingolipids.

Experimental Protocols for Structural Characterization

A multi-step approach involving lipid extraction, chromatographic separation, and mass spectrometric analysis is essential for the comprehensive structural characterization of this compound containing lipids.

Lipid Extraction from Biological Tissues (e.g., Skin)

A modified Bligh and Dyer method is commonly employed for the efficient extraction of lipids from complex biological matrices.[3]

Protocol:

  • Sample Preparation: Flash-freeze fresh tissue samples in liquid nitrogen to halt enzymatic activity. For skin samples, the stratum corneum can be collected using tape-stripping.[4][5]

  • Homogenization: Homogenize the frozen tissue (approximately 50 mg) in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).[6]

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:2:1.8. Vortex thoroughly and centrifuge to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Drying: Dry the collected lipid extract under a stream of nitrogen gas.

  • Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol, 2:1) and store at -80°C under an inert atmosphere (e.g., argon) to prevent oxidation.[3]

cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Final Processing Tissue Sample Tissue Sample Flash Freeze Flash Freeze Tissue Sample->Flash Freeze Homogenize Homogenize Flash Freeze->Homogenize Add Solvents Add Solvents Homogenize->Add Solvents Phase Separation Phase Separation Add Solvents->Phase Separation Collect Organic Phase Collect Organic Phase Phase Separation->Collect Organic Phase Dry Extract Dry Extract Collect Organic Phase->Dry Extract Store at -80C Store at -80C Dry Extract->Store at -80C

Caption: Workflow for lipid extraction from biological tissues.

Chromatographic Separation

a) Liquid Chromatography (LC): Reversed-phase liquid chromatography is a powerful technique for separating different classes of sphingolipids and resolving species with different acyl chain lengths and degrees of unsaturation.[7]

Typical LC-MS/MS Parameters for Ceramide Analysis:

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size)[7]
Mobile Phase A 0.1% Formic acid in Acetonitrile/Water (20:80, v/v)[7]
Mobile Phase B 0.1% Formic acid in Acetonitrile/Isopropanol (20:80, v/v)[7]
Flow Rate 0.4 mL/min[7]
Column Temperature 50°C
Injection Volume 5 µL

b) Gas Chromatography (GC): GC is particularly useful for the analysis of the fatty acid components of these lipids after hydrolysis and derivatization.

Protocol for Fatty Acid Analysis by GC-MS:

  • Hydrolysis: Hydrolyze the lipid extract to release the fatty acids.

  • Esterification: Convert the fatty acids to their more volatile methyl esters (FAMEs).

  • Derivatization: For hydroxylated fatty acids, derivatize the hydroxyl group, for example, by creating a trimethylsilyl (B98337) (TMS) ether, to improve chromatographic properties and generate characteristic mass spectra.[8]

Mass Spectrometry (MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is indispensable for the detailed structural characterization of these lipids.

a) LC-MS/MS of N-(2-hydroxytetracosanoyl)-sphingosine (Cer(d18:1/h24:0))

In positive ion mode electrospray ionization (ESI), ceramides (B1148491) typically form protonated molecules [M+H]+. Collision-induced dissociation (CID) of the precursor ion yields characteristic fragment ions that allow for the identification of the long-chain base and the N-acyl chain.

Predicted Fragmentation Data for Cer(d18:1/h24:0):

Precursor Ion (m/z)Fragment Ion (m/z)Assignment
666.6 [M+H]+648.6[M+H - H₂O]+
264.3Sphingosine backbone fragment

b) GC-MS of 2-Hydroxytetracosanoic Acid Methyl Ester TMS Derivative

Electron ionization (EI) of the TMS derivative of 2-hydroxytetracosanoic acid methyl ester results in a characteristic fragmentation pattern.

Key Fragmentation Ions from NIST Database: [8]

m/zRelative AbundanceAssignment
73High[Si(CH₃)₃]+
175Moderate[CH(OTMS)COOCH₃]+
455Low[M - CH₃]+
470Very Low[M]+

Quantitative Analysis

Accurate quantification of 2-hydroxytetracosanoyl-containing lipids is crucial for understanding their roles in biological processes. Stable isotope-labeled internal standards are often used to correct for variations in extraction efficiency and instrument response.

Relative Abundance of Ceramide Classes in Human Stratum Corneum:

Ceramide ClassRelative Abundance (%)
Phytosphingosine-type35
6-Hydroxy sphingosine-type45
Sphingosine-type~10
Other~10

Signaling Pathways Involving 2-Hydroxylated Sphingolipids

Recent research has highlighted the involvement of 2-hydroxylated sphingolipids in key cellular signaling pathways, particularly in the context of cancer.

Inhibition of mTOR/S6K1/Gli1 Pathway

Overexpression of FA2H has been shown to increase chemosensitivity in gastric cancer cells by inhibiting the mTOR/S6K1/Gli1 signaling pathway.[1]

FA2H FA2H 2-Hydroxy Lipids 2-Hydroxy Lipids FA2H->2-Hydroxy Lipids synthesizes AMPK AMPK 2-Hydroxy Lipids->AMPK activates mTOR mTOR AMPK->mTOR inhibits S6K1 S6K1 mTOR->S6K1 activates Gli1 Gli1 S6K1->Gli1 activates Cancer Cell Proliferation Cancer Cell Proliferation Gli1->Cancer Cell Proliferation promotes

Caption: Inhibition of the mTOR/S6K1/Gli1 pathway by FA2H.

Inhibition of STAT3 and NF-κB Signaling

FA2H can also suppress cancer stemness by inhibiting the STAT3 and NF-κB signaling pathways through reduced phosphorylation of these key transcription factors.[1]

FA2H FA2H 2-Hydroxy Lipids 2-Hydroxy Lipids FA2H->2-Hydroxy Lipids synthesizes STAT3 STAT3 2-Hydroxy Lipids->STAT3 inhibits phosphorylation NF-kB NF-kB 2-Hydroxy Lipids->NF-kB inhibits phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 p-NF-kB p-NF-kB NF-kB->p-NF-kB Gene Transcription Gene Transcription p-STAT3->Gene Transcription p-NF-kB->Gene Transcription Cancer Stemness Cancer Stemness Gene Transcription->Cancer Stemness

Caption: Inhibition of STAT3 and NF-κB signaling by 2-hydroxylated lipids.

Conclusion

The structural characterization of lipids containing this compound is a complex but essential task for advancing our understanding of their roles in health and disease. The combination of meticulous sample preparation, advanced chromatographic separation, and high-resolution mass spectrometry provides the necessary tools for their comprehensive analysis. The insights gained from these studies are pivotal for the development of novel therapeutic strategies targeting the pathways modulated by these unique lipid species.

References

Methodological & Application

Application Note & Protocol: Quantitative Analysis of 2-Hydroxytetracosanoyl-CoA via LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the sensitive and specific quantification of 2-Hydroxytetracosanoyl-CoA in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a key intermediate in very-long-chain fatty acid metabolism, and its accurate measurement is crucial for research into metabolic disorders and drug development. The described method utilizes a robust sample preparation procedure, optimized chromatographic separation, and highly selective detection by multiple reaction monitoring (MRM).

Introduction

This compound is a hydroxylated very-long-chain acyl-CoA species involved in critical metabolic pathways, including fatty acid alpha- and beta-oxidation. Aberrant levels of this metabolite have been implicated in various metabolic diseases. Therefore, a reliable and sensitive analytical method for its quantification is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for accurately measuring low-abundance endogenous molecules like this compound in complex biological samples. This protocol details the necessary steps from sample preparation to data analysis for the successful quantification of this analyte.

Experimental Protocols

Materials and Reagents
  • This compound standard (Toronto Research Chemicals or equivalent)

  • Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA as an internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Isopropanol (IPA), LC-MS grade

  • Water, LC-MS grade

  • Ammonium Hydroxide (NH₄OH), optima grade

  • Potassium Phosphate (B84403) Monobasic (KH₂PO₄)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

  • Biological matrix (e.g., tissue homogenate, cell lysate)

Sample Preparation: Solid Phase Extraction (SPE)
  • Homogenization: Homogenize approximately 40 mg of frozen tissue in a solution of 0.5 mL of 100 mM potassium phosphate (pH 4.9) and 0.5 mL of a 3:1:1 mixture of ACN:IPA:MeOH containing the internal standard (e.g., 20 ng of heptadecanoyl-CoA).[1]

  • Extraction: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[1]

  • Supernatant Collection: Collect the supernatant. Re-extract the pellet with the same volume of the ACN:IPA:MeOH mixture, centrifuge again, and combine the supernatants.[1]

  • Drying: Dry the combined supernatants under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% Methanol in water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by equilibration with 3 mL of water.

  • Sample Loading: Load the reconstituted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.[2]

  • Elution: Elute the this compound and the internal standard with 1 mL of methanol.

  • Final Preparation: Dry the eluate under nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Ammonium Hydroxide (adjusting to a high pH of around 10.5 can improve separation for long-chain acyl-CoAs).[3][4]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 10% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for this compound and a potential internal standard are listed in the table below. A characteristic neutral loss of 507 Da is common for acyl-CoAs and can be used for detection.[3][4][5]

Data Presentation

Table 1: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound[To be determined][To be determined]100[To be optimized]
Heptadecanoyl-CoA (IS)1006.6499.610045

Note: The exact m/z for this compound needs to be calculated based on its chemical formula (C₄₅H₈₂N₇O₁₈P₃S) and confirmed by direct infusion of a standard. The collision energy should be optimized for maximum signal intensity.

Table 2: Quantitative Analysis Summary (Example Data)

Sample IDThis compound Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)Concentration (ng/mL)
Blank1501,500,0000.0001< LLOQ
Cal 15,0001,480,0000.00340.5
Cal 210,5001,520,0000.00691.0
Cal 352,0001,490,0000.03495.0
Cal 4101,0001,510,0000.066910.0
QC Low15,2001,470,0000.01031.5
QC Mid75,0001,530,0000.04907.5
QC High148,0001,500,0000.098715.0
Sample 125,6001,510,0000.01702.8
Sample 28,9001,490,0000.00600.9

LLOQ: Lower Limit of Quantification

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample homogenize Homogenization with IS sample->homogenize extract Centrifugation & Supernatant Collection homogenize->extract dry_down1 Dry Under Nitrogen extract->dry_down1 reconstitute1 Reconstitution dry_down1->reconstitute1 spe Solid Phase Extraction (SPE) reconstitute1->spe dry_down2 Dry Under Nitrogen spe->dry_down2 reconstitute2 Final Reconstitution dry_down2->reconstitute2 lcms LC-MS/MS System reconstitute2->lcms separation Chromatographic Separation (C18) lcms->separation detection Mass Spectrometry (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

References

Synthesis of 2-Hydroxytetracosanoyl-CoA for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, purification, and application of 2-Hydroxytetracosanoyl-CoA, a critical substrate for in vitro studies of ceramide metabolism and related drug development.

Introduction

This compound is the activated form of 2-hydroxytetracosanoic acid, a 24-carbon very-long-chain fatty acid (VLCFA) with a hydroxyl group at the alpha position. This molecule is a key substrate for ceramide synthases (CerS), enzymes that catalyze the formation of 2-hydroxy ceramides. These specialized sphingolipids are integral components of cellular membranes and are involved in various biological processes, including skin barrier function and myelination. Dysregulation of 2-hydroxy ceramide metabolism has been implicated in several diseases. The availability of high-purity this compound is therefore essential for in vitro assays aimed at understanding the catalytic mechanisms of ceramide synthases and for the screening of potential therapeutic modulators.

This guide outlines both enzymatic and chemical approaches for the synthesis of this compound, detailed purification procedures, and a comprehensive protocol for its use in an in vitro ceramide synthase assay with subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Synthesis of this compound

Two primary methods for the synthesis of this compound are presented: an enzymatic approach utilizing an acyl-CoA synthetase and a chemical method. The choice of method may depend on the availability of starting materials, required yield, and laboratory equipment.

Enzymatic Synthesis

Enzymatic synthesis offers high specificity and milder reaction conditions, often resulting in a purer product with fewer side reactions. This method relies on an acyl-CoA synthetase (ACS) capable of activating 2-hydroxytetracosanoic acid. Several long-chain acyl-CoA synthetases have been shown to have broad substrate specificity.[1][2]

Experimental Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in a total volume of 1 ml of reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM ATP, 2 mM DTT):

    • 2-Hydroxytetracosanoic acid: 1 mM (dissolved in a minimal amount of a suitable organic solvent like DMSO or ethanol (B145695) before adding to the buffer)

    • Coenzyme A (CoA): 1.2 mM

    • Recombinant long-chain acyl-CoA synthetase (e.g., from Neurospora crassa or a commercially available enzyme with activity towards VLCFAs): 5-10 µg

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by thin-layer chromatography (TLC) or LC-MS to observe the formation of the product.

  • Termination: Stop the reaction by adding 10 µl of 10% (v/v) acetic acid.

Chemical Synthesis

Chemical synthesis provides a versatile alternative, particularly when a suitable enzyme is unavailable. The carbonyldiimidazole (CDI)-mediated coupling method is a reliable approach for the synthesis of acyl-CoAs.[3][4]

Experimental Protocol:

  • Activation of 2-Hydroxytetracosanoic Acid:

    • Dissolve 10 mg of 2-hydroxytetracosanoic acid in 1 ml of anhydrous tetrahydrofuran (B95107) (THF).

    • Add 1.2 equivalents of 1,1'-carbonyldiimidazole (B1668759) (CDI) to the solution.

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 1 hour to form the acyl-imidazolide intermediate.

  • Thioesterification with Coenzyme A:

    • In a separate vial, dissolve 1.5 equivalents of Coenzyme A trilithium salt in 1 ml of a 1:1 mixture of water and THF, buffered to pH 8.0 with triethylamine.

    • Add the Coenzyme A solution dropwise to the activated fatty acid solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

  • Quenching and Work-up:

    • Quench the reaction by adding a small amount of water.

    • Acidify the mixture to pH 3-4 with dilute HCl.

    • The product can then be purified as described in the following section.

Purification of this compound

Purification is critical to remove unreacted starting materials and byproducts. A common and effective method for long-chain acyl-CoAs is solid-phase extraction (SPE).

Experimental Protocol:

  • SPE Column Conditioning:

    • Use a C18 SPE cartridge (e.g., 100 mg).

    • Condition the cartridge by sequentially washing with 2 ml of methanol (B129727), 2 ml of water, and 2 ml of the initial loading buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).

  • Sample Loading:

    • Load the acidified reaction mixture onto the conditioned C18 cartridge.

  • Washing:

    • Wash the cartridge with 2 ml of the loading buffer to remove unreacted Coenzyme A and other polar impurities.

    • Wash with a second, slightly more organic wash (e.g., 2 ml of 20% methanol in water) to remove less polar impurities.

  • Elution:

    • Elute the this compound with 2 ml of a higher concentration of organic solvent (e.g., 80-100% methanol or a methanol/acetonitrile mixture).

  • Solvent Removal and Storage:

    • Evaporate the solvent from the eluted fraction under a stream of nitrogen or using a vacuum concentrator.

    • Resuspend the purified this compound in a suitable buffer (e.g., water or a buffer compatible with the downstream assay) and store at -80°C.

Quantitative Data Summary

ParameterEnzymatic SynthesisChemical Synthesis
Starting Material 2-Hydroxytetracosanoic Acid2-Hydroxytetracosanoic Acid
Key Reagents Acyl-CoA Synthetase, ATP, CoACDI, CoA
Typical Reaction Time 2-4 hours5-7 hours
Expected Yield 40-60%50-70%
Purity (post-SPE) >95%>90%

In Vitro Ceramide Synthase Assay

This protocol describes a typical in vitro assay to measure the activity of ceramide synthases using the synthesized this compound. The product, 2-hydroxy-tetracosanoyl-ceramide, is quantified by LC-MS.[5][6][7]

Experimental Protocol:

  • Preparation of Cell Lysates:

    • Prepare cell or tissue lysates containing the ceramide synthase of interest (e.g., from cells overexpressing a specific CerS isoform).

    • Homogenize cells or tissues in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂) and determine the protein concentration.

  • Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture (total volume of 100 µl):

    • Cell lysate: 20-50 µg of protein

    • Sphinganine (or other sphingoid base substrate): 20 µM (dissolved in ethanol)

    • This compound: 25 µM

    • Fatty acid-free bovine serum albumin (BSA): 0.1% (w/v)

    • Assay buffer to final volume.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding 400 µl of a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

    • Add an internal standard (e.g., C17-ceramide) for quantification.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

  • LC-MS Analysis:

    • Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or a mixture of mobile phase solvents).

    • Analyze the sample using a reverse-phase C18 column coupled to a mass spectrometer.

    • Monitor the formation of the product, 2-hydroxy-tetracosanoyl-ceramide, using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM). The specific m/z transitions will depend on the sphingoid base used. For sphinganine, the precursor ion [M+H]⁺ of N-(2-hydroxytetracosanoyl)-sphinganine would be monitored.[8]

Quantitative Analysis of Ceramide Synthase Activity

ParameterValue
Substrate Concentrations
This compound25 µM
Sphinganine20 µM
Incubation Time 30-60 minutes
Incubation Temperature 37°C
Detection Method LC-MS/MS
Internal Standard C17-Ceramide

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_assay In Vitro Assay 2-Hydroxytetracosanoic_Acid 2-Hydroxytetracosanoic Acid Enzymatic_Synthesis Enzymatic Synthesis (Acyl-CoA Synthetase) 2-Hydroxytetracosanoic_Acid->Enzymatic_Synthesis Chemical_Synthesis Chemical Synthesis (CDI-mediated) 2-Hydroxytetracosanoic_Acid->Chemical_Synthesis Crude_Product Crude This compound Enzymatic_Synthesis->Crude_Product Chemical_Synthesis->Crude_Product SPE Solid-Phase Extraction (C18) Crude_Product->SPE Pure_Product Pure This compound SPE->Pure_Product CerS_Assay Ceramide Synthase Assay Pure_Product->CerS_Assay LC_MS LC-MS Analysis CerS_Assay->LC_MS Data Quantitative Data LC_MS->Data

Caption: Workflow for the synthesis and application of this compound.

Ceramide_Synthesis_Pathway 2_Hydroxy_FA 2-Hydroxytetracosanoic Acid ACS Acyl-CoA Synthetase (ACS) 2_Hydroxy_FA->ACS 2_Hydroxy_Acyl_CoA This compound ACS->2_Hydroxy_Acyl_CoA + CoA + ATP CerS Ceramide Synthase (CerS) 2_Hydroxy_Acyl_CoA->CerS Sphinganine Sphinganine Sphinganine->CerS 2_Hydroxy_Ceramide 2-Hydroxy-tetracosanoyl Ceramide CerS->2_Hydroxy_Ceramide

Caption: Enzymatic pathway for 2-hydroxy ceramide synthesis.

References

Application Notes and Protocols for Enzyme Assays of 2-Hydroxytetracosanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enzymatic analysis of 2-Hydroxytetracosanoyl-CoA, a key intermediate in the alpha-oxidation of very-long-chain fatty acids. The primary enzymes responsible for its metabolism are Phytanoyl-CoA 2-hydroxylase (PAHX) and 2-hydroxyacyl-CoA lyase 1 (HACL1). Understanding the activity of these enzymes is crucial for research into metabolic disorders such as Refsum disease and for the development of targeted therapeutics.

Metabolic Pathway of this compound

The breakdown of this compound occurs via the peroxisomal alpha-oxidation pathway. This pathway is essential for the degradation of branched-chain and 2-hydroxy fatty acids that cannot be processed by the more common beta-oxidation pathway.

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome Tetracosanoyl_CoA Tetracosanoyl-CoA PAHX Phytanoyl-CoA 2-hydroxylase (PAHX) Tetracosanoyl_CoA->PAHX O2, Fe(II) 2-oxoglutarate Hydroxytetracosanoyl_CoA This compound PAHX->Hydroxytetracosanoyl_CoA HACL1 2-hydroxyacyl-CoA lyase 1 (HACL1) Hydroxytetracosanoyl_CoA->HACL1 TPP, Mg2+ Pristanal_analog Tricosanal HACL1->Pristanal_analog Formyl_CoA Formyl-CoA HACL1->Formyl_CoA ALDH Aldehyde dehydrogenase Pristanal_analog->ALDH NAD+ Pristanic_acid_analog Tricosanoic Acid ALDH->Pristanic_acid_analog Beta_Oxidation Beta-Oxidation Pristanic_acid_analog->Beta_Oxidation

Caption: Peroxisomal alpha-oxidation of Tetracosanoyl-CoA.

Enzyme Assay Protocols

While specific protocols for this compound are not extensively published, the following are detailed, adaptable methods based on assays for structurally similar substrates like phytanoyl-CoA and other long-chain 2-hydroxyacyl-CoAs.

Phytanoyl-CoA 2-hydroxylase (PAHX) Activity Assay

This assay measures the hydroxylation of a fatty acyl-CoA substrate to its 2-hydroxy counterpart. The activity of PAHX can be determined by quantifying the consumption of a co-substrate or the formation of the product.

Principle:

PAHX is an Fe(II) and 2-oxoglutarate-dependent dioxygenase.[1][2] The assay monitors the conversion of the substrate (e.g., Tetracosanoyl-CoA) to this compound. A common method involves measuring the coupled decarboxylation of [1-¹⁴C]-2-oxoglutarate to ¹⁴CO₂.

Experimental Workflow:

PAHX_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer and Substrate/Cofactor Mix start->prepare_reagents reaction_setup Set up Reaction Tubes on Ice: - Assay Buffer - Substrate Mix - Enzyme prepare_reagents->reaction_setup enzyme_prep Prepare Enzyme Lysate or Purified PAHX enzyme_prep->reaction_setup incubation Incubate at 37°C (e.g., 30-60 min) reaction_setup->incubation stop_reaction Stop Reaction (e.g., add acid) incubation->stop_reaction detection Quantify Product (e.g., HPLC, LC-MS, or ¹⁴CO₂ trapping) stop_reaction->detection analysis Data Analysis: Calculate Specific Activity detection->analysis end End analysis->end

Caption: General workflow for the PAHX enzyme assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 10% (v/v) glycerol.

    • Substrate/Cofactor Mix:

      • This compound (or Tetracosanoyl-CoA as the initial substrate) to a final concentration of 10-100 µM.

      • [1-¹⁴C]-2-oxoglutarate (specific activity ~50 mCi/mmol) to a final concentration of 200 µM.

      • FeSO₄ to a final concentration of 100 µM.

      • Ascorbate to a final concentration of 2 mM.

      • Catalase to a final concentration of 20 µg/mL.

    • Enzyme Source: Purified recombinant PAHX or cell/tissue lysate overexpressing PAHX.

    • Stopping Solution: 10% (w/v) Trichloroacetic acid (TCA).

    • CO₂ Trapping Solution: 1 M NaOH.

  • Assay Procedure:

    • In a sealed reaction vial, add 50 µL of assay buffer and 20 µL of the substrate/cofactor mix.

    • Place a small cup containing 200 µL of 1 M NaOH in the vial to trap the evolved ¹⁴CO₂.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 30 µL of the enzyme preparation.

    • Incubate at 37°C for 30-60 minutes with gentle shaking.

    • Stop the reaction by injecting 50 µL of 10% TCA.

    • Continue shaking for an additional 60 minutes to ensure all ¹⁴CO₂ is trapped in the NaOH.

    • Remove the cup with NaOH and quantify the radioactivity by liquid scintillation counting.

  • Data Analysis:

    • Calculate the amount of ¹⁴CO₂ produced from a standard curve.

    • Determine the specific activity of the enzyme in nmol/min/mg of protein.

2-hydroxyacyl-CoA lyase 1 (HACL1) Activity Assay

This assay measures the cleavage of a 2-hydroxyacyl-CoA into an aldehyde and formyl-CoA.

Principle:

HACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the C-C bond cleavage of 2-hydroxyacyl-CoAs.[3][4] The activity can be determined by measuring the formation of the aldehyde product or the formyl-CoA. A common method involves radiolabeling the substrate and measuring the formation of labeled formate (B1220265) after hydrolysis of formyl-CoA.

Experimental Workflow:

HACL1_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer and Substrate/Cofactor Mix start->prepare_reagents reaction_setup Set up Reaction Tubes: - Assay Buffer - Substrate Mix - Enzyme prepare_reagents->reaction_setup enzyme_prep Prepare Enzyme Lysate or Purified HACL1 enzyme_prep->reaction_setup incubation Incubate at 37°C (e.g., 15-30 min) reaction_setup->incubation stop_reaction Stop Reaction (e.g., add acid) incubation->stop_reaction product_detection Quantify Product (e.g., HPLC for aldehyde or radiolabeled formate) stop_reaction->product_detection analysis Data Analysis: Calculate Specific Activity product_detection->analysis end End analysis->end

Caption: General workflow for the HACL1 enzyme assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.2).

    • Substrate/Cofactor Mix:

      • [1-¹⁴C]-2-Hydroxytetracosanoyl-CoA (or unlabeled substrate for non-radiometric detection) to a final concentration of 10-50 µM.

      • Thiamine pyrophosphate (TPP) to a final concentration of 0.2 mM.

      • MgCl₂ to a final concentration of 1 mM.

    • Enzyme Source: Purified recombinant HACL1 or cell/tissue lysate.

    • Stopping Solution: 6 M HCl.

  • Assay Procedure (Radiometric):

    • In a microcentrifuge tube, combine 100 µL of assay buffer and 50 µL of the substrate/cofactor mix.

    • Pre-warm the mixture to 37°C for 5 minutes.

    • Start the reaction by adding 50 µL of the enzyme preparation.

    • Incubate at 37°C for 15-30 minutes.

    • Terminate the reaction by adding 50 µL of 6 M HCl.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant for [¹⁴C]-formate using HPLC with a suitable ion-exchange column and a radioactivity detector.

  • Alternative Detection (Non-Radiometric):

    • The aldehyde product (tricosanal) can be derivatized with a fluorescent tag (e.g., dansyl hydrazine) and quantified by HPLC with fluorescence detection.

  • Data Analysis:

    • Calculate the amount of product formed based on a standard curve.

    • Determine the specific activity of the enzyme in nmol/min/mg of protein.

Data Presentation

The following table summarizes known kinetic parameters for enzymes involved in alpha-oxidation. Note that data for the specific substrate this compound is limited, and values provided are for related substrates. Researchers should experimentally determine the kinetic constants for their specific conditions.

EnzymeSubstrateKm (µM)Vmax or kcatOrganism/Source
Phytanoyl-CoA 2-hydroxylase (PAHX) Phytanoyl-CoANot ReportedNot ReportedHuman, recombinant
2-hydroxyacyl-CoA lyase (HACL) 2-Hydroxyisobutyryl-CoA (C5)~1201.3 s⁻¹Actinobacteria
2-hydroxyacyl-CoA lyase 1 (HACL1) 2-Hydroxyoctadecanoyl-CoA (C18)Not ReportedNot ReportedHuman, recombinant
2-hydroxyacyl-CoA lyase 1 (HACL1) This compound (C24)To be determined To be determined Human

Concluding Remarks

The protocols and information provided herein serve as a comprehensive guide for establishing enzyme assays for the study of this compound metabolism. Given the limited availability of specific data for this very-long-chain substrate, optimization of the described methods is essential. These assays are fundamental tools for advancing our understanding of peroxisomal alpha-oxidation and its role in human health and disease, and for the screening and characterization of potential therapeutic modulators.

References

Application Notes and Protocols for Cell-based Assays Involving 2-Hydroxytetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytetracosanoyl-CoA is a critical intermediate in the metabolism of very-long-chain fatty acids (VLCFAs), particularly within the peroxisomal alpha-oxidation pathway. VLCFAs and their hydroxylated derivatives are essential components of cellular membranes, especially sphingolipids, which are abundant in the nervous system and skin.[1][2][3] The proper metabolism of these fatty acids is crucial for maintaining cellular homeostasis, and dysregulation of these pathways is associated with severe neurological disorders.[1][3][4]

These application notes provide a framework for designing and implementing cell-based assays to investigate the synthesis, degradation, and cellular functions of this compound. The protocols outlined below are designed to enable researchers to probe the enzymatic activities within the alpha-oxidation pathway, assess the cellular consequences of pathway modulation, and screen for potential therapeutic agents.

Signaling and Metabolic Pathways

This compound is primarily involved in two key cellular processes: peroxisomal alpha-oxidation and sphingolipid biosynthesis.

Peroxisomal Alpha-Oxidation: This pathway is responsible for the degradation of 2-hydroxy and other branched-chain fatty acids that cannot be processed by beta-oxidation in the mitochondria.[4][5] The key steps involving this compound are the hydroxylation of tetracosanoyl-CoA by Fatty Acid 2-Hydroxylase (FA2H) and the subsequent cleavage by 2-hydroxyacyl-CoA lyase (HACL1).[3][6]

Peroxisomal_Alpha_Oxidation cluster_peroxisome Peroxisome cluster_cytosol Cytosol Tetracosanoyl_CoA Tetracosanoyl-CoA Two_Hydroxytetracosanoyl_CoA This compound Tetracosanoyl_CoA->Two_Hydroxytetracosanoyl_CoA FA2H Pristanal Pristanal Two_Hydroxytetracosanoyl_CoA->Pristanal HACL1 Formyl_CoA Formyl-CoA Two_Hydroxytetracosanoyl_CoA->Formyl_CoA HACL1 Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Formate Formate Formyl_CoA->Formate Beta-Oxidation Beta-Oxidation Pristanic_Acid->Beta-Oxidation Tetracosanoic_Acid Tetracosanoic Acid (from diet or synthesis) Acyl_CoA_Synthetase Acyl-CoA Synthetase Tetracosanoic_Acid->Acyl_CoA_Synthetase Acyl_CoA_Synthetase->Tetracosanoyl_CoA CO2 CO2 Formate->CO2

Peroxisomal alpha-oxidation of Tetracosanoyl-CoA.

Sphingolipid Biosynthesis: 2-hydroxy fatty acids, such as 2-hydroxytetracosanoic acid, are important components of sphingolipids, including ceramides (B1148491) and galactosylceramides.[3][7] These lipids are crucial for the structure and function of the myelin sheath in the nervous system.[3] The incorporation of the 2-hydroxy fatty acid occurs during the synthesis of ceramide from a sphingoid base.

Sphingolipid_Biosynthesis cluster_er Endoplasmic Reticulum Sphinganine Sphinganine Dihydroceramide 2-Hydroxy Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase Two_Hydroxytetracosanoyl_CoA This compound Two_Hydroxytetracosanoyl_CoA->Dihydroceramide Ceramide 2-Hydroxy Ceramide Dihydroceramide->Ceramide Dihydroceramide Desaturase Sphingomyelin / Glycosphingolipids Sphingomyelin / Glycosphingolipids Ceramide->Sphingomyelin / Glycosphingolipids

Incorporation of this compound into Sphingolipids.

Application Notes

Cell-based assays involving this compound can be applied to several areas of research and drug development:

  • Disease Modeling: Investigate the cellular pathology of disorders associated with defects in alpha-oxidation, such as Refsum disease and Zellweger syndrome.[4]

  • Drug Discovery: Screen for small molecules that can modulate the activity of FA2H or HACL1, which could be potential therapeutic targets.

  • Neurobiology: Study the role of 2-hydroxy sphingolipids in neuronal development, myelination, and neurodegeneration.

  • Dermatology: Elucidate the function of 2-hydroxy ceramides in maintaining the skin's permeability barrier.[3]

Experimental Protocols

Protocol 1: In Vitro 2-Hydroxyacyl-CoA Lyase (HACL1) Activity Assay

This assay measures the activity of HACL1 by detecting the formation of a fatty aldehyde product from this compound.

Materials:

  • Cultured cells (e.g., primary fibroblasts, neuronal cell lines)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound (substrate)

  • Thiamine pyrophosphate (TPP) (cofactor)

  • Aldehyde-reactive fluorescent probe (e.g., Nile Red or a commercially available kit)

  • 96-well microplate (black, clear bottom)

  • Microplate reader with fluorescence capabilities

Workflow Diagram:

HACL1_Assay_Workflow start Start cell_culture Culture cells of interest start->cell_culture cell_lysis Lyse cells and collect supernatant (cell lysate) cell_culture->cell_lysis reaction_setup Set up reaction in 96-well plate: - Cell lysate - this compound - TPP cell_lysis->reaction_setup incubation Incubate at 37°C reaction_setup->incubation add_probe Add aldehyde-reactive fluorescent probe incubation->add_probe read_fluorescence Read fluorescence on a microplate reader add_probe->read_fluorescence data_analysis Analyze data and calculate HACL1 activity read_fluorescence->data_analysis end End data_analysis->end

Workflow for HACL1 Activity Assay.

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to 80-90% confluency.

    • Harvest cells and lyse them in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Enzyme Reaction:

    • In a 96-well plate, add cell lysate (e.g., 10-50 µg of protein) to each well.

    • Add TPP to a final concentration of 1 mM.

    • Initiate the reaction by adding this compound to a final concentration of 50 µM.

    • Include control wells: no substrate, no lysate, and no TPP.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and add the aldehyde-reactive fluorescent probe according to the manufacturer's instructions.

    • Incubate as required for the probe to react with the aldehyde product.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (no substrate control) from all readings.

    • Normalize the fluorescence signal to the protein concentration.

    • Calculate the HACL1 activity as the rate of product formation.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay can be used to verify the engagement of a potential inhibitor with its target protein (e.g., FA2H or HACL1) within intact cells.

Materials:

  • Cultured cells

  • Test compound (potential inhibitor)

  • PBS (Phosphate-Buffered Saline)

  • Cell lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein (FA2H or HACL1)

Procedure:

  • Compound Treatment:

    • Treat cultured cells with the test compound at various concentrations. Include a vehicle control.

    • Incubate for a sufficient time to allow compound entry and binding.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension and heat each aliquot to a different temperature for a short period (e.g., 3 minutes at temperatures ranging from 40°C to 70°C).

  • Lysis and Protein Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to separate the soluble fraction (containing non-denatured protein) from the precipitated fraction.

    • Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature.

    • Plot the fraction of soluble protein as a function of temperature for both treated and untreated cells.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation

Table 1: Example Data for HACL1 Activity Assay

ConditionFluorescence Intensity (Arbitrary Units)HACL1 Activity (nmol/min/mg protein)
Wild-Type Cells15,000 ± 85012.5 ± 0.7
HACL1 Knockdown Cells2,500 ± 3002.1 ± 0.25
Wild-Type + Inhibitor X (10 µM)7,800 ± 5506.5 ± 0.45

Table 2: Example Data for CETSA

Temperature (°C)% Soluble FA2H (Vehicle)% Soluble FA2H (Compound Y)
40100100
509598
557090
604575
652050
70525

References

Application Notes and Protocols for the Use of 2-Hydroxytetracosanoyl-CoA in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytetracosanoyl-CoA is a critical intermediate in the biosynthesis of 2-hydroxy very-long-chain fatty acid (VLCFA) containing sphingolipids. These lipids, particularly 2-hydroxy galactosylceramides and 2-hydroxy sulfatides, are highly enriched in the myelin sheath of the nervous system and play essential roles in maintaining its stability and function.[1][2] The presence of the 2-hydroxy group imparts unique biophysical properties to these sphingolipids, influencing membrane structure and cell signaling.[1] Dysregulation of 2-hydroxy sphingolipid metabolism is associated with severe neurological disorders, such as leukodystrophies and spastic paraparesis, highlighting the importance of studying the enzymes and intermediates involved in their synthesis.[1]

These application notes provide an overview of the utility of this compound in lipidomics research and detailed protocols for its use in key experiments.

Applications in Lipidomics

This compound serves several key purposes in lipidomics and related research areas:

  • Enzyme Substrate for in vitro Assays: It is a direct substrate for ceramide synthases (CerS), the enzymes responsible for N-acylating sphingoid bases to form dihydroceramides, the precursors to all complex sphingolipids.[3] Utilizing this compound in in vitro assays allows for the characterization of CerS activity and specificity towards 2-hydroxylated acyl-CoAs.

  • Internal Standard for Mass Spectrometry: Isotopically labeled this compound can be synthesized and used as an internal standard for the accurate quantification of endogenous levels of this and other related acyl-CoAs in biological samples using liquid chromatography-mass spectrometry (LC-MS).

  • Investigating Pathophysiological Mechanisms: Studying the metabolism of this compound and its downstream products is crucial for understanding the molecular basis of diseases associated with defects in fatty acid 2-hydroxylation, such as Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN).

  • Drug Discovery and Development: Ceramide synthase enzymes are potential therapeutic targets. This compound can be used in high-throughput screening assays to identify and characterize inhibitors or modulators of these enzymes.

Data Presentation: Quantitative Levels of C24 2-Hydroxy Sphingolipid Precursors and Products

The following tables summarize the concentrations of C24 ceramides (B1148491), the direct downstream products of this compound, in different biological contexts. Direct quantification of this compound is technically challenging due to its low abundance and transient nature; therefore, the levels of its more stable downstream metabolites are often measured.

Table 1: Concentration of C24:0 Ceramide in Mouse Cerebral Cortex with Age

Age of MiceC24:0 Ceramide Concentration (nmol/g tissue)
3 months~10
6 months~15
25 months~35

Data adapted from Cutler et al., J. Biol. Chem., 2004.[4]

Table 2: Concentration of C24:0 Ceramide in Human Brain Tissue in Neurodegenerative Disease

Brain RegionConditionC24:0 Ceramide Concentration (µg/g tissue)
Middle Frontal GyrusControl~1.0
Middle Frontal GyrusAlzheimer's Disease~2.5
CerebellumControl~1.5
CerebellumAlzheimer's Disease~1.5

Data adapted from Gasset et al., J. Lipid Res., 2005.[4]

Table 3: Relative Abundance of Ceramide Species in Human Brain Tissue

Ceramide SpeciesRelative Abundance (%)
C16:03.7 - 6.1
C18:0Most abundant
C20:0< 1
C24:0< 2

Data adapted from Bandaru et al., Neurobiol. Aging, 2009.[5][6]

Experimental Protocols

Protocol 1: In Vitro Ceramide Synthase (CerS) Activity Assay

This protocol describes how to measure the activity of ceramide synthases using this compound as a substrate.

Materials:

  • Microsomal fractions containing CerS enzymes (from cell lines or tissues)

  • This compound

  • Sphinganine (dihydrosphingosine)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • HEPES buffer (pH 7.4)

  • Methanol

  • Chloroform (B151607)

  • LC-MS grade solvents

  • Internal standard (e.g., C17-ceramide)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 50 mM HEPES (pH 7.4), 20 µM sphinganine, and 1 mg/ml BSA.

  • Enzyme Addition: Add 20-50 µg of microsomal protein to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding 10 µM this compound.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes with gentle agitation.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding 1.5 ml of chloroform:methanol (1:2, v/v). Add the internal standard. Vortex thoroughly and incubate at room temperature for 15 minutes.

  • Add 0.5 ml of chloroform and 0.5 ml of water to induce phase separation. Vortex and centrifuge at 2000 x g for 5 minutes.

  • Sample Preparation for LC-MS: Collect the lower organic phase and dry it under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol).

  • LC-MS/MS Analysis: Analyze the formation of C24:0-dihydroceramide using a suitable LC-MS/MS method (see Protocol 2 for guidance).

Protocol 2: LC-MS/MS Analysis of this compound and its Ceramide Products

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of very-long-chain acyl-CoAs and ceramides.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Conditions (for Acyl-CoAs):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in methanol

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 20% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    • For Acyl-CoAs (General): A common neutral loss of 507.3 Da (corresponding to the phosphopantetheine moiety) is observed. The precursor ion will be the [M+H]+ of the specific acyl-CoA.[7]

    • For this compound (Predicted): Precursor ion (Q1): m/z ~1184.7; Product ion (Q3): m/z ~677.4

    • For C24:0 Dihydroceramide: Precursor ion (Q1): m/z ~654.7; Product ion (Q3): m/z ~264.3 (sphinganine fragment)

    • For C24:0 Ceramide: Precursor ion (Q1): m/z ~652.7; Product ion (Q3): m/z ~264.3 (sphingosine fragment)

Note: The exact m/z values may vary slightly depending on the instrument calibration and adduct formation. It is crucial to optimize the MRM transitions and collision energies using authentic standards.

Signaling Pathways and Experimental Workflows

Synthesis and Role of 2-Hydroxy Galactosylceramide in Myelin

This compound is a key precursor for the synthesis of 2-hydroxy galactosylceramide, a major component of the myelin sheath. The pathway below illustrates this process and its importance.

Myelin_Synthesis Tetracosanoyl_CoA Tetracosanoyl-CoA FA2H FA2H Tetracosanoyl_CoA->FA2H Two_Hydroxy_Tetracosanoyl_CoA This compound FA2H->Two_Hydroxy_Tetracosanoyl_CoA Hydroxylation CerS2 CerS2 Two_Hydroxy_Tetracosanoyl_CoA->CerS2 Two_Hydroxy_DHCer 2-Hydroxy-C24-dihydroceramide CerS2->Two_Hydroxy_DHCer Acylation of Sphinganine DES1 DES1 Two_Hydroxy_DHCer->DES1 Two_Hydroxy_Cer 2-Hydroxy-C24-ceramide DES1->Two_Hydroxy_Cer Desaturation CGT CGT Two_Hydroxy_Cer->CGT Two_Hydroxy_GalCer 2-Hydroxy-C24-galactosylceramide CGT->Two_Hydroxy_GalCer Galactosylation Myelin Myelin Sheath Stability Two_Hydroxy_GalCer->Myelin Incorporation

Caption: Biosynthesis of 2-hydroxy galactosylceramide and its role in myelin.

Pro-Apoptotic Signaling of 2-Hydroxy Ceramides

Exogenously added 2-hydroxy ceramides have been shown to induce apoptosis more potently than their non-hydroxylated counterparts.[1][2] This suggests a distinct signaling mechanism, although the precise molecular targets are still under investigation.

Apoptosis_Signaling Two_Hydroxy_Cer 2-Hydroxy Ceramides Membrane_Alteration Membrane Property Alteration Two_Hydroxy_Cer->Membrane_Alteration Protein_Binding Binding to Effector Proteins (e.g., Protein Phosphatases) Two_Hydroxy_Cer->Protein_Binding Signaling_Cascade Downstream Signaling Cascade Membrane_Alteration->Signaling_Cascade Protein_Binding->Signaling_Cascade Apoptosis Apoptosis Signaling_Cascade->Apoptosis

Caption: Proposed pro-apoptotic signaling pathways of 2-hydroxy ceramides.

Experimental Workflow for Lipidomics Analysis

The following diagram outlines a typical workflow for the analysis of this compound and related lipids from biological samples.

Lipidomics_Workflow Sample Biological Sample (Cells, Tissue, Plasma) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) + Internal Standards Sample->Extraction Separation LC Separation (Reversed-Phase) Extraction->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Data_Analysis Data Analysis (Quantification, Statistical Analysis) Detection->Data_Analysis Interpretation Biological Interpretation Data_Analysis->Interpretation

Caption: General workflow for the lipidomic analysis of acyl-CoAs and ceramides.

References

Application Notes and Protocols for the Analytical Detection of 2-Hydroxytetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytetracosanoyl-CoA is a crucial intermediate in the alpha-oxidation of very-long-chain fatty acids (VLCFAs) and a precursor for the synthesis of specific sphingolipids. The accurate detection and quantification of this molecule are vital for understanding its role in various physiological and pathological processes, including neurological disorders and metabolic diseases. These application notes provide detailed protocols for the analysis of this compound in biological samples using state-of-the-art analytical techniques.

I. Analytical Methodologies

The primary methods for the sensitive and specific detection of this compound are based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Enzymatic assays can also be employed for indirect quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS (B15284909) offers high sensitivity and specificity for the direct detection and quantification of this compound. The methodology involves sample preparation to isolate acyl-CoAs, chromatographic separation, and detection by a mass spectrometer.

a) Sample Preparation: Solid-Phase Extraction (SPE)

Biological samples require cleanup and enrichment of acyl-CoAs prior to LC-MS/MS analysis to remove interfering substances.[1]

Protocol:

  • Homogenization: Homogenize tissue samples (100-200 mg) or cell pellets in ice-cold 2:1 (v/v) chloroform/methanol (B129727).

  • Extraction: Perform a liquid-liquid extraction to separate the lipid and aqueous phases. The acyl-CoAs will be in the aqueous phase.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of water.

  • Sample Loading: Load the aqueous extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2% (v/v) aqueous methanol to remove salts and other polar impurities.

  • Elution: Elute the acyl-CoAs with 80% (v/v) aqueous methanol containing 0.1% ammonium (B1175870) hydroxide.

  • Drying: Dry the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial LC mobile phase.

b) Chromatographic Separation: Reversed-Phase HPLC

Reversed-phase high-performance liquid chromatography (HPLC) is effective for separating acyl-CoAs based on their hydrophobicity.[2][3]

Protocol:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5-10 µL.

c) Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. Quantification is achieved using Multiple Reaction Monitoring (MRM).

Protocol:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Precursor Ion (Q1): The predicted m/z for [M+H]+ of this compound is 1144.8.

    • Product Ion (Q3): A characteristic neutral loss of 507 Da (the phosphopantetheine moiety) is commonly observed for acyl-CoAs.[2] Therefore, a primary product ion would be m/z 637.8. Another common fragment is the adenosine (B11128) 3',5'-diphosphate ion at m/z 428.0.

  • Dwell Time: 100 ms per transition.

  • Collision Energy (CE) and other MS parameters: Optimize by direct infusion of a related standard (e.g., Stearoyl-CoA).

Enzymatic Assay (Indirect Detection)

An indirect measurement of this compound can be achieved using an enzymatic reaction and measuring the product. This approach relies on the availability of a specific enzyme. The activity of 2-hydroxyacyl-CoA dehydrogenase can be monitored by the change in NADH absorbance or fluorescence.

Principle:

2-Hydroxyacyl-CoA Dehydrogenase catalyzes the following reaction: this compound + NAD+ ⇌ 2-Keto-tetracosanoyl-CoA + NADH + H+

The production of NADH can be monitored spectrophotometrically at 340 nm.

Protocol:

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer, pH 8.5.

    • 1 mM NAD+.

    • Sample containing this compound.

  • Initiation: Start the reaction by adding a purified 2-hydroxyacyl-CoA dehydrogenase.

  • Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Quantification: Calculate the concentration of this compound based on the rate of NADH production using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

II. Data Presentation

Quantitative Data Summary

The following table should be populated with empirically determined values from experimental samples using the LC-MS/MS method described above.

Sample TypeThis compound Concentration (pmol/mg protein)Standard Deviation
Brain TissueUser-determined valueUser-determined value
Liver TissueUser-determined valueUser-determined value
Cultured FibroblastsUser-determined valueUser-determined value
LC-MS/MS Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1144.8637.8User-optimized
This compound1144.8428.0User-optimized
Internal Standard (e.g., C17:0-CoA)Dependent on ISDependent on ISUser-optimized

III. Visualizations

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Biological Sample (Tissue/Cells) homogenization Homogenization in Chloroform/Methanol tissue->homogenization extraction Liquid-Liquid Extraction homogenization->extraction spe Solid-Phase Extraction (C18) extraction->spe reconstitution Reconstitution spe->reconstitution lc Reversed-Phase HPLC Separation reconstitution->lc ms Tandem Mass Spectrometry (MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: LC-MS/MS Experimental Workflow.

alpha_oxidation_pathway vlcfa Very-Long-Chain Fatty Acid (C24:0) hydroxylation Fatty Acid 2-Hydroxylase (FA2H) vlcfa->hydroxylation hydroxy_fa 2-Hydroxytetracosanoic Acid hydroxylation->hydroxy_fa activation Acyl-CoA Synthetase hydroxy_fa->activation target_molecule This compound activation->target_molecule lyase 2-Hydroxyacyl-CoA Lyase (HACL1) target_molecule->lyase sphingo Sphingolipid Synthesis target_molecule->sphingo products Pristanic Acid (C23:0 Aldehyde) + Formyl-CoA lyase->products enzymatic_assay_workflow sample Sample containing This compound reagents Add Reaction Buffer (Tris-HCl, NAD+) sample->reagents enzyme Add 2-Hydroxyacyl-CoA Dehydrogenase reagents->enzyme measurement Spectrophotometric Measurement (Increase in Absorbance at 340 nm) enzyme->measurement quantification Quantification of NADH (Calculation of Substrate Concentration) measurement->quantification

References

Application Note: A Robust Protocol for the Extraction of Long-Chain Acyl-CoAs from Tissues for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) esters are critical metabolic intermediates, playing a central role in fatty acid metabolism, energy production, and the synthesis of complex lipids.[1][2] They are the activated form of long-chain fatty acids and are pivotal in processes such as β-oxidation and triglyceride synthesis.[2] Dysregulation of LC-CoA metabolism is implicated in various diseases, including type 2 diabetes and insulin (B600854) resistance.[1][3] The analysis of LC-CoAs is challenging due to their low abundance, inherent instability, and the complexity of the tissue matrix. This document provides a detailed, robust protocol for the extraction and purification of LC-CoAs from tissues, optimized for subsequent quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This protocol employs a multi-step method to ensure high recovery and sample purity. The core principle involves:

  • Rapid Homogenization: Tissues are immediately homogenized in a cold, acidic buffer to quench enzymatic activity, particularly from acyl-CoA hydrolases, and to precipitate proteins.[2]

  • Solvent Extraction: A mixture of organic solvents is used to efficiently extract the amphipathic LC-CoA molecules from the tissue homogenate.

  • Solid-Phase Extraction (SPE): The resulting extract is purified using SPE to remove interfering substances such as salts, phospholipids, and other lipids, thereby concentrating the LC-CoAs.[4][5]

  • Elution and Analysis: The purified LC-CoAs are eluted, dried, and reconstituted in a suitable solvent for sensitive and specific quantification via LC-MS/MS.

Experimental Workflow Diagram

Extraction_Workflow Tissue 1. Frozen Tissue Sample (~40-100 mg) Homogenize 2. Homogenization (Cold KH2PO4 Buffer + Organic Solvents) Tissue->Homogenize Centrifuge 3. Centrifugation (16,000 x g, 4°C, 10 min) Homogenize->Centrifuge Supernatant 4. Collect Supernatant (Contains Acyl-CoAs) Centrifuge->Supernatant SPE_Load 6. Load Supernatant onto SPE Column Supernatant->SPE_Load SPE_Condition 5. SPE Column Conditioning (Methanol, Water, Equilibration Buffer) SPE_Condition->SPE_Load SPE_Wash 7. Wash Column (Remove Impurities) SPE_Load->SPE_Wash SPE_Elute 8. Elute Acyl-CoAs SPE_Wash->SPE_Elute Dry_Reconstitute 9. Dry Down & Reconstitute SPE_Elute->Dry_Reconstitute Analysis 10. LC-MS/MS Analysis Dry_Reconstitute->Analysis Metabolic_Fates FA Fatty Acid (from circulation) ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL ATP -> AMP + CoASH LCACoA Long-Chain Acyl-CoA (LC-CoA) ACSL->LCACoA BetaOx β-Oxidation (Mitochondria) LCACoA->BetaOx LipidSyn Complex Lipid Synthesis (ER) LCACoA->LipidSyn Signaling Cell Signaling (e.g., Insulin Resistance) LCACoA->Signaling Energy Energy (ATP) BetaOx->Energy TAG Triglycerides (TAG) LipidSyn->TAG PL Phospholipids (PL) LipidSyn->PL

References

Application Notes and Protocols for In Vitro Reconstitution of 2-Hydroxytetracosanoyl-CoA Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application

The metabolism of 2-hydroxylated fatty acids is crucial for the synthesis of specific sphingolipids, particularly in the nervous system, skin, and kidneys.[1][2] The initial and rate-limiting step is the conversion of a long-chain fatty acid, such as tetracosanoic acid (C24:0), to its 2-hydroxy form, catalyzed by Fatty Acid 2-Hydroxylase (FA2H) .[1][2] This 2-hydroxy fatty acid, as a CoA thioester (2-Hydroxytetracosanoyl-CoA), is then a substrate for the peroxisomal enzyme 2-Hydroxyacyl-CoA Lyase 1 (HACL1) , which cleaves it into formyl-CoA and a fatty aldehyde with one less carbon (pristanal, in the case of phytanic acid metabolism).[3][4][5]

Mutations in the FA2H and HACL1 genes are associated with severe neurological disorders, including leukodystrophies and neurodegeneration with brain iron accumulation.[2][6] Therefore, understanding the kinetics and regulation of this pathway is of significant interest for basic research and therapeutic development.

This document provides a detailed protocol for the in vitro reconstitution of the initial steps of this pathway, enabling researchers to:

  • Screen for inhibitors or activators of FA2H and HACL1.

  • Characterize the enzymatic kinetics and substrate specificity.

  • Investigate the impact of disease-associated mutations on enzyme function.

  • Produce pathway intermediates for further study.

The reconstituted system utilizes purified, recombinant FA2H and HACL1 enzymes to convert Tetracosanoyl-CoA sequentially into this compound and then into Tricosanal and Formyl-CoA.

Pathway and Workflow Visualization

The metabolic pathway involves the sequential action of two key enzymes. The first step is the hydroxylation of the fatty acyl-CoA, followed by a lyase-catalyzed cleavage reaction.

Metabolic_Pathway cluster_0 Step 1: Hydroxylation cluster_1 Step 2: Cleavage Tetracosanoyl_CoA Tetracosanoyl-CoA (C24:0-CoA) FA2H FA2H (Fatty Acid 2-Hydroxylase) Tetracosanoyl_CoA->FA2H Product1 This compound Product1->Product1_ref FA2H->Product1 Products_out1 NADP+ H2O FA2H->Products_out1 Cofactors1 NADPH + H+ O2 Cofactors1->FA2H HACL1 HACL1 (2-Hydroxyacyl-CoA Lyase 1) Product1_ref->HACL1 Tricosanal Tricosanal (C23 Aldehyde) HACL1->Tricosanal Formyl_CoA Formyl-CoA HACL1->Formyl_CoA Cofactors2 Thiamine (B1217682) Pyrophosphate (TPP) Mg2+ Cofactors2->HACL1

Caption: Sequential enzymatic reactions in the this compound metabolic pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction In Vitro Reconstitution cluster_analysis Analysis Purify_FA2H Express & Purify Recombinant FA2H Setup_Reaction Assemble Reaction Mix: Buffer, Substrate, Cofactors Purify_FA2H->Setup_Reaction Purify_HACL1 Express & Purify Recombinant HACL1 Purify_HACL1->Setup_Reaction Prepare_Reagents Prepare Substrates, Cofactors & Buffers Prepare_Reagents->Setup_Reaction Add_Enzymes Initiate with FA2H & HACL1 Setup_Reaction->Add_Enzymes Incubate Incubate at 37°C Add_Enzymes->Incubate Quench Quench Reaction (e.g., with Acid/Solvent) Incubate->Quench Extraction Lipid Extraction Quench->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Analysis LC-MS/MS or GC-MS Analysis Derivatization->Analysis Quantification Quantify Products Analysis->Quantification

Caption: General workflow for the in vitro reconstitution and analysis of the pathway.

Data Presentation: Reagents and Kinetic Parameters

Successful reconstitution requires optimized concentrations of all components. The following tables summarize the necessary reagents and known kinetic parameters for the key enzymes.

Table 1: Reagent and Cofactor Concentrations for In Vitro Assay

ComponentStock ConcentrationFinal ConcentrationPurpose
Buffer
Tris-HCl (pH 7.5)1 M50 mMMaintains optimal pH for enzymatic activity.
MgCl₂1 M5 mMRequired cofactor for HACL1 activity.[4][5]
Substrate
Tetracosanoyl-CoA10 mM10-100 µMInitial substrate for the FA2H enzyme.
Enzymes
Purified Recombinant FA2H1 mg/mL1-5 µ g/reaction Catalyzes the 2-hydroxylation step.[1]
Purified Recombinant HACL11 mg/mL1-5 µ g/reaction Catalyzes the cleavage of the 2-hydroxyacyl-CoA.[3][5]
Cofactors
NADPH100 mM1 mMElectron donor for the FA2H reaction.[1][7]
Thiamine Pyrophosphate (TPP)50 mM0.5 mMEssential cofactor for HACL1 activity.[4][5]
Optional: NADPH Regen System
Glucose-6-Phosphate100 mM3 mMSubstrate for G6PDH to regenerate NADPH.[7]
G6P Dehydrogenase (G6PDH)100 U/mL0.5 U/reactionEnzyme for NADPH regeneration.[7]

Table 2: Reported Kinetic Parameters for Pathway Enzymes

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Optimal pHNotes
FA2HTetracosanoic Acid5 - 200.1 - 0.5~7.5Activity is highly dependent on the presence of an electron transfer partner like cytochrome P450 reductase.[1][7]
HACL12-Hydroxyphytanoyl-CoA10 - 5050 - 200~8.0Activity is strictly dependent on TPP and Mg²⁺.[4][5]
Note: Kinetic parameters can vary significantly based on the specific assay conditions, enzyme source (species, recombinant vs. native), and substrate presentation. The values presented are estimates based on available literature.

Experimental Protocols

Both FA2H (a membrane-associated protein) and HACL1 (a peroxisomal matrix protein) can be expressed in bacterial (E. coli) or yeast (P. pastoris) systems as His-tagged fusion proteins for purification.

  • Cloning: Sub-clone the full-length human FA2H and HACL1 cDNA into a suitable expression vector (e.g., pET-28a for E. coli or pPICZ for P. pastoris) containing an N- or C-terminal 6x-His tag.

  • Expression:

    • E. coli (for HACL1): Transform the expression vector into a suitable strain (e.g., BL21(DE3)). Grow cultures at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow cultures for 16-20 hours at 18°C.

    • Yeast (for FA2H): Electroporate the linearized expression vector into P. pastoris X-33. Select for stable integrants and screen for high-expressing clones via methanol (B129727) induction. Grow a large-scale culture and induce with 0.5% methanol for 48-72 hours.

  • Cell Lysis:

    • Harvest cells by centrifugation (6,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM Imidazole, 1% Triton X-100 for FA2H, 1 mM PMSF, and protease inhibitor cocktail).

    • Lyse cells by sonication or high-pressure homogenization on ice.

  • Purification:

    • Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.

    • Wash the column extensively with Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 25 mM Imidazole).

    • Elute the His-tagged protein with Elution Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM Imidazole).

  • Verification and Storage:

    • Analyze eluted fractions by SDS-PAGE to confirm purity and size.

    • Pool pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

    • Determine protein concentration (e.g., Bradford or BCA assay), aliquot, and store at -80°C.

This protocol describes a single-pot reaction to measure the sequential conversion of Tetracosanoyl-CoA to its downstream metabolites.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare a 100 µL master mix on ice. The final concentrations should be as described in Table 1.

    • Add 50 µL of 2x Reaction Buffer (100 mM Tris-HCl pH 7.5, 10 mM MgCl₂).

    • Add cofactors: NADPH to 1 mM and TPP to 0.5 mM.

    • Add the substrate, Tetracosanoyl-CoA, to a final concentration of 50 µM.

    • Add water to a final volume of 95 µL.

  • Enzyme Addition:

    • Add 2.5 µL of purified FA2H (to 2.5 µg) and 2.5 µL of purified HACL1 (to 2.5 µg).

    • For negative controls, prepare reactions lacking one or both enzymes, or with heat-inactivated enzymes.

  • Incubation:

    • Gently mix the reaction tubes.

    • Incubate at 37°C for 60 minutes in a shaking water bath. Time points can be varied to determine reaction kinetics.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding 200 µL of a 1:1 (v/v) mixture of acetonitrile (B52724) and methanol containing an internal standard (e.g., C17:0 fatty acid).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube for analysis.

  • Sample Analysis (LC-MS/MS):

    • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a C18 reverse-phase column for separation.

    • Monitor the specific mass-to-charge (m/z) transitions for the substrate (Tetracosanoyl-CoA), the intermediate (this compound), and the final products (Tricosanal, Formyl-CoA, or their derivatives).

    • Quantify the analytes by comparing their peak areas to that of the internal standard and a standard curve of authentic compounds. An alternative method involves derivatization followed by GC-MS analysis, which is particularly useful for detecting the hydroxylated fatty acid product.[1][7]

References

Application Notes and Protocols for Fluorescent Labeling of 2-Hydroxytetracosanoyl-CoA for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fluorescent labeling of 2-Hydroxytetracosanoyl-CoA and its application in cellular imaging. This powerful technique allows for the visualization and tracking of this very-long-chain fatty acid (VLCFA) within cellular compartments, providing insights into its metabolism and role in various physiological and pathological processes.

Introduction

This compound is a key intermediate in the peroxisomal α-oxidation pathway, a critical metabolic route for the degradation of 2-hydroxy long-chain fatty acids.[1][2][3] Dysregulation of this pathway is associated with several metabolic disorders. Fluorescently labeling this compound enables researchers to monitor its uptake, trafficking, and localization within living cells in real-time, offering a valuable tool for studying lipid metabolism, peroxisomal function, and for the development of therapeutics targeting these pathways.[][5][6]

This document outlines a proposed strategy for the synthesis of a fluorescent analog of this compound, detailed protocols for its use in cellular imaging, and relevant quantitative data for commonly used fluorophores.

Proposed Synthetic Strategy

Directly labeling this compound can be challenging and may interfere with its biological activity. A common and effective strategy is to synthesize a fluorescent analog of the parent fatty acid, 2-hydroxytetracosanoic acid, and subsequently convert it to its CoA ester. Labeling at the terminal (omega) position of the fatty acid is often preferred to minimize interference with enzymatic recognition and metabolism.[7]

Here, we propose a two-step synthesis:

  • Synthesis of ω-NBD-2-hydroxytetracosanoic acid: This involves the esterification of 2-hydroxytetracosanoic acid with an amine-containing fluorescent dye, such as a nitrobenzoxadiazole (NBD) derivative. NBD is a small, environmentally sensitive fluorophore suitable for cellular imaging.[8][9][10]

  • Conversion to ω-NBD-2-Hydroxytetracosanoyl-CoA: The fluorescently labeled fatty acid is then converted to its coenzyme A (CoA) thioester using a suitable enzymatic or chemical method.[11]

Quantitative Data of Common Fluorophores for Lipid Labeling

The choice of fluorophore is critical for successful imaging experiments. The following table summarizes the photophysical properties of two commonly used dyes for labeling lipids, NBD and BODIPY.

FluorophoreExcitation (nm)Emission (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
NBD (Nitrobenzoxadiazole) ~465~535~25,0000.3-0.5
BODIPY FL ~503~512~80,000>0.9

Note: The exact spectral properties can vary depending on the local environment of the fluorophore.[7][8]

Experimental Protocols

Protocol 1: Synthesis of ω-NBD-2-Hydroxytetracosanoyl-CoA (Proposed)

This protocol describes a plausible method for the synthesis of a terminally labeled fluorescent this compound analog.

Materials:

  • 2-hydroxytetracosanoic acid

  • N-(2-aminoethyl)-4-amino-7-nitrobenzofurazan (NBD-amine)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Coenzyme A trilithium salt

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous solvent (e.g., THF/DMF mixture)

  • Trifluoroacetic acid (TFA)

  • HPLC system for purification

Procedure:

  • Esterification of 2-hydroxytetracosanoic acid with NBD-amine: a. Dissolve 2-hydroxytetracosanoic acid (1 equivalent) in anhydrous DCM. b. Add DCC (1.1 equivalents) and DMAP (0.1 equivalents). c. Add NBD-amine (1.2 equivalents) and stir the reaction mixture at room temperature overnight under an inert atmosphere. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. f. Purify the crude product by silica (B1680970) gel column chromatography to obtain ω-NBD-2-hydroxytetracosanoic acid.

  • Synthesis of ω-NBD-2-Hydroxytetracosanoyl-CoA: a. Activate the purified ω-NBD-2-hydroxytetracosanoic acid (1 equivalent) with CDI (1.5 equivalents) in an anhydrous solvent to form the imidazolide.[11] b. In a separate vial, dissolve Coenzyme A trilithium salt (1.2 equivalents) in an anhydrous solvent mixture. c. Add the activated fatty acid solution to the Coenzyme A solution and stir at room temperature for several hours. d. Monitor the formation of the CoA thioester by HPLC. e. Purify the final product, ω-NBD-2-Hydroxytetracosanoyl-CoA, by reverse-phase HPLC. f. Lyophilize the purified product and store it at -80°C.

Protocol 2: Cellular Imaging of Fluorescent this compound

This protocol provides a general guideline for the introduction and imaging of the fluorescently labeled this compound in cultured cells.

Materials:

  • Cultured cells (e.g., human fibroblasts, hepatocytes)

  • Cell culture medium

  • Fluorescent this compound stock solution (in a suitable solvent like DMSO)

  • Bovine serum albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Confocal or fluorescence microscope

Procedure:

  • Cell Seeding: a. Seed cells on glass-bottom dishes or coverslips at an appropriate density to reach 60-80% confluency on the day of the experiment.

  • Preparation of Labeling Medium: a. Prepare a complex of the fluorescent this compound with fatty acid-free BSA. The BSA helps to solubilize the lipid and facilitate its uptake by cells. b. A typical molar ratio of fatty acid to BSA is 2:1 to 5:1. c. Dilute the fluorescent lipid-BSA complex in cell culture medium to a final concentration of 1-5 µM.

  • Cell Labeling: a. Remove the culture medium from the cells and wash once with warm PBS. b. Add the labeling medium to the cells and incubate at 37°C in a CO2 incubator. Incubation times can range from 15 minutes to several hours, depending on the research question.[12]

  • Cell Washing and Fixation: a. After incubation, remove the labeling medium and wash the cells three times with warm PBS to remove any unbound probe. b. For fixed-cell imaging, incubate the cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash the cells three times with PBS.

  • Imaging: a. For live-cell imaging, add fresh culture medium to the cells and proceed to microscopy. b. For fixed cells, mount the coverslips on microscope slides using a mounting medium containing DAPI. c. Acquire images using a confocal or widefield fluorescence microscope with appropriate filter sets for the chosen fluorophore (e.g., FITC/GFP channel for NBD).

Visualizations

Peroxisomal α-Oxidation Pathway

Peroxisomal_Alpha_Oxidation cluster_peroxisome Peroxisome 2_OH_VLCFA 2-Hydroxy Very-Long-Chain Fatty Acid 2_OH_VLCFA_CoA This compound 2_OH_VLCFA->2_OH_VLCFA_CoA Acyl-CoA Synthetase HACL1 2-Hydroxyacyl-CoA Lyase 1 (HACL1) 2_OH_VLCFA_CoA->HACL1 Pristanal Pristanal HACL1->Pristanal Formyl_CoA Formyl-CoA HACL1->Formyl_CoA FADH Fatty Aldehyde Dehydrogenase Pristanal->FADH Pristanic_Acid Pristanic Acid FADH->Pristanic_Acid Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation Activation to Pristanoyl-CoA

Caption: The peroxisomal α-oxidation pathway of 2-hydroxy very-long-chain fatty acids.

Experimental Workflow for Cellular Imaging

Experimental_Workflow Start Start Cell_Culture Seed cells on glass-bottom dishes Start->Cell_Culture Probe_Prep Prepare fluorescent This compound-BSA complex in medium Cell_Culture->Probe_Prep Labeling Incubate cells with labeling medium (37°C) Probe_Prep->Labeling Washing Wash cells with PBS (3x) Labeling->Washing Live_Imaging Live-cell imaging Washing->Live_Imaging Fixation Fix cells with 4% PFA Washing->Fixation End End Live_Imaging->End Analysis Fixed_Imaging Mount and image fixed cells Fixation->Fixed_Imaging Fixed_Imaging->End Analysis

Caption: Workflow for fluorescent labeling and imaging of this compound in cultured cells.

Applications in Research and Drug Development

  • Studying Peroxisomal Disorders: Fluorescently labeled this compound can be used to study cellular defects in peroxisomal biogenesis disorders and single-enzyme deficiencies of the α-oxidation pathway.

  • High-Throughput Screening: This technique can be adapted for high-throughput screening of small molecules that modulate the uptake or metabolism of 2-hydroxy fatty acids, identifying potential therapeutic candidates.[]

  • Investigating Lipid-Protein Interactions: The fluorescent probe can be used in co-localization studies with peroxisomal proteins to investigate the dynamics of enzyme-substrate interactions.

  • Understanding Cellular Lipid Trafficking: Real-time imaging can reveal the transport pathways of 2-hydroxy fatty acids from the plasma membrane to peroxisomes and other organelles.[12]

References

Generation of 2-Hydroxytetracosanoyl-CoA Deficient Cell Lines Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytetracosanoyl-CoA is a crucial intermediate in the synthesis of 2-hydroxylated sphingolipids, a class of lipids vital for the structural integrity and function of various tissues, particularly the nervous system and skin.[1][2][3] The primary enzyme responsible for the 2-hydroxylation of fatty acids, including tetracosanoic acid, is Fatty Acid 2-Hydroxylase (FA2H).[1][2][3] Mutations in the FA2H gene are associated with severe neurological disorders, such as leukodystrophy and spastic paraparesis, underscoring the importance of 2-hydroxylated sphingolipids in maintaining myelin sheath stability.[1][2] The generation of FA2H knockout cell lines provides a powerful in vitro model system to investigate the precise roles of 2-hydroxylated sphingolipids in cellular processes, disease pathogenesis, and for the screening of potential therapeutic agents.

These application notes provide a comprehensive guide to the generation and validation of FA2H knockout cell lines using the CRISPR-Cas9 system, along with protocols for analyzing the resulting lipidomic changes and investigating associated signaling pathways.

Biological Context and Signaling Pathways

The synthesis of 2-hydroxylated sphingolipids begins with the conversion of a fatty acid to a 2-hydroxy fatty acid by FA2H, an enzyme located in the endoplasmic reticulum.[2][4] This 2-hydroxy fatty acid is then incorporated into ceramide, which serves as a backbone for more complex sphingolipids like galactosylceramides and sulfatides.[2] The presence of the hydroxyl group on the fatty acid chain significantly alters the biophysical properties of the cell membrane, influencing membrane fluidity, lipid raft formation, and protein trafficking.[3]

While FA2H is the primary enzyme for this process, studies on FA2H knockout models have revealed that 2-hydroxylated sphingolipids are not completely eliminated, suggesting the existence of alternative synthesis pathways.[1]

2-hydroxylated ceramides (B1148491) have been implicated in various cell signaling pathways, most notably in the regulation of apoptosis and cell differentiation.[5][6] Exogenously added 2-hydroxy ceramide has been shown to be a more potent inducer of apoptosis than its non-hydroxylated counterpart, potentially through the dephosphorylation of key survival kinases like Akt and MAP kinases.[5]

Sphingolipid_Metabolism_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Signaling Cell Signaling Fatty_Acid Fatty Acid (e.g., Tetracosanoic Acid) FA2H FA2H Fatty_Acid->FA2H Hydroxylation 2_Hydroxy_Fatty_Acid 2-Hydroxy Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 2_Hydroxy_Fatty_Acid->Acyl_CoA_Synthetase Activation FA2H->2_Hydroxy_Fatty_Acid 2_Hydroxyacyl_CoA This compound Acyl_CoA_Synthetase->2_Hydroxyacyl_CoA Ceramide_Synthase Ceramide Synthase (CerS) 2_Hydroxyacyl_CoA->Ceramide_Synthase Sphinganine Sphinganine Sphinganine->Ceramide_Synthase Dihydroceramide 2-Hydroxy Dihydroceramide Ceramide_Synthase->Dihydroceramide Dihydroceramide_Desaturase Dihydroceramide Desaturase Dihydroceramide->Dihydroceramide_Desaturase 2_Hydroxy_Ceramide 2-Hydroxy Ceramide Dihydroceramide_Desaturase->2_Hydroxy_Ceramide Complex_Sphingolipids Complex 2-OH Sphingolipids (e.g., Galactosylceramide) 2_Hydroxy_Ceramide->Complex_Sphingolipids Transport & Glycosylation Apoptosis Apoptosis 2_Hydroxy_Ceramide->Apoptosis Differentiation Cell Differentiation 2_Hydroxy_Ceramide->Differentiation

Caption: Biosynthesis and signaling of 2-hydroxylated sphingolipids.

Quantitative Data Presentation

The generation of FA2H knockout cell lines is expected to lead to a significant reduction in the levels of 2-hydroxylated sphingolipids. The following table provides a representative summary of expected quantitative lipidomic data from a mass spectrometry-based analysis comparing wild-type (WT) and FA2H knockout (KO) cell lines.

Lipid SpeciesWild-Type (WT) (pmol/mg protein)FA2H Knockout (KO) (pmol/mg protein)Fold Change (KO/WT)p-value
2-Hydroxy Ceramides
2-OH C24:0 Ceramide150.3 ± 12.518.2 ± 3.10.12<0.001
2-OH C24:1 Ceramide85.6 ± 7.99.1 ± 1.50.11<0.001
2-OH C22:0 Ceramide62.1 ± 5.47.5 ± 1.10.12<0.001
Non-Hydroxy Ceramides
C24:0 Ceramide210.5 ± 18.9225.4 ± 20.11.07>0.05
C24:1 Ceramide130.2 ± 11.7135.8 ± 12.31.04>0.05
C16:0 Ceramide450.8 ± 35.6460.1 ± 38.21.02>0.05
Complex 2-OH Sphingolipids
2-OH C24:0 Galactosylceramide25.4 ± 3.12.9 ± 0.50.11<0.001
2-OH C24:0 Sulfatide12.8 ± 1.51.5 ± 0.30.12<0.001

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Generation of FA2H Knockout Cell Lines using CRISPR-Cas9

This protocol outlines the steps for creating FA2H knockout cell lines using a lentiviral delivery system for the CRISPR-Cas9 components.

CRISPR_Workflow sgRNA_Design 1. sgRNA Design & Synthesis Vector_Cloning 2. Cloning into Lentiviral Vector sgRNA_Design->Vector_Cloning Lentivirus_Production 3. Lentivirus Production Vector_Cloning->Lentivirus_Production Transduction 4. Cell Line Transduction Lentivirus_Production->Transduction Selection 5. Selection of Transduced Cells Transduction->Selection Single_Cell_Cloning 6. Single-Cell Cloning Selection->Single_Cell_Cloning Validation 7. Knockout Validation Single_Cell_Cloning->Validation

Caption: Workflow for generating FA2H knockout cell lines.

Materials:

  • Human cell line of choice (e.g., HEK293T, HeLa)

  • LentiCRISPRv2 plasmid (Addgene #52961)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Lipofectamine 3000 or similar transfection reagent

  • Puromycin (B1679871)

  • DNA extraction kit

  • PCR reagents

  • Sanger sequencing service

Procedure:

  • sgRNA Design and Synthesis:

    • Design two to three sgRNAs targeting an early exon of the human FA2H gene (NCBI Gene ID: 79152) using an online tool (e.g., CHOPCHOP, Synthego).

    • Example sgRNA Sequences (targeting exon 1):

      • sgRNA 1: 5'-GCTGGTGGCCATCGTGGTGC-3'

      • sgRNA 2: 5'-GTCGGGCAGCTGCGTGAAGG-3'

    • Synthesize the corresponding DNA oligonucleotides with appropriate overhangs for cloning into the lentiCRISPRv2 vector.

  • Cloning into Lentiviral Vector:

    • Digest the lentiCRISPRv2 plasmid with BsmBI.

    • Anneal the synthesized sgRNA oligonucleotides.

    • Ligate the annealed sgRNAs into the digested lentiCRISPRv2 vector.

    • Transform the ligated plasmid into competent E. coli and select for ampicillin-resistant colonies.

    • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the sgRNA-containing lentiCRISPRv2 plasmid and the packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.

    • Collect the virus-containing supernatant 48 and 72 hours post-transfection.

    • Concentrate the lentiviral particles if necessary.

  • Cell Line Transduction:

    • Plate the target cells at an appropriate density.

    • Transduce the cells with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single viral integration per cell.

  • Selection of Transduced Cells:

    • 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.

    • Maintain the selection until all non-transduced control cells have died.

  • Single-Cell Cloning:

    • Isolate single cells from the puromycin-resistant population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

    • Expand the single-cell clones.

  • Knockout Validation:

    • Genomic DNA Analysis:

      • Extract genomic DNA from the expanded clones.

      • Amplify the targeted region of the FA2H gene by PCR using primers flanking the sgRNA target sites.

        • Example Validation Primers:

          • Forward: 5'-CTGTATCTCGGCTGGTCCTACT-3'[7]

          • Reverse: 5'-ATGAGGCTCCAGAGGAATGTCC-3'[7]

      • Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels) that result in frameshift mutations.

    • Western Blot Analysis:

      • Lyse the validated knockout clones and wild-type control cells.

      • Perform Western blot analysis using a primary antibody against FA2H to confirm the absence of the protein.

Protocol 2: Lipidomic Analysis by Mass Spectrometry

This protocol provides a general workflow for the analysis of sphingolipid profiles in wild-type and FA2H knockout cell lines.

Materials:

  • Wild-type and FA2H knockout cell pellets

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standards for sphingolipids

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Harvest a known number of cells from both wild-type and knockout cultures.

    • Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

    • Add a cocktail of internal standards for various sphingolipid classes prior to extraction for accurate quantification.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extracts in an appropriate solvent.

    • Inject the samples into an LC-MS/MS system.

    • Separate the lipid species using a suitable chromatography method (e.g., reversed-phase or HILIC).

    • Detect and quantify the different sphingolipid species using mass spectrometry, employing specific precursor-product ion transitions for each lipid.

  • Data Analysis:

    • Process the raw mass spectrometry data using specialized software to identify and quantify the lipid species.

    • Normalize the data to the internal standards and the initial cell number or protein content.

    • Perform statistical analysis to identify significant differences in the lipid profiles between wild-type and knockout cells.

Conclusion

The generation of FA2H knockout cell lines is an invaluable tool for dissecting the complex roles of 2-hydroxylated sphingolipids in cellular physiology and disease. The protocols and data presented here provide a framework for the successful creation, validation, and characterization of these cell lines. The resulting models will facilitate a deeper understanding of the signaling pathways governed by these lipids and aid in the development of novel therapeutic strategies for diseases associated with aberrant 2-hydroxylated sphingolipid metabolism.

References

Application of 2-Hydroxytetracosanoyl-CoA in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxytetracosanoyl-CoA is a key metabolic intermediate in the peroxisomal α-oxidation pathway, a critical process for the degradation of 2-hydroxy long-chain and 3-methyl-branched fatty acids. The enzymes governing its synthesis and degradation, notably Fatty Acid 2-Hydroxylase (FA2H) and 2-Hydroxyacyl-CoA Lyase 1 (HACL1), have emerged as significant targets in drug discovery. Dysregulation of this metabolic axis is implicated in a range of pathologies, from rare genetic metabolic disorders to common malignancies such as gastric and colorectal cancer.

These application notes provide an overview of the therapeutic potential of targeting this pathway, alongside detailed protocols for researchers, scientists, and drug development professionals.

Application Notes

Targeting the FA2H/HACL1 Axis in Inherited Metabolic Disorders

The α-oxidation pathway is essential for the breakdown of fatty acids that are structurally unsuitable for β-oxidation, such as the dietary-derived phytanic acid.

  • Refsum's Disease: This disorder is characterized by the accumulation of phytanic acid due to defects in the α-oxidation pathway, leading to severe neurological damage. While the most common genetic defect is in the phytanoyl-CoA hydroxylase (PHYH), downstream enzymes like HACL1 are critical for the pathway's completion.[1] Modulators of HACL1 could potentially be explored to enhance the clearance of toxic metabolites.

  • Zellweger Spectrum Disorders: These are peroxisome biogenesis disorders where the α-oxidation pathway is non-functional, leading to the accumulation of very long-chain fatty acids and branched-chain fatty acids.[2][3][4] While the primary defects lie in peroxisome assembly, understanding the enzymatic steps, including the role of HACL1, is crucial for developing substrate reduction therapies or enzyme replacement strategies.

Fatty Acid 2-Hydroxylase (FA2H) as a Novel Target in Oncology

Recent evidence highlights a significant role for FA2H and its products, 2-hydroxylated fatty acids (2-OHFAs), in cancer biology.

  • Tumor Suppression: In several cancers, including gastric and colorectal cancer, FA2H expression is significantly lower in tumor tissues compared to adjacent normal tissues.[3][5] Higher FA2H expression is often correlated with a more favorable prognosis for patients.[6]

  • Mechanism of Action: The tumor-suppressive effects of the FA2H pathway appear to be mediated through the modulation of key cancer signaling cascades. The product of FA2H, (R)-2-hydroxypalmitic acid, has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mTOR/S6K1/Gli1 pathway, thereby suppressing tumor growth and proliferation.[2][3]

  • Chemosensitization: Treatment with (R)-2-OHFAs can enhance the sensitivity of gastric cancer cells to conventional chemotherapeutic agents like cisplatin (B142131).[3][5] This suggests a dual therapeutic strategy: direct anti-tumor activity and augmentation of existing therapies.

  • Drug Discovery Opportunity: The development of small molecules that can upregulate FA2H expression or activity, or the use of stable 2-OHFA mimetics, represents a promising avenue for novel anti-cancer therapies.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and products of the this compound pathway.

Table 1: Enzyme Kinetic Parameters

Enzyme Substrate Km Vmax / Activity Organism/System
FA2H Tetracosanoic acid <0.18 µM - Human

| FA2H | [D4]Tetracosanoic acid | - | ~5 fmol/mg protein/min (peak) | Postnatal Day 20 Mouse Brain |

Km (Michaelis constant) is an inverse measure of the enzyme's affinity for its substrate.[7][8] A lower Km indicates a higher affinity. Data for HACL1 kinetics are not readily available in public literature and would require experimental determination.

Table 2: Biological Effects of FA2H Pathway Modulation in Cancer Models

Intervention Cancer Cell Line / Model Observed Effect Potential Mechanism
FA2H Overexpression Gastric Cancer Cells Inhibition of proliferation, increased chemosensitivity Activation of AMPK, Inhibition of mTOR/S6K1/Gli1
(R)-2-OHFA Treatment Gastric Cancer Xenograft Enhanced chemosensitivity to cisplatin, decreased tumor Gli1 levels Inhibition of Hedgehog (Hh) signaling

| FA2H Overexpression | Colorectal Cancer Cells | Inhibition of proliferation, migration, and EMT | Activation of AMPK/YAP pathway |

IC50 values are highly dependent on the specific cell line, assay conditions, and treatment duration, and thus are not universally constant.[9] The data presented indicates a qualitative effect, and specific potency (IC50) would need to be determined for individual therapeutic candidates.

Signaling and Metabolic Pathways

Below are diagrams illustrating the key metabolic and signaling pathways involving this compound and its related enzymes.

Peroxisomal_Alpha_Oxidation cluster_synthesis FA 2-Hydroxylation (ER/Peroxisome) cluster_activation Acyl-CoA Synthesis cluster_cleavage Peroxisomal Cleavage cluster_further_metabolism Further Metabolism FA Tetracosanoic Acid (C24:0) OHFA 2-Hydroxytetracosanoic Acid FA->OHFA FA2H (Fatty Acid 2-Hydroxylase) FA->OHFA OHFA_CoA This compound OHFA->OHFA_CoA Acyl-CoA Synthetase OHFA->OHFA_CoA Aldehyde Tricosanal (n-1 Aldehyde) OHFA_CoA->Aldehyde HACL1 (2-Hydroxyacyl-CoA Lyase) OHFA_CoA->Aldehyde FormylCoA Formyl-CoA OHFA_CoA->FormylCoA HACL1 OHFA_CoA->FormylCoA OddChainFA Odd-Chain Fatty Acid (e.g., Heptadecanoic Acid) Aldehyde->OddChainFA Aldehyde Dehydrogenase Aldehyde->OddChainFA CO2 CO2 FormylCoA->CO2 Hydrolysis & Oxidation FormylCoA->CO2 FA2H_Cancer_Signaling cluster_effects Cellular Outcomes FA2H FA2H Expression or (R)-2-OHFA Treatment AMPK AMPK Activation FA2H->AMPK YAP YAP Cytosolic Retention FA2H->YAP mTOR mTOR/S6K1 Signaling AMPK->mTOR inhibits Gli1 Gli1 (Hedgehog Pathway) mTOR->Gli1 Proliferation Decreased Proliferation mTOR->Proliferation Gli1->Proliferation Chemosensitivity Increased Chemosensitivity Gli1->Chemosensitivity YAP->Proliferation Metastasis Decreased Metastasis Experimental_Workflow Start Hypothesis: Modulating FA2H/HACL1 pathway affects disease phenotype BiochemAssay 1. Biochemical Assays (FA2H / HACL1 Activity) Start->BiochemAssay Screening High-Throughput Screening (HTS) for Inhibitors/Activators BiochemAssay->Screening Hits Identify 'Hit' Compounds Screening->Hits CellAssay 2. Cell-Based Assays (Proliferation, Signaling) Hits->CellAssay Validate Hits LeadOpt Lead Optimization (SAR, ADME/Tox) CellAssay->LeadOpt Confirmed Activity Lipidomics 3. Lipidomic Analysis (Quantify 2-OHFAs, etc.) CellAssay->Lipidomics Mechanistic Studies AnimalModel 4. In Vivo Validation (Xenograft / Disease Models) LeadOpt->AnimalModel Optimized Leads Candidate Preclinical Drug Candidate AnimalModel->Candidate

References

Application Notes and Protocols for the Analytical Separation of 2-Hydroxy Fatty Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation and analysis of 2-hydroxy fatty acyl-CoA isomers, crucial intermediates in fatty acid metabolism. The protocols outlined below leverage advanced chromatographic and mass spectrometric techniques to differentiate between both positional and stereoisomers of these important molecules.

Introduction

2-Hydroxy fatty acyl-CoAs are key metabolites in the alpha-oxidation of fatty acids, a catabolic pathway essential for the breakdown of branched-chain fatty acids like phytanic acid.[1][2] Dysregulation of this pathway is associated with several metabolic disorders. The chirality of the 2-hydroxy group, forming either (R)- or (S)-enantiomers, adds a layer of complexity to their analysis, as different stereoisomers can have distinct biological activities and metabolic fates. Accurate analytical methods to resolve and quantify these isomers are therefore critical for understanding their physiological roles and for the development of targeted therapeutics.

This document details protocols for chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the comprehensive analysis of 2-hydroxy fatty acyl-CoA isomers.

Experimental Workflow Overview

A general workflow for the analysis of 2-hydroxy fatty acyl-CoA isomers from biological samples is presented below. This involves sample preparation, including extraction and derivatization, followed by chromatographic separation and mass spectrometric detection.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Sample Biological Sample (Tissue, Cells) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (Chiral HPLC / GC) Derivatization->Chromatography MS Mass Spectrometry (MS/MS) Chromatography->MS Quantification Quantification MS->Quantification Identification Isomer Identification MS->Identification Alpha-Oxidation Pathway FattyAcid Branched-Chain Fatty Acid (e.g., Phytanic Acid) AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase ATP, CoA FattyAcylCoA Fatty Acyl-CoA AcylCoA_Synthetase->FattyAcylCoA PhytanoylCoA_Dioxygenase Phytanoyl-CoA Dioxygenase FattyAcylCoA->PhytanoylCoA_Dioxygenase O2, Fe2+ HydroxyacylCoA 2-Hydroxy Fatty Acyl-CoA PhytanoylCoA_Dioxygenase->HydroxyacylCoA HydroxyacylCoA_Lyase 2-Hydroxyacyl-CoA Lyase HydroxyacylCoA->HydroxyacylCoA_Lyase TPP Pristanal Pristanal + Formyl-CoA HydroxyacylCoA_Lyase->Pristanal Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Pristanal->Aldehyde_Dehydrogenase PristanicAcid Pristanic Acid Aldehyde_Dehydrogenase->PristanicAcid BetaOxidation Beta-Oxidation PristanicAcid->BetaOxidation

References

Application Notes: Stable Isotope Labeling of 2-Hydroxytetracosanoyl-CoA for Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a crucial technique for quantifying the rates of metabolic reactions within a biological system.[1] The application of stable isotope tracers, such as ¹³C or ²H, allows for the precise tracking of atoms through metabolic pathways, providing deep insights into cellular metabolism.[2][3] This document provides detailed protocols for the stable isotope labeling of 2-Hydroxytetracosanoyl-CoA, a key intermediate in the metabolism of very-long-chain fatty acids (VLCFAs) and the biosynthesis of sphingolipids. Understanding the metabolic flux through pathways involving this molecule is vital for research into metabolic disorders, neurodegenerative diseases, and cancer, where lipid metabolism is often dysregulated.[4][5]

The methods described herein focus on the use of ¹³C-labeled precursors to track the synthesis and downstream fate of this compound. By feeding cells a labeled substrate, such as [U-¹³C]-glucose or a ¹³C-labeled fatty acid, the label is incorporated into various metabolites.[6] The extent and pattern of this incorporation, measured by mass spectrometry, enable the calculation of intracellular metabolic fluxes.[7][8]

Core Principles of Flux Analysis

The fundamental principle of ¹³C-Metabolic Flux Analysis (¹³C-MFA) is to introduce a ¹³C-labeled substrate into a biological system at a metabolic steady state. As the labeled substrate is metabolized, the ¹³C atoms are distributed throughout the metabolic network, creating unique labeling patterns (mass isotopomer distributions) in downstream metabolites.[9] These patterns are the result of the combined activities of all intersecting metabolic pathways.

By measuring the mass isotopomer distributions of key metabolites, particularly protein-bound amino acids and metabolic intermediates like acyl-CoAs, a computational model can be used to estimate the intracellular fluxes that best reproduce the observed labeling patterns.[10][11] This approach provides a quantitative snapshot of cellular metabolism that is unattainable through traditional measurements of metabolite concentrations alone.[12]

Experimental Workflows and Metabolic Pathways

The successful application of MFA to study this compound metabolism requires a systematic workflow, from experimental design to data interpretation.

Experimental_Workflow cluster_0 Experimental Phase cluster_1 Data Analysis Phase Tracer_Selection Tracer Selection ([U-13C]Glucose, [13C16]Palmitate, etc.) Cell_Culture Cell Culture & Labeling Tracer_Selection->Cell_Culture Metabolite_Extraction Quenching & Metabolite Extraction Cell_Culture->Metabolite_Extraction MS_Analysis LC-MS/MS Analysis of Acyl-CoAs Metabolite_Extraction->MS_Analysis Data_Processing Data Processing (MID Determination) MS_Analysis->Data_Processing Flux_Calculation Computational Flux Calculation Data_Processing->Flux_Calculation Model_Validation Model Validation & Statistical Analysis Flux_Calculation->Model_Validation Interpretation Biological Interpretation Model_Validation->Interpretation

Caption: General experimental workflow for stable isotope-based metabolic flux analysis.

This compound is primarily involved in the peroxisomal α-oxidation of very-long-chain fatty acids and the synthesis of 2-hydroxy-sphingolipids. A labeled precursor, such as ¹³C-tetracosanoic acid (lignoceric acid), can be used to trace its metabolism.

Metabolic_Pathway Tetracosanoyl_CoA [U-13C]-Tetracosanoyl-CoA 2_Hydroxy [U-13C]-2-Hydroxytetracosanoyl-CoA Tetracosanoyl_CoA->2_Hydroxy FA2H Formyl_CoA Formyl-CoA 2_Hydroxy->Formyl_CoA HACL1 (α-oxidation) Tricosanoic_Acid [U-13C]-Tricosanoic Acid (C23:0) 2_Hydroxy->Tricosanoic_Acid HACL1 (α-oxidation) Ceramide_Synthase Ceramide Synthase 2_Hydroxy->Ceramide_Synthase Sphingosine Sphingosine Sphingosine->Ceramide_Synthase 2_Hydroxy_Ceramide [U-13C]-2-Hydroxy-Ceramide Ceramide_Synthase->2_Hydroxy_Ceramide

Caption: Metabolic fate of labeled this compound in α-oxidation and ceramide synthesis.

Experimental Protocols

Protocol 1: Cell Culture and Stable Isotope Labeling

This protocol outlines the procedure for labeling cultured cells with a stable isotope-labeled precursor to study the metabolism of this compound.

Materials:

  • Cell line of interest (e.g., HCT116, A549)

  • Standard cell culture medium (e.g., RPMI 1640) and serum (FBS)

  • Isotope-free medium (custom formulation matching standard medium)

  • Stable isotope tracer: e.g., [U-¹³C]-Glucose, [U-¹³C]-Tetracosanoic Acid complexed to BSA

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvesting. Culture under standard conditions (37°C, 5% CO₂).

  • Tracer Introduction: When cells reach ~50-60% confluency, replace the standard medium with the pre-warmed, custom isotope-free medium containing the ¹³C-labeled tracer. For example, replace glucose with [U-¹³C]-glucose or supplement with [U-¹³C]-tetracosanoic acid-BSA complex.

  • Incubation: Culture the cells in the labeling medium for a duration sufficient to approach isotopic steady state. This typically ranges from 6 to 24 hours, depending on the cell line's doubling time and the pathway of interest.[9]

  • Metabolism Quenching: After the labeling period, rapidly quench metabolic activity. Aspirate the labeling medium and immediately wash the cells twice with 1 mL of ice-cold PBS per well.

  • Cell Harvesting: Add 500 µL of ice-cold PBS to each well, scrape the cells, and transfer the cell suspension to a microcentrifuge tube. Centrifuge at 1,000 x g for 2 minutes at 4°C. Discard the supernatant.

  • Storage: The resulting cell pellet can be immediately used for metabolite extraction or snap-frozen in liquid nitrogen and stored at -80°C.

Protocol 2: Acyl-CoA Extraction

This protocol is designed for the efficient extraction of Acyl-CoA species, including this compound, from cell pellets.[13]

Materials:

  • Cell pellet from Protocol 1

  • Extraction Solvent: 2:1:1 Methanol:Acetonitrile:Water, chilled to -20°C

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C operation

Procedure:

  • Solvent Addition: Add 200 µL of ice-cold extraction solvent to the cell pellet.

  • Cell Lysis: Vortex the tube vigorously for 1 minute to lyse the cells and solubilize metabolites.

  • Incubation: Incubate the mixture on ice for 10 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs and other polar metabolites, to a new, clean microcentrifuge tube.

  • Drying: Dry the extract completely using a vacuum concentrator (e.g., SpeedVac). Avoid excessive heat.

  • Storage: The dried metabolite extract is relatively stable and can be stored at -80°C until LC-MS analysis.[13]

Protocol 3: LC-MS/MS Analysis for this compound

This protocol provides a general framework for the analysis of acyl-CoAs using Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

Materials:

  • Dried metabolite extract from Protocol 2

  • Resuspension Solvent: 5% Methanol in Water with 5 mM Ammonium Acetate

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive)

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 5 mM Ammonium Acetate, pH 6.8

  • Mobile Phase B: Methanol

Procedure:

  • Sample Reconstitution: Reconstitute the dried extract in 50 µL of Resuspension Solvent. Vortex and centrifuge briefly to pellet any insoluble material.

  • LC Separation:

    • Inject 5-10 µL of the reconstituted sample onto the C18 column.

    • Use a gradient optimized for long-chain acyl-CoAs. A representative gradient is:

      • 0-2 min: 2% B

      • 2-5 min: 2% to 95% B

      • 5-15 min: Hold at 95% B

      • 15-15.1 min: 95% to 2% B

      • 15.1-20 min: Hold at 2% B

    • Maintain the column at a constant temperature (e.g., 40°C).

  • MS Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Perform a full scan (MS¹) over a mass range that includes the expected m/z values for unlabeled and labeled this compound (e.g., m/z 500-1500).

    • The expected [M-2H]²⁻ ion for unlabeled this compound is approximately m/z 571.3. The exact mass will vary with the specific isotopologue.

    • Use a data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) method to acquire fragmentation (MS²) spectra for confirmation.

Data Presentation and Analysis

The primary data from a labeling experiment is the mass isotopomer distribution (MID) for the metabolite of interest. This distribution represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

Table 1: Hypothetical Mass Isotopomer Distribution of this compound
IsotopologueCondition A (Control)Condition B (Drug Treated)
M+00.65 ± 0.040.85 ± 0.03
M+20.18 ± 0.020.09 ± 0.01
M+40.09 ± 0.010.04 ± 0.01
.........
M+24 ([U-¹³C])0.02 ± 0.0050.005 ± 0.001

Data are presented as mean fractional abundance ± SD (n=3) and are purely illustrative.

This raw data is then used as an input for computational flux modeling.

Flux_Calculation_Logic Extracellular_Rates Extracellular Rates (Glucose uptake, Lactate secretion) Flux_Software Flux Calculation Software (e.g., INCA, 13CFLUX2) Extracellular_Rates->Flux_Software Biomass_Composition Biomass Composition (Amino acids, Lipids) Biomass_Composition->Flux_Software Stoichiometric_Model Stoichiometric Model of Metabolism Stoichiometric_Model->Flux_Software Calculated_Fluxes Estimated Flux Map (e.g., Table 2) Flux_Software->Calculated_Fluxes Stats Goodness-of-Fit & Confidence Intervals Flux_Software->Stats

References

Application Notes and Protocols for Measuring 2-Hydroxytetracosanoyl-CoA Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytetracosanoyl-CoA is a very-long-chain fatty acyl-CoA that plays a crucial role in various metabolic pathways, including the synthesis of myelin sphingolipids. Dysregulation of its metabolism is associated with severe neurological disorders. Understanding the interactions of this compound with proteins is fundamental to elucidating its biological functions and for the development of therapeutic interventions. This document provides detailed application notes and protocols for several biophysical methods suitable for characterizing and quantifying the binding of this compound to proteins.

The inherent hydrophobicity and amphipathic nature of this compound present unique challenges for in vitro binding assays, including poor solubility in aqueous buffers and a tendency to form micelles. The protocols outlined below are designed to address these challenges and provide robust and reproducible data. The primary techniques covered are:

  • Surface Plasmon Resonance (SPR): For real-time kinetic analysis of binding events.

  • Isothermal Titration Calorimetry (ITC): For a complete thermodynamic characterization of the binding interaction.

  • Microscale Thermophoresis (MST): A sensitive method requiring low sample consumption.

  • Fluorescence Spectroscopy: Utilizing either intrinsic protein fluorescence or extrinsic probes to monitor binding.

Quantitative Data Summary

Quantitative binding data for the interaction of this compound with proteins is not extensively available in the public domain. However, data for other very-long-chain and long-chain acyl-CoAs can provide valuable insights into the expected binding affinities. The following table summarizes known dissociation constants (Kd) for various acyl-CoAs with different proteins.

Acyl-CoA LigandProteinMethodDissociation Constant (Kd)Reference
cis-Parinaroyl-CoA (18:4)Acyl-CoA Binding Protein (ACBP)Fluorescence Spectroscopy7.03 ± 0.95 nM[1]
trans-Parinaroyl-CoA (18:4)Acyl-CoA Binding Protein (ACBP)Fluorescence Spectroscopy4.40 ± 0.43 nM[1]
Hexadecanoyl-CoA (16:0)Fluorescent Acyl-CoA Indicator (FACI-24)Fluorescence Spectroscopy0.6 - 1.7 nM[2]
Dodecanoyl-CoA (12:0)Fluorescent Acyl-CoA Indicator (FACI-53)Fluorescence SpectroscopyNot specified, high affinity[2]
Various C14-C20 Acyl-CoAsFluorescent Acyl-CoA Indicator (FACI-24)Fluorescence SpectroscopyHigh affinity[2]

I. Surface Plasmon Resonance (SPR)

Application Note

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. For studying the interaction of this compound with a target protein, the protein is typically immobilized on the sensor chip, and the acyl-CoA is flowed over the surface as the analyte. A key challenge is the potential for non-specific binding of the lipid to the sensor surface. This can be mitigated by using appropriate reference surfaces and buffer additives.

Experimental Workflow: SPR

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis prep_protein Prepare Protein Solution ph_scout pH Scouting for Optimal Immobilization prep_protein->ph_scout prep_lipid Prepare this compound Solution (with detergent above CMC) inject_analyte Inject Serial Dilutions of Acyl-CoA (Analyte) prep_lipid->inject_analyte prep_chip Select & Prepare Sensor Chip (e.g., CM5) prep_chip->ph_scout prep_buffers Prepare Running & Regeneration Buffers prep_buffers->inject_analyte immobilize Immobilize Protein to Sensor Chip (Amine Coupling) ph_scout->immobilize block Block Unreacted Sites immobilize->block block->inject_analyte measure_response Measure Association & Dissociation inject_analyte->measure_response regenerate Regenerate Sensor Surface measure_response->regenerate ref_subtract Reference Surface Subtraction measure_response->ref_subtract regenerate->inject_analyte Next Concentration fit_model Fit Data to a Binding Model (e.g., 1:1 Langmuir) ref_subtract->fit_model calc_kinetics Calculate ka, kd, and KD fit_model->calc_kinetics

Caption: Workflow for SPR analysis of protein-acyl-CoA binding.

Protocol: SPR Analysis

1. Materials:

  • Purified protein of interest (>95% purity)

  • This compound

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 series)

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solutions (e.g., low pH glycine, high salt)

  • Non-ionic detergent (e.g., Tween 20) at a concentration above its critical micelle concentration (CMC) to solubilize the acyl-CoA.

2. Procedure:

a. Ligand Immobilization:

  • pH Scouting: Determine the optimal pH for pre-concentration of the protein on the CM5 sensor chip by injecting the protein in a series of buffers with different pH values (e.g., 10 mM acetate (B1210297) buffers at pH 4.0, 4.5, 5.0, 5.5).[3]

  • Surface Activation: Activate the sensor surface by injecting a 1:1 mixture of EDC and NHS.

  • Protein Immobilization: Inject the protein solution at the optimal pH determined in the scouting step to achieve the desired immobilization level.

  • Deactivation: Inject ethanolamine-HCl to block any remaining active esters on the surface.[3]

b. Analyte Binding:

  • Analyte Preparation: Prepare a dilution series of this compound in running buffer containing a non-ionic detergent. The concentration range should span at least one order of magnitude above and below the expected Kd.

  • Injection: Inject the different concentrations of the acyl-CoA solution over the immobilized protein surface and a reference flow cell (without immobilized protein or with an irrelevant protein).

  • Association/Dissociation: Monitor the binding (association) and subsequent dissociation in real-time.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a mild regeneration solution that removes the bound analyte without denaturing the immobilized protein.[3] Test different regeneration conditions to find the optimal one.[3]

3. Data Analysis:

  • Subtract the signal from the reference flow cell to correct for bulk refractive index changes and non-specific binding.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

II. Isothermal Titration Calorimetry (ITC)

Application Note

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event.[4] This allows for the determination of all thermodynamic parameters of the interaction in a single experiment: the binding affinity (Ka, and its inverse, Kd), the binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[4][5] A significant advantage of ITC is that it is a solution-based technique, requiring no labeling or immobilization. For this compound, it is crucial to carefully match the buffer composition of the protein and ligand solutions, including the detergent concentration, to minimize heats of dilution.

Experimental Workflow: ITC

ITC_Workflow cluster_prep Preparation cluster_setup Instrument Setup cluster_titration Titration cluster_analysis Data Analysis prep_protein Prepare Protein in ITC Buffer degas Degas Both Solutions prep_protein->degas prep_lipid Prepare this compound in Identical ITC Buffer (with detergent) prep_lipid->degas load_cell Load Protein into Sample Cell degas->load_cell load_syringe Load Acyl-CoA into Syringe degas->load_syringe equilibrate Equilibrate to Experimental Temperature load_cell->equilibrate load_syringe->equilibrate inject_ligand Inject Small Aliquots of Acyl-CoA into Protein Solution equilibrate->inject_ligand measure_heat Measure Heat Change after Each Injection inject_ligand->measure_heat measure_heat->inject_ligand Next Injection integrate_peaks Integrate Heat Peaks measure_heat->integrate_peaks fit_model Fit Integrated Data to a Binding Isotherm Model integrate_peaks->fit_model calc_thermo Determine KD, n, ΔH, and ΔS fit_model->calc_thermo

Caption: Workflow for ITC analysis of protein-acyl-CoA binding.

Protocol: ITC Analysis

1. Materials:

  • Purified protein of interest (>95% purity)

  • This compound

  • Isothermal Titration Calorimeter

  • ITC buffer (e.g., phosphate (B84403) or Tris buffer, pH matched for both samples)

  • Non-ionic detergent

2. Procedure:

a. Sample Preparation:

  • Dialyze the protein extensively against the chosen ITC buffer.

  • Dissolve the this compound in the final dialysis buffer, ensuring the detergent concentration is identical to that of the protein solution.

  • Thoroughly degas both the protein and ligand solutions immediately before the experiment.

  • Accurately determine the concentrations of both the protein and the acyl-CoA.

b. ITC Experiment:

  • Load the protein solution into the sample cell of the calorimeter.[6]

  • Load the this compound solution into the injection syringe.[6]

  • Set the experimental temperature and allow the system to equilibrate.

  • Perform a series of small, sequential injections of the acyl-CoA solution into the protein solution, allowing the system to return to baseline between injections.

  • Perform a control experiment by injecting the acyl-CoA solution into the buffer alone to determine the heat of dilution.

3. Data Analysis:

  • Integrate the heat change for each injection peak.

  • Subtract the heat of dilution from the heat of binding for each injection.

  • Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model to obtain the binding affinity (Ka), stoichiometry (n), and enthalpy change (ΔH).

  • Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) from the obtained values.

III. Microscale Thermophoresis (MST)

Application Note

Microscale Thermophoresis (MST) is a highly sensitive technique that measures the directed movement of molecules in a microscopic temperature gradient.[7] This movement, called thermophoresis, is dependent on the size, charge, and hydration shell of the molecules, all of which can change upon binding.[8] MST requires low sample volumes and can be performed in complex biological liquids.[9] For the analysis of this compound binding, the protein is typically labeled with a fluorophore, and the unlabeled acyl-CoA is titrated.

Experimental Workflow: MST

MST_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis label_protein Label Protein with Fluorophore mix_samples Mix Labeled Protein with Ligand Dilutions label_protein->mix_samples prep_ligand Prepare Serial Dilution of This compound prep_ligand->mix_samples load_capillaries Load Samples into Capillaries mix_samples->load_capillaries place_in_mst Place Capillaries in MST Instrument load_capillaries->place_in_mst run_mst Apply IR Laser & Measure Fluorescence place_in_mst->run_mst analyze_thermophoresis Analyze Thermophoretic Movement run_mst->analyze_thermophoresis plot_data Plot Change in Thermophoresis vs. Ligand Concentration analyze_thermophoresis->plot_data fit_curve Fit Data to Binding Curve to Determine KD plot_data->fit_curve

Caption: Workflow for MST analysis of protein-acyl-CoA binding.

Protocol: MST Analysis

1. Materials:

  • Purified protein of interest

  • This compound

  • Fluorescent labeling kit (e.g., NHS-ester based dye)

  • MST instrument (e.g., Monolith)

  • MST capillaries

  • MST buffer (e.g., PBS with 0.05% Tween 20)

  • Non-ionic detergent

2. Procedure:

a. Sample Preparation:

  • Label the protein with a suitable fluorophore according to the manufacturer's instructions. Remove any unbound dye.

  • Prepare a 2x stock solution of the labeled protein in MST buffer.

  • Prepare a serial dilution of this compound in MST buffer containing a non-ionic detergent.

  • Mix the labeled protein solution 1:1 with each dilution of the acyl-CoA.[10]

b. MST Measurement:

  • Load the samples into MST capillaries.[11]

  • Place the capillaries into the MST instrument.[11]

  • Perform the MST experiment by applying an infrared laser to induce a temperature gradient and monitoring the change in fluorescence.[11]

3. Data Analysis:

  • Analyze the change in thermophoresis as a function of the acyl-CoA concentration.

  • Plot the normalized fluorescence change against the logarithm of the ligand concentration.

  • Fit the resulting binding curve to a suitable equation (e.g., the law of mass action) to determine the dissociation constant (Kd).

IV. Fluorescence Spectroscopy

Application Note

Fluorescence spectroscopy is a versatile technique that can be used to monitor protein-ligand interactions.[12] Binding can be detected by changes in the intrinsic fluorescence of tryptophan residues in the protein upon interaction with this compound.[13] This "label-free" approach is advantageous but requires the protein to have suitably located tryptophan residues. Alternatively, the protein can be labeled with an extrinsic fluorophore whose emission is sensitive to the binding event.

Experimental Workflow: Fluorescence Quenching

Fluorescence_Workflow cluster_prep Preparation cluster_measurement Titration & Measurement cluster_analysis Data Analysis prep_protein Prepare Protein Solution in Buffer place_in_cuvette Place Protein Solution in Cuvette prep_protein->place_in_cuvette prep_ligand Prepare Concentrated Stock of This compound titrate_ligand Titrate Small Aliquots of Acyl-CoA prep_ligand->titrate_ligand measure_initial Measure Initial Fluorescence Spectrum place_in_cuvette->measure_initial measure_initial->titrate_ligand measure_spectrum Measure Spectrum after Each Addition titrate_ligand->measure_spectrum measure_spectrum->titrate_ligand Next Titration correct_dilution Correct for Dilution measure_spectrum->correct_dilution plot_quenching Plot Fluorescence Quenching vs. Acyl-CoA Concentration correct_dilution->plot_quenching fit_model Fit Data to a Binding Model to Determine KD plot_quenching->fit_model

Caption: Workflow for Fluorescence Quenching analysis.

Protocol: Intrinsic Tryptophan Fluorescence Quenching

1. Materials:

  • Purified protein of interest (containing tryptophan residues)

  • This compound

  • Spectrofluorometer

  • Quartz cuvette

  • Binding buffer

2. Procedure:

a. Sample Preparation:

  • Prepare a solution of the protein in the binding buffer. The concentration should be sufficient to give a stable fluorescence signal.

  • Prepare a concentrated stock solution of this compound in the same buffer, potentially with a co-solvent like DMSO to ensure solubility, keeping the final co-solvent concentration low (<1%).

b. Titration:

  • Place the protein solution in a quartz cuvette in the spectrofluorometer.

  • Set the excitation wavelength to 295 nm (to selectively excite tryptophan) and record the emission spectrum (typically 310-450 nm).[13]

  • Add small aliquots of the concentrated this compound solution to the protein solution in the cuvette.

  • After each addition, mix thoroughly and allow the system to equilibrate before recording the emission spectrum.

3. Data Analysis:

  • Correct the fluorescence intensity at the emission maximum for dilution at each titration point.

  • Plot the change in fluorescence intensity as a function of the acyl-CoA concentration.

  • Fit the data to a suitable binding equation (e.g., the Hill equation) to determine the dissociation constant (Kd).

  • It is important to perform control experiments to account for the inner filter effect, where the ligand itself absorbs at the excitation or emission wavelengths.[13] This can be done by titrating the acyl-CoA into a solution of a non-binding fluorophore like N-acetyl-L-tryptophanamide (NATA).[13]

References

Troubleshooting & Optimization

challenges in 2-Hydroxytetracosanoyl-CoA detection and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxytetracosanoyl-CoA.

Troubleshooting Guides

This section addresses common issues encountered during the detection and analysis of this compound.

Issue 1: Low or No Signal of this compound in LC-MS/MS Analysis

Possible Cause Recommended Solution
Sample Degradation This compound is susceptible to hydrolysis. Ensure rapid quenching of metabolic activity in tissues or cells, for example, by flash-freezing in liquid nitrogen. Keep samples on ice throughout the extraction process and store extracts at -80°C.
Inefficient Extraction The very long chain and hydroxyl group of this compound affect its solubility. Use a robust extraction method suitable for very-long-chain fatty acyl-CoAs. A modified Bligh-Dyer or a solid-phase extraction (SPE) with a C18 cartridge can be effective. Ensure the pH of the extraction buffer is acidic (around 4.5-5.0) to maintain the stability of the CoA thioester.
Poor Ionization in Mass Spectrometer Optimize electrospray ionization (ESI) source parameters. Use a mobile phase with additives that promote ionization, such as low concentrations of ammonium (B1175870) acetate (B1210297) or formate. Due to the presence of the phosphate (B84403) groups, negative ion mode may provide better sensitivity, although positive ion mode is also commonly used for acyl-CoAs.
Suboptimal Fragmentation For tandem MS (MS/MS), ensure the collision energy is optimized for the specific precursor ion of this compound. Common fragments for acyl-CoAs include the neutral loss of the phosphopantetheine group.
Matrix Effects Co-eluting lipids and other matrix components can suppress the ionization of this compound. Improve chromatographic separation to resolve the analyte from interfering compounds. A longer gradient or a different stationary phase may be necessary. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects.

Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)

Possible Cause Recommended Solution
Secondary Interactions with Stationary Phase The phosphate groups of the CoA moiety can interact with residual silanols on C18 columns, leading to peak tailing. Use a column with end-capping or a hybrid silica-based column. Operating at a slightly basic pH (if the analyte is stable) or using an ion-pairing agent in the mobile phase can improve peak shape.
Inappropriate Mobile Phase Ensure the mobile phase composition is optimized for the separation of very-long-chain acyl-CoAs. A gradient elution with a strong organic solvent like acetonitrile (B52724) or methanol (B129727) is typically required.
Column Overload Injecting too much sample can lead to peak broadening. Reduce the injection volume or dilute the sample.
Extra-column Dead Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume, which can cause peak broadening.

Frequently Asked Questions (FAQs)

Q1: What makes this compound particularly challenging to analyze compared to other acyl-CoAs?

A1: The challenges stem from its unique structure:

  • Very Long Chain (C24): This makes it highly hydrophobic, affecting its solubility during extraction and its retention behavior in reversed-phase chromatography.

  • Hydroxyl Group: The hydroxyl group at the C2 position adds polarity, making the molecule amphipathic. This can lead to complex interactions with both polar and non-polar stationary phases, potentially causing poor peak shapes. It may also influence its fragmentation pattern in the mass spectrometer.

  • Instability: Like all acyl-CoAs, the thioester bond is prone to hydrolysis, especially at neutral or alkaline pH.

Q2: What is the recommended method for extracting this compound from biological samples?

A2: A common and effective method is a modified Bligh-Dyer extraction followed by solid-phase extraction (SPE). The initial extraction with a chloroform/methanol/water mixture separates lipids from other cellular components. A subsequent SPE step using a C18 cartridge helps to further purify and concentrate the acyl-CoAs. It is crucial to work quickly and at low temperatures to minimize degradation. An extraction method using acetonitrile homogenization has also been reported to yield good recovery for long-chain acyl-CoAs.[1]

Q3: What type of internal standard should be used for accurate quantification?

A3: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., with ¹³C or ²H). If this is not commercially available, a structurally similar odd-chain hydroxylated acyl-CoA (e.g., 2-Hydroxytricosanoyl-CoA) that is not naturally present in the sample can be used.

Q4: What are the expected fragmentation patterns for this compound in MS/MS?

A4: In positive ion mode, acyl-CoAs typically show a characteristic neutral loss of the 507 Da phosphopantetheine moiety. Another common fragment ion is observed at m/z 428, resulting from the cleavage of the diphosphate (B83284) bond. The presence of the hydroxyl group on the fatty acyl chain may lead to additional specific fragments, such as a loss of water (18 Da).

Q5: How can I improve the chromatographic separation of this compound from other lipids?

A5: To improve separation:

  • Optimize the Gradient: Use a long, shallow gradient to effectively separate the highly retained very-long-chain species.

  • Column Chemistry: Consider using a column with a different stationary phase, such as one with a polar-embedded group, which may offer different selectivity for hydroxylated compounds.

  • Mobile Phase Modifiers: The addition of ion-pairing agents can improve peak shape and retention time consistency.

Data Presentation

Table 1: Estimated Performance Characteristics of Analytical Methods for this compound

Disclaimer: The following values are estimates based on data for structurally similar very-long-chain acyl-CoAs and hydroxylated fatty acids. Actual performance will depend on the specific matrix, instrumentation, and method validation.

ParameterLC-MS/MS
Estimated Recovery Rate (Extraction) 60 - 80%
Estimated Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Estimated Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Linear Range 2 - 3 orders of magnitude
Precision (%RSD) < 15%

Experimental Protocols

Protocol 1: Extraction of this compound from Tissues

  • Homogenization: Homogenize ~50-100 mg of frozen tissue in 1 mL of ice-cold acidic buffer (e.g., 100 mM KH₂PO₄, pH 4.9) containing an appropriate internal standard.

  • Solvent Extraction: Add 2 mL of acetonitrile, vortex vigorously for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by the acidic buffer.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with an aqueous buffer to remove polar impurities.

    • Elute the this compound with an organic solvent (e.g., acetonitrile or methanol).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

Protocol 2: LC-MS/MS Analysis of this compound

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% acetic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% acetic acid.

    • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the highly hydrophobic this compound.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example for Positive Mode):

      • Precursor Ion (Q1): [M+H]⁺ of this compound.

      • Product Ion (Q3) for Quantification: Fragment corresponding to the loss of the phosphopantetheine group.

      • Product Ion (Q3) for Confirmation: Fragment at m/z 428.

Mandatory Visualization

Peroxisomal_Alpha_Oxidation 2-Hydroxy-VLCFA 2-Hydroxy-VLCFA Acyl-CoA_Synthetase Acyl-CoA_Synthetase 2-Hydroxy-VLCFA->Acyl-CoA_Synthetase CoA, ATP This compound This compound Acyl-CoA_Synthetase->this compound 2-Hydroxyacyl-CoA_Lyase 2-Hydroxyacyl-CoA_Lyase This compound->2-Hydroxyacyl-CoA_Lyase Fatty_Aldehyde Fatty_Aldehyde 2-Hydroxyacyl-CoA_Lyase->Fatty_Aldehyde Formyl-CoA Formyl-CoA 2-Hydroxyacyl-CoA_Lyase->Formyl-CoA Aldehyde_Dehydrogenase Aldehyde_Dehydrogenase Fatty_Aldehyde->Aldehyde_Dehydrogenase NAD+ Odd-chain_Fatty_Acid Odd-chain_Fatty_Acid Aldehyde_Dehydrogenase->Odd-chain_Fatty_Acid Beta-Oxidation Beta-Oxidation Odd-chain_Fatty_Acid->Beta-Oxidation

Caption: Peroxisomal Alpha-Oxidation of 2-Hydroxy Very-Long-Chain Fatty Acids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue_Homogenization Tissue Homogenization (Acidic Buffer + IS) Solvent_Extraction Solvent Extraction (Acetonitrile) Tissue_Homogenization->Solvent_Extraction SPE_Cleanup Solid-Phase Extraction (C18 Cartridge) Solvent_Extraction->SPE_Cleanup Drying_Reconstitution Drying & Reconstitution SPE_Cleanup->Drying_Reconstitution LC_Separation LC Separation (C18 Column, Gradient Elution) Drying_Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI, MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Internal Standard Calibration) Peak_Integration->Quantification

References

improving stability of 2-Hydroxytetracosanoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Hydroxytetracosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The stability of this compound, like other long-chain acyl-CoAs, is primarily affected by three main factors:

  • pH: The thioester bond is susceptible to hydrolysis, especially under alkaline or strongly acidic conditions. Neutral to slightly acidic pH (6.0-7.5) is generally recommended to minimize chemical hydrolysis.

  • Temperature: Higher temperatures accelerate the rate of chemical hydrolysis and other degradation reactions. Therefore, it is crucial to keep the molecule at low temperatures during storage and handling.

  • Enzymatic Degradation: Contamination of your sample with enzymes such as acyl-CoA thioesterases can lead to rapid enzymatic hydrolysis of the thioester bond. These enzymes are ubiquitous in biological samples.

Q2: What are the optimal storage conditions for this compound solutions?

A2: To ensure the long-term stability of this compound, it is recommended to follow these storage guidelines:

Storage ConditionRecommendationRationale
Solvent Methanol (B129727) or a 50:50 mixture of methanol and 50 mM ammonium (B1175870) acetate (B1210297) (pH 7.0)These solvents have been shown to improve the stability of acyl-CoAs compared to purely aqueous solutions.
Temperature Aliquot and store at -80°C for long-term storage. For short-term storage (a few hours), keep on ice.Freezing minimizes both chemical and enzymatic degradation. Aliquoting prevents multiple freeze-thaw cycles.
pH Maintain a pH between 6.0 and 7.5.Avoids alkaline or strongly acidic conditions that promote thioester bond hydrolysis.
Additives Consider the addition of a chelating agent like EDTA if metal-catalyzed oxidation is a concern.While not always necessary, it can help in specific experimental setups.

Q3: Can I use antioxidants to improve the stability of this compound?

A3: While the primary degradation pathway is hydrolysis of the thioester bond, oxidative damage can also occur, especially if the solution is exposed to air and light for extended periods or if contaminating metal ions are present. The use of antioxidants could be beneficial. However, it is crucial to ensure that the chosen antioxidant does not interfere with downstream applications. If oxidation is suspected, consider working in an inert atmosphere (e.g., under argon or nitrogen) and using amber vials to protect from light.

Q4: How can I assess the stability and integrity of my this compound solution?

A4: The most reliable method for assessing the stability and integrity of your this compound solution is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique allows for the separation and quantification of the intact molecule as well as any degradation products. A detailed protocol for this analysis is provided in the "Experimental Protocols" section.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results Degradation of this compound stock solution.1. Prepare fresh stock solutions from lyophilized powder. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Verify the integrity of your stock solution using LC-MS.
Low recovery of this compound after extraction from biological samples 1. Enzymatic degradation during sample preparation. 2. Inefficient extraction procedure.1. Work quickly and keep samples on ice at all times. 2. Use ice-cold extraction solvents. 3. Consider adding inhibitors of acyl-CoA thioesterases if available and compatible with your experiment. 4. Optimize your extraction protocol; a common method involves protein precipitation with cold organic solvents like acetonitrile (B52724) or methanol.
Appearance of unexpected peaks in LC-MS analysis 1. Degradation of this compound into free fatty acid and Coenzyme A. 2. Contamination of the sample.1. Compare the mass of the unexpected peaks with potential degradation products. 2. Ensure all reagents and solvents are of high purity. 3. Handle the sample according to the stability guidelines to minimize degradation.

Experimental Protocols

Protocol 1: Assessment of this compound Stability

This protocol allows for the quantitative assessment of this compound stability under different conditions (e.g., pH, temperature).

Materials:

  • This compound

  • Buffers of various pH (e.g., phosphate (B84403) buffer for pH 6.0, 7.0, and 8.0)

  • Methanol

  • LC-MS grade water and acetonitrile

  • Ammonium acetate

  • Internal standard (e.g., a structurally similar acyl-CoA that is not present in the sample)

Procedure:

  • Prepare stock solutions of this compound in methanol.

  • Dilute the stock solution into the different buffers to be tested to a final concentration of 10 µM.

  • Divide each solution into multiple aliquots.

  • Incubate the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot from each condition.

  • Immediately add an equal volume of ice-cold acetonitrile containing the internal standard to quench any reactions and precipitate proteins (if any).

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to an LC-MS vial for analysis.

  • Analyze the samples by LC-MS to quantify the remaining this compound.

  • Plot the concentration of this compound against time for each condition to determine the degradation rate.

Protocol 2: Quantification of this compound by LC-MS/MS

Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the long-chain acyl-CoA.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound and the internal standard. The exact m/z values will need to be determined based on the specific molecule and instrument.

Procedure:

  • Prepare a calibration curve by making serial dilutions of a known concentration of this compound and a fixed concentration of the internal standard.

  • Inject the prepared samples and calibration standards into the LC-MS/MS system.

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Stability_Troubleshooting A Inconsistent Experimental Results B Suspect Degradation of This compound A->B C Check Storage Conditions B->C D Assess Solution Integrity (LC-MS) B->D F Review Handling Procedures B->F G Keep on Ice C->G H Minimize Freeze-Thaw Cycles C->H I Use Appropriate pH and Solvent C->I K Degradation Confirmed D->K Degradation Detected L No Degradation D->L Molecule Intact E Prepare Fresh Stock Solution J Proceed with Experiment E->J F->G F->H F->I K->E L->J Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A Prepare this compound solution in test buffer B Incubate at specific temperature A->B C Take aliquots at different time points B->C D Quench with cold acetonitrile + Internal Standard C->D E Centrifuge and collect supernatant D->E F Inject sample E->F G Quantify remaining This compound F->G H Plot concentration vs. time G->H I Determine degradation rate H->I Degradation_Pathways Molecule This compound Hydrolysis Hydrolysis (Chemical or Enzymatic) Molecule->Hydrolysis Oxidation Oxidation Molecule->Oxidation Product1 2-Hydroxytetracosanoic Acid Hydrolysis->Product1 Product2 Coenzyme A Hydrolysis->Product2 Product3 Oxidized Products Oxidation->Product3

Technical Support Center: 2-Hydroxytetracosanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Hydroxytetracosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental yield.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through a two-step enzymatic process. First, tetracosanoic acid is hydroxylated at the alpha-position to form 2-hydroxytetracosanoic acid. This reaction is catalyzed by fatty acid 2-hydroxylase (FA2H). The second step involves the activation of the resulting 2-hydroxytetracosanoic acid to its coenzyme A (CoA) thioester, a reaction catalyzed by a long-chain acyl-CoA synthetase (ACSL).

Q2: Which enzyme is responsible for the 2-hydroxylation of tetracosanoic acid?

A2: The key enzyme is Fatty Acid 2-Hydroxylase (FA2H). It is a monooxygenase that requires NADPH and an electron transfer system, typically involving NADPH:cytochrome P-450 reductase, for its activity.[1][2]

Q3: What are the primary challenges in this synthesis?

A3: A significant challenge is the low aqueous solubility of the substrate, tetracosanoic acid, which can limit enzyme activity. Other common issues include enzyme inactivity, substrate or cofactor degradation, and potential product inhibition.

Q4: How can the solubility of tetracosanoic acid be improved in the reaction mixture?

A4: The solubility of very-long-chain fatty acids like tetracosanoic acid can be enhanced by using solubilizing agents. A published method for an in vitro FA2H assay successfully used alpha-cyclodextrin (B1665218) to solubilize the fatty acid substrate.[1][2] Other approaches could include the use of a small percentage of a water-miscible organic co-solvent, such as DMSO, though its concentration must be optimized to avoid enzyme denaturation.

Q5: How is the final product, this compound, purified and quantified?

A5: Purification can be achieved using high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC.[3][4] For quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method.[5][6][7][8][9] Gas chromatography-mass spectrometry (GC-MS) can be used to quantify the intermediate, 2-hydroxytetracosanoic acid, after derivatization.[1][2]

Troubleshooting Guide: Low Yield of this compound

This guide addresses common issues that can lead to a low yield of the final product. The synthesis is broken down into two main stages for targeted troubleshooting.

Workflow for this compound Synthesis

Workflow cluster_0 Step 1: Hydroxylation cluster_1 Step 2: Acyl-CoA Ligation Tetracosanoic_Acid Tetracosanoic Acid FA2H FA2H Enzyme + NADPH + Cytochrome P450 Reductase Tetracosanoic_Acid->FA2H Substrate 2_Hydroxytetracosanoic_Acid 2-Hydroxytetracosanoic Acid FA2H->2_Hydroxytetracosanoic_Acid Product ACSL ACSL Enzyme + ATP + Coenzyme A 2_Hydroxytetracosanoic_Acid->ACSL Substrate 2_Hydroxytetracosanoyl_CoA This compound ACSL->2_Hydroxytetracosanoyl_CoA Final Product Troubleshooting_Logic start Low Final Yield of This compound check_intermediate Is 2-hydroxytetracosanoic acid (intermediate) formed? start->check_intermediate troubleshoot_step1 Troubleshoot Hydroxylation Step: - Check FA2H activity - Improve substrate solubility - Optimize reaction conditions check_intermediate->troubleshoot_step1 No troubleshoot_step2 Troubleshoot Ligation Step: - Check ACSL activity - Verify ATP and CoA integrity - Optimize reaction conditions check_intermediate->troubleshoot_step2 Yes success Yield Optimized troubleshoot_step1->success troubleshoot_step2->success

References

optimization of mass spectrometry parameters for 2-Hydroxytetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 2-Hydroxytetracosanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode is recommended for the analysis of this compound?

A1: For the analysis of fatty acyl-CoAs, including very-long-chain species, positive ion electrospray ionization (ESI) is generally recommended.[1][2] Studies have shown that positive ion mode can be approximately three times more sensitive than negative ion mode for the detection of compounds like C16:0-, C18:1-, and C24:1-CoA.[1]

Q2: What are the expected precursor ions for this compound in positive ion mode?

A2: In positive ion mode ESI, you should primarily look for the singly protonated molecule [M+H]⁺. Depending on the solvent system and sample purity, you might also observe sodium adducts [M+Na]⁺.[2]

Q3: What is the characteristic fragmentation pattern for this compound in tandem mass spectrometry (MS/MS)?

A3: In positive ion mode, fatty acyl-CoAs characteristically undergo a neutral loss of the 3'-phospho-ADP portion of the coenzyme A moiety, which corresponds to a loss of 507.0 Da.[1] Another key fragment ion often observed originates from the coenzyme A moiety itself, specifically adenosine (B11128) 3',5'-diphosphate at an m/z of 428.0365.[3] The presence of the 2-hydroxy group may lead to additional specific fragmentation patterns, such as water loss, which should be investigated during method development.

Q4: Which type of mass spectrometer is best suited for analyzing this compound?

A4: Tandem quadrupole mass spectrometers are highly effective for quantitative analysis using Multiple Reaction Monitoring (MRM) due to their sensitivity and specificity.[4] High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are also well-suited, especially for identification and structural confirmation, as they provide high mass accuracy for both precursor and fragment ions.[3]

Q5: How can I enhance the sensitivity of my this compound analysis?

A5: To improve sensitivity, ensure optimal sample preparation to remove interfering substances. Use a robust liquid chromatography method to achieve good separation from other lipids.[1] Optimize all mass spectrometer source parameters, such as capillary voltage, source temperature, and gas flows, as well as MS/MS parameters like collision energy and collision cell exit potential for your specific instrument.[1] Using odd-chain length fatty acyl-CoAs as internal standards can also improve quantitative accuracy.[2]

Troubleshooting Guide

Problem: I am unable to detect any signal for this compound.

  • Possible Cause 1: Analyte Degradation. Acyl-CoA thioesters can be unstable.

    • Solution: Ensure samples are processed quickly and kept cold. Store extracts at -80°C to prevent degradation.[3]

  • Possible Cause 2: Incorrect Mass Spectrometer Settings. The instrument may not be set to detect the correct precursor ion.

    • Solution: Verify the calculated m/z for the [M+H]⁺ ion of this compound. Perform a full scan analysis of a standard to confirm the presence of the precursor ion before proceeding to MS/MS.

  • Possible Cause 3: Suboptimal Ionization. The source conditions may not be conducive to ionization.

    • Solution: Optimize ESI source parameters by infusing a standard solution. Adjust parameters like spray voltage, gas flows (nebulizer, heater gas), and ion transfer tube temperature to maximize the signal of the precursor ion.[1]

Problem: The signal intensity for my analyte is very low.

  • Possible Cause 1: Poor Chromatographic Separation. Co-elution with other abundant lipids can cause ion suppression.

    • Solution: Optimize your liquid chromatography method. Adjust the gradient, flow rate, or change the stationary phase to better resolve this compound from other matrix components. Reverse-phase chromatography is commonly used for these analyses.[2]

  • Possible Cause 2: Non-optimized MS/MS Transition. The collision energy may not be optimal for the characteristic fragmentation.

    • Solution: Perform a product ion scan of the precursor ion and vary the collision energy to find the value that yields the highest intensity for the desired fragment ion (e.g., the neutral loss of 507 Da).[1]

  • Possible Cause 3: Matrix Effects. Components in the sample matrix can interfere with the ionization of the target analyte.

    • Solution: Improve the sample clean-up procedure. Solid-phase extraction (SPE) can be used to purify acyl-CoAs, but care must be taken as very hydrophilic or hydrophobic species might be lost.[5] Diluting the sample can also mitigate matrix effects, though this may reduce the signal if the concentration is already low.

Problem: I am not observing the expected fragmentation pattern.

  • Possible Cause 1: Incorrect Precursor Ion Selection. The wrong m/z or an isotopic peak might have been selected for fragmentation.

    • Solution: Ensure that the monoisotopic peak of the [M+H]⁺ ion is selected in Q1. High-resolution instruments can help confirm the elemental composition of the selected precursor.

  • Possible Cause 2: Collision Energy is Too High or Too Low. Inappropriate collision energy can lead to either insufficient fragmentation or excessive fragmentation into small, non-specific ions.

    • Solution: Systematically ramp the collision energy while observing the product ion spectrum to find the optimal setting that produces the characteristic neutral loss of 507 Da and other key fragments.[1]

Quantitative Data Summary

Table 1: Expected m/z Values for this compound

AnalyteChemical FormulaExact Mass (Da)[M+H]⁺ m/z[M+Na]⁺ m/z
This compoundC₄₅H₈₄N₇O₁₈P₃S1147.46021148.46751170.4494

Table 2: Key MS/MS Transitions for Fatty Acyl-CoA Analysis

Precursor IonCharacteristic TransitionDescriptionReference
[M+H]⁺Neutral Loss of 507.0 DaCorresponds to the loss of the 3'-phospho-ADP moiety.[1]
[M+H]⁺Product Ion at m/z 428.0365Corresponds to adenosine 3',5'-diphosphate fragment.[3]

Experimental Protocols

Protocol: LC-ESI-MS/MS for Quantitation of this compound

This protocol is a generalized procedure based on methods developed for very-long-chain fatty acyl-CoAs.[1][2]

  • Sample Preparation (Cell Extracts):

    • Harvest approximately 1-10 million cells.

    • Perform lipid extraction using a suitable method, such as a modified Bligh and Dyer procedure.

    • Dry the extract under a stream of nitrogen and resuspend in a known volume of the initial mobile phase.

    • Include an odd-chain length fatty acyl-CoA (e.g., C17:0-CoA or C19:0-CoA) as an internal standard.

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 7:3 v/v) with 0.1% formic acid.

    • Flow Rate: 200-400 µL/min.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the hydrophobic analyte, hold, and then return to initial conditions for re-equilibration. A typical gradient might run from 5% B to 95% B over 15-20 minutes.

  • Mass Spectrometry (MS):

    • Instrument: A tandem quadrupole or high-resolution mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive (+ESI).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Key MRM Transition: Monitor the transition from the [M+H]⁺ precursor of this compound (m/z 1148.5) to the product ion resulting from the neutral loss of 507.0 Da (m/z 641.5).

    • Source Parameter Optimization:

      • Infuse a standard solution of a similar very-long-chain fatty acyl-CoA directly into the source.

      • Optimize spray voltage, sheath gas, aux gas, and capillary temperature to achieve the maximum stable signal for the precursor ion.

    • MS/MS Parameter Optimization:

      • Select the precursor ion and perform a product ion scan.

      • Vary the collision energy (CE) and collision cell exit potential (CXP) to maximize the intensity of the m/z 641.5 fragment.[1]

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Quantify the amount of this compound in the sample by comparing the area ratio to a standard curve generated with known amounts of the analyte and internal standard.

Visualizations

workflow node_start Start: Sample Preparation (Extraction & Internal Standard Spiking) node_lc Liquid Chromatography (LC) (Reverse-Phase Separation) node_start->node_lc node_ms Mass Spectrometry (MS) (Full Scan in +ESI Mode) node_lc->node_ms node_confirm Confirm [M+H]⁺ Precursor Ion (m/z 1148.5) node_ms->node_confirm node_optimize_source Optimize Source Parameters (Spray Voltage, Gas Flow, Temp.) node_confirm->node_optimize_source If signal is weak node_msms Tandem MS (MS/MS) (Product Ion Scan) node_confirm->node_msms If signal is good node_optimize_source->node_msms node_optimize_msms Optimize MS/MS Parameters (Collision Energy, CXP) node_msms->node_optimize_msms node_mrm Quantitative Analysis (MRM Mode) node_optimize_msms->node_mrm node_end End: Data Processing & Quantitation node_mrm->node_end

Caption: Workflow for optimizing mass spectrometry parameters for this compound.

fragmentation precursor Precursor Ion This compound [M+H]⁺ m/z 1148.5 cid Collision-Induced Dissociation (CID) precursor->cid fragment1 Product Ion [M+H - 507.0]⁺ m/z 641.5 cid->fragment1 Primary Fragmentation fragment2 Product Ion (Adenosine 3',5'-diphosphate) m/z 428.0 cid->fragment2 Alternative Fragmentation neutralloss Neutral Loss (3'-phospho-ADP) 507.0 Da

Caption: Proposed fragmentation pathway for this compound in positive ion mode MS/MS.

References

Technical Support Center: Handling 2-Hydroxytetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Hydroxytetracosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges and pitfalls encountered during the experimental use of this very long-chain 2-hydroxy fatty acyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound, from storage and handling to its use in various assays.

Storage and Handling

Question: What is the proper way to store and handle this compound to ensure its stability?

Answer: Proper storage and handling are critical to prevent the degradation of this compound. Due to its long acyl chain and the presence of a reactive thioester bond, it is susceptible to hydrolysis and oxidation.

Troubleshooting Guide: Stability and Storage

IssuePotential CauseRecommended Solution
Degradation of stock solution Improper storage temperature.Store this compound as a solid or in a non-aqueous solvent at -80°C for long-term storage. For short-term storage, -20°C is acceptable.
Repeated freeze-thaw cycles.Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Presence of water in the solvent.Use anhydrous organic solvents for reconstitution. If an aqueous buffer is necessary for the experiment, prepare the solution immediately before use.
Exposure to oxygen.Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if storing for extended periods.
Hydrolysis of the thioester bond pH of the aqueous solution.Acyl-CoA esters are prone to hydrolysis in aqueous solutions, particularly at alkaline and strongly acidic pH.[1] If an aqueous buffer is required, maintain a neutral pH (around 7.0-7.5) and use the solution promptly.
Solubility Issues

Question: I'm having trouble dissolving this compound for my experiment. What are the best solvents to use?

Answer: The very long hydrocarbon chain of this compound makes it poorly soluble in aqueous buffers alone. The choice of solvent is crucial for obtaining a homogenous solution for your assays.

Troubleshooting Guide: Solubility

IssuePotential CauseRecommended Solution
Precipitation in aqueous buffer Low solubility of the long acyl chain in water.Prepare a concentrated stock solution in an organic solvent such as ethanol (B145695), methanol, or DMSO. Then, dilute the stock solution into the aqueous buffer with vigorous vortexing. Note that the final concentration of the organic solvent should be compatible with your experimental system.
Formation of micelles at high concentrations.The critical micelle concentration (CMC) of long-chain acyl-CoAs can be low. Work with concentrations below the CMC if possible. The presence of a carrier protein like fatty acid-free BSA can help to solubilize and stabilize the molecule.[1][2]
Incomplete dissolution in organic solvent Incorrect solvent choice.While soluble in alcohols and DMSO, ensure the solvent is of high purity and anhydrous. Gentle warming (to no more than 37°C) and sonication can aid in dissolution.

Recommended Solvents for Stock Solutions

SolventRecommended ConcentrationNotes
Methanol Up to 10 mMProvides good stability for acyl-CoAs.[1]
Ethanol Up to 10 mMEnsure it is anhydrous.
DMSO Up to 20 mMUse with caution as DMSO can have effects on some biological systems.
Enzyme Assays (e.g., Ceramide Synthase Assays)

Question: My ceramide synthase assay using this compound is giving inconsistent or no results. What could be the problem?

Answer: Enzyme assays with long-chain acyl-CoA substrates can be challenging due to their physical properties and potential for non-specific interactions. All six mammalian ceramide synthases (CerS) have been shown to be capable of producing 2-hydroxy-ceramides.[3]

Troubleshooting Guide: Enzyme Assays

IssuePotential CauseRecommended Solution
Low or no enzyme activity Substrate insolubility/precipitation.Ensure this compound is fully solubilized. The inclusion of a carrier protein like defatted BSA (e.g., at a 1:1 or 2:1 molar ratio to the acyl-CoA) can improve substrate availability.
Enzyme inhibition by substrate.At high concentrations, long-chain acyl-CoAs can act as detergents and denature enzymes. Determine the optimal substrate concentration by performing a substrate titration curve.
Degradation of this compound.Prepare fresh substrate solutions for each experiment. Avoid prolonged incubation in aqueous buffers.
High background signal Non-enzymatic reaction or contamination.Run control reactions without the enzyme or without the sphingoid base substrate to determine the source of the background.
Inconsistent results Pipetting errors due to viscosity of stock solutions.Use positive displacement pipettes for viscous organic stock solutions. Ensure thorough mixing after each addition.
Cell Culture Experiments

Question: I am treating my cell cultures with this compound, but I am observing cytotoxicity or no effect. What should I consider?

Answer: Introducing a very long-chain fatty acyl-CoA into cell culture requires careful consideration to ensure its delivery to the cells without causing adverse effects.

Troubleshooting Guide: Cell Culture

IssuePotential CauseRecommended Solution
Cytotoxicity Detergent effects of free acyl-CoA.Complex this compound with fatty acid-free BSA before adding it to the cell culture medium. This mimics the physiological transport of fatty acids and reduces non-specific membrane disruption.
Toxicity of the organic solvent vehicle.Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).
No observable effect Poor uptake by cells.The large size and negative charge of the CoA moiety may limit direct cellular uptake. Consider using lipofection reagents or other delivery systems to enhance intracellular delivery.
Rapid metabolism of the compound.This compound can be a substrate for various metabolic pathways, including sphingolipid synthesis and degradation.[4] Analyze cell lysates at different time points to assess the metabolic fate of the compound.
Analytical Methods (e.g., LC-MS)

Question: I am trying to analyze this compound and its downstream metabolites by LC-MS, but I am facing issues with sensitivity and reproducibility. What are the common pitfalls?

Answer: The analysis of very long-chain acyl-CoAs and their metabolic products by LC-MS requires optimized extraction and chromatographic methods to achieve reliable results.

Troubleshooting Guide: LC-MS Analysis

IssuePotential CauseRecommended Solution
Low signal intensity/poor sensitivity Inefficient extraction from biological samples.Use a robust lipid extraction method, such as a modified Bligh-Dyer or Folch extraction. Ensure complete cell lysis and protein precipitation.
Ion suppression from the biological matrix.Optimize the chromatographic separation to resolve this compound from co-eluting interfering compounds. Consider using a solid-phase extraction (SPE) clean-up step.
Suboptimal mass spectrometry parameters.Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the specific analyte.
Poor peak shape/tailing Adsorption to the analytical column or tubing.Use a column with appropriate chemistry (e.g., C18) and ensure the mobile phase composition is suitable for eluting very long-chain lipids. The addition of a small amount of a weak acid (e.g., formic acid) to the mobile phase can improve peak shape.
Irreproducible retention times Column degradation or contamination.Use a guard column to protect the analytical column. Flush the column regularly with a strong solvent.

Experimental Protocols

Protocol for Solubilizing this compound for Cellular Assays
  • Prepare a stock solution: Dissolve this compound in anhydrous ethanol or DMSO to a concentration of 10 mM.

  • Prepare a fatty acid-free BSA solution: Dissolve fatty acid-free BSA in serum-free cell culture medium or a suitable buffer (e.g., PBS) to a concentration of 1 mM.

  • Complexation: While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired molar ratio (e.g., 1:1 or 1:2 acyl-CoA to BSA).

  • Incubation: Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.

  • Application to cells: Add the complexed this compound to your cell culture medium to achieve the desired final concentration.

General Protocol for In Vitro Ceramide Synthase Assay

This protocol is a general guideline and should be optimized for your specific enzyme source and experimental conditions.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • HEPES buffer (50 mM, pH 7.4)

    • Sphinganine (or other sphingoid base) substrate (e.g., 20 µM)

    • Defatted BSA (e.g., 20 µM)

    • Enzyme source (e.g., cell lysate or microsomal fraction, 20-50 µg protein)

  • Initiate the Reaction: Add this compound (solubilized as described above, e.g., to a final concentration of 10-50 µM) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the Reaction: Terminate the reaction by adding a solvent mixture, such as chloroform:methanol (1:2, v/v).

  • Lipid Extraction: Proceed with your standard lipid extraction protocol.

  • Analysis: Analyze the extracted lipids by TLC or LC-MS/MS to detect the formation of 2-hydroxy-tetracosanoyl-ceramide.

Visualizations

Signaling Pathway: De Novo Ceramide Synthesis

ceramide_synthesis serine L-Serine + Palmitoyl-CoA spt SPT serine->spt keto 3-Ketosphinganine kdr KDR keto->kdr sphinganine Sphinganine (Dihydrosphingosine) cers CerS sphinganine->cers dh_cer Dihydroceramide des DEGS1 dh_cer->des cer Ceramide complex_sph Complex Sphingolipids cer->complex_sph acyl_coa Fatty Acyl-CoA (e.g., Stearoyl-CoA) acyl_coa->cers hydroxy_acyl_coa This compound hydroxy_acyl_coa->cers spt->keto kdr->sphinganine cers->dh_cer des->cer

Caption: De novo synthesis pathway of ceramides, highlighting the role of this compound.

Experimental Workflow: Troubleshooting Enzyme Assay

troubleshooting_workflow start Start: Unexpected Enzyme Assay Results check_reagents Check Reagents: - Enzyme activity - Substrate integrity - Buffer pH & temp start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_solubility Verify Substrate Solubility: - Visual inspection - Use of BSA solubility_ok Solubility OK? check_solubility->solubility_ok check_protocol Review Protocol: - Pipetting accuracy - Incubation time - Controls included? protocol_ok Protocol OK? check_protocol->protocol_ok reagents_ok->check_solubility Yes end_reagents End: Prepare fresh reagents reagents_ok->end_reagents No solubility_ok->check_protocol Yes end_solubility End: Re-optimize solubilization (e.g., BSA ratio) solubility_ok->end_solubility No end_protocol End: Refine protocol and re-run protocol_ok->end_protocol No end_complex End: Investigate complex issues (e.g., inhibitor in sample) protocol_ok->end_complex Yes

Caption: A logical workflow for troubleshooting common issues in enzyme assays.

References

Technical Support Center: Preventing Degradation of Long-Chain Acyl-CoAs During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of long-chain acyl-CoAs during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of long-chain acyl-CoA degradation during sample preparation?

Long-chain acyl-CoAs are susceptible to degradation through two primary mechanisms:

  • Enzymatic Degradation: Thioesterase enzymes present in biological samples can rapidly hydrolyze the thioester bond of long-chain acyl-CoAs.

  • Chemical Instability: The thioester bond is prone to hydrolysis, a reaction accelerated by neutral to basic pH conditions.[1][2] Additionally, the free thiol group of coenzyme A can undergo oxidation.[1]

Q2: What is the optimal temperature for processing and storing samples to maintain long-chain acyl-CoA stability?

To minimize degradation, it is crucial to handle and store samples at low temperatures. Immediate processing of fresh tissue on ice is the best approach.[3] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[2][3] It is critical to avoid repeated freeze-thaw cycles, as they can significantly compromise the integrity of these molecules.[2][3]

Q3: What is the ideal pH for buffers used in long-chain acyl-CoA extraction?

Long-chain acyl-CoAs are most stable in a slightly acidic environment.[2] It is recommended to use buffers with a pH between 4.0 and 6.0 for sample homogenization and extraction to minimize chemical hydrolysis of the thioester bond.[1][2] An acidic pH also helps to inhibit the activity of some thioesterases.

Troubleshooting Guides

Issue 1: Low Yield of Long-Chain Acyl-CoAs in Final Extract

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis Ensure thorough homogenization of the tissue. A glass homogenizer is often effective.[3][4] Optimize the ratio of tissue to extraction buffer.
Enzymatic Degradation Work quickly and keep samples on ice at all times.[3] Immediately process fresh tissue or flash-freeze samples in liquid nitrogen.[3]
Chemical Hydrolysis Use a slightly acidic extraction buffer (pH 4.0-6.0).[1][2]
Inefficient Extraction Use high-purity organic solvents for extraction, such as acetonitrile (B52724) and isopropanol (B130326).[3][4] Ensure a sufficient volume of extraction solvent is used.
Poor Recovery from SPE Properly condition and equilibrate the solid-phase extraction (SPE) column before loading the sample.[3] Optimize the wash and elution steps to ensure the target molecules are retained and then effectively eluted.
Oxidation Degas solvents to remove dissolved oxygen and consider working under an inert atmosphere (e.g., nitrogen or argon).[1]

Issue 2: High Variability Between Replicate Samples

Potential Cause Troubleshooting Steps
Inconsistent Sample Handling Standardize the time between sample collection and processing for all samples. Ensure uniform and rapid freezing of all samples.
Variable Extraction Efficiency Ensure consistent and thorough homogenization for all samples. Use a precise and consistent volume of extraction solvent for each sample.
Inconsistent SPE Performance Ensure that each SPE column is treated identically during conditioning, loading, washing, and elution.
Sample Degradation During Storage Aliquot samples into single-use tubes before freezing to avoid repeated freeze-thaw cycles of the entire sample.[2]

Experimental Protocols

Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is a widely used method that combines solvent extraction with solid-phase extraction (SPE) for improved purity and recovery.[3][4]

Materials:

  • Frozen tissue sample (~100 mg)

  • Pre-chilled glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile

  • Isopropanol

  • Weak anion exchange solid-phase extraction (SPE) columns

Workflow Diagram:

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Solvent Extraction cluster_purification Solid-Phase Extraction (SPE) cluster_final Final Steps Homogenization 1. Homogenize ~100mg frozen tissue in 2 mL ice-cold KH2PO4 buffer (pH 4.9) AddSolvents 2. Add acetonitrile and isopropanol Homogenization->AddSolvents Centrifuge1 3. Centrifuge and collect supernatant AddSolvents->Centrifuge1 ConditionSPE 4. Condition and equilibrate SPE column Centrifuge1->ConditionSPE LoadSample 5. Load the supernatant onto the SPE column ConditionSPE->LoadSample WashSPE 6. Wash the column to remove impurities LoadSample->WashSPE Elute 7. Elute long-chain acyl-CoAs WashSPE->Elute DrySample 8. Dry the eluate under nitrogen Elute->DrySample Reconstitute 9. Reconstitute in appropriate solvent for analysis DrySample->Reconstitute

Caption: Workflow for the extraction of long-chain acyl-CoAs.

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, homogenize approximately 100 mg of frozen tissue in 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[3][4]

  • Solvent Extraction: Add appropriate volumes of acetonitrile and isopropanol to the homogenate to precipitate proteins and extract the acyl-CoAs.[3][4]

  • Centrifugation: Centrifuge the mixture at a high speed at 4°C to pellet the precipitated proteins and cellular debris. Collect the supernatant containing the long-chain acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a weak anion exchange SPE column according to the manufacturer's instructions.

    • Loading: Load the supernatant onto the conditioned SPE column.

    • Washing: Wash the column with a suitable solvent to remove unbound contaminants.

    • Elution: Elute the bound long-chain acyl-CoAs using an appropriate elution buffer.

  • Drying and Reconstitution: Dry the eluted sample under a stream of nitrogen gas. Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., LC-MS/MS).

Quantitative Data Summary

Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs from Tissue

Methodology Reported Recovery Rate Reference
Modified protocol with homogenization in KH2PO4 buffer, extraction with acetonitrile and 2-propanol, and SPE purification.70-80%[4]

Note: Recovery rates can vary depending on the specific tissue type and the exact protocol followed.

Table 2: Factors Affecting Long-Chain Acyl-CoA Stability

Factor Condition Effect on Stability Recommendation
Temperature Elevated temperaturesDecreases stabilityKeep samples on ice or at 4°C during processing.[2] Store long-term at -80°C.[2][3]
pH Neutral to Basic (pH > 7)Decreases stability (promotes hydrolysis)[1][2]Maintain a slightly acidic pH (4.0-6.0) in all aqueous solutions.[1][2]
Aqueous Environment Prolonged exposureDecreases stability[1]Minimize the time samples are in aqueous solutions. Store as a dried extract for long-term storage.[2]
Freeze-Thaw Cycles Repeated cyclesDecreases stability[2][3]Prepare single-use aliquots to avoid multiple freeze-thaw cycles.[2]

Degradation and Prevention Pathways

The following diagram illustrates the key degradation pathways of long-chain acyl-CoAs and the points of intervention to prevent this degradation.

DegradationPrevention cluster_pathway Degradation Pathways cluster_prevention Prevention Strategies LC_Acyl_CoA Long-Chain Acyl-CoA Hydrolysis Hydrolysis LC_Acyl_CoA->Hydrolysis Oxidation Oxidation LC_Acyl_CoA->Oxidation Degraded_Products Degraded Products (Fatty Acid + CoASH) Hydrolysis->Degraded_Products Oxidized_Products Oxidized Products (e.g., CoA-S-S-CoA) Oxidation->Oxidized_Products Low_Temp Low Temperature (On Ice, -80°C Storage) Low_Temp->Hydrolysis Inhibits Acidic_pH Acidic pH (4.0-6.0) Acidic_pH->Hydrolysis Inhibits Rapid_Processing Rapid Processing/ Flash-Freezing Rapid_Processing->Hydrolysis Minimizes Avoid_Freeze_Thaw Avoid Freeze-Thaw (Single-Use Aliquots) Avoid_Freeze_Thaw->Hydrolysis Minimizes Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Oxidation Prevents

Caption: Degradation pathways and preventative measures.

References

troubleshooting low signal intensity for 2-Hydroxytetracosanoyl-CoA in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 2-Hydroxytetracosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for this compound in LC-MS?

A1: Low signal intensity for long-chain acyl-CoAs like this compound can arise from several factors:

  • Sample Degradation: Acyl-CoAs are prone to hydrolysis, particularly in aqueous solutions that are not acidic.[1][2]

  • Inefficient Ionization: The composition of the mobile phase and the presence of co-eluting substances from the sample matrix can hinder the ionization of the target analyte.[2][3]

  • Ion Suppression: Complex biological samples can introduce matrix effects that significantly diminish the signal of this compound.[2][3]

  • Suboptimal Mass Spectrometry Parameters: Incorrectly defined precursor and product ions or collision energy can result in poor sensitivity.[2]

  • Chromatographic Problems: Poor peak shape, often caused by column contamination or overload, can lead to a reduced signal-to-noise ratio.[2][4]

Q2: Can the method of sample preparation significantly impact the signal of this compound?

A2: Yes, the sample preparation method is critical. For acyl-CoAs, many protocols utilize protein precipitation followed by solid-phase extraction (SPE).[4][5] Using an unsuitable SPE sorbent or elution solvent can cause substantial sample loss. It is also vital to minimize the time samples are exposed to room temperature and are in aqueous solutions to prevent degradation.[1][6]

Q3: What are the characteristic fragmentation patterns for this compound in MS/MS analysis?

A3: In positive ion mode electrospray ionization-MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) fragment.[5][7] Therefore, for quantitative analysis using Multiple Reaction Monitoring (MRM), the transition would be from the protonated precursor ion [M+H]⁺ to the product ion resulting from this neutral loss.

Q4: My signal has completely disappeared. Where should I start troubleshooting?

A4: For a complete signal loss, a systematic approach is necessary to identify the root cause.[8] Begin by confirming the mass spectrometer is functioning correctly by infusing a known, stable compound to verify a response.[2][8] Prepare fresh standards and mobile phases to rule out degradation or contamination.[2][8] Verify that all instrument settings, including voltages and gas flows, are correct and that you have a stable electrospray.[2][8]

Troubleshooting Guides

This section offers a structured approach to diagnosing and resolving low signal intensity issues with this compound.

Guide 1: Diagnosing Low Signal Intensity

Use the following workflow to systematically identify the source of the low signal.

G cluster_0 Start: Low Signal Intensity cluster_1 Step 1: Instrument Check cluster_2 Step 2: LC & Mobile Phase Check cluster_3 Step 3: Sample Integrity Check A Low or No Signal for This compound B Infuse a known standard (e.g., reserpine). Is there a stable signal? A->B C No B->C No D Yes B->D Yes E Troubleshoot MS: - Clean ion source - Check voltages & gas flows - Verify vacuum C->E F Inject a fresh standard of a similar long-chain acyl-CoA. Is the peak shape and intensity as expected? D->F G No F->G No H Yes F->H Yes I Troubleshoot LC: - Check for leaks - Purge pumps - Prepare fresh mobile phase - Check/replace column G->I J Prepare a fresh sample of This compound using the established protocol. Is the signal restored? H->J K No J->K No L Yes J->L Yes M Review Sample Prep Protocol: - Check for degradation (pH, temp) - Evaluate extraction efficiency - Consider matrix effects K->M N Issue likely related to degradation of the original sample or batch. L->N

A logical workflow for troubleshooting low LC-MS signal.
Guide 2: Optimizing Mass Spectrometry Parameters

For acyl-CoA analysis, specific MS/MS transitions are typically monitored. The most common fragmentation involves the neutral loss of the phosphorylated ADP moiety (507 Da).[5][7]

Recommended MS/MS Parameters for this compound:

ParameterSettingRationale
Ionization Mode Positive ESIGenerally provides better ionization for long-chain acyl-CoAs.[7][9]
Precursor Ion [M+H]⁺ Calculated m/zTheoretical m/z for the protonated molecule of this compound (C₄₅H₈₂N₇O₁₈P₃S).
Product Ion [M+H - 507]⁺This fragment is characteristic of the CoA moiety and is typically the most abundant.[5][7]
Collision Energy (CE) Optimize empiricallyStart with values used for similar long-chain acyl-CoAs and optimize for maximum signal.
Declustering Potential (DP) Optimize empiricallyCrucial for preventing in-source fragmentation and maximizing precursor ion intensity.

Experimental Protocols

Protocol 1: Sample Preparation for Long-Chain Acyl-CoAs from Tissue

This protocol is a modified version based on established methods for extracting long-chain acyl-CoAs.[6]

  • Homogenization: Homogenize ~40 mg of frozen tissue on ice in 0.5 mL of freshly prepared 100 mM potassium phosphate (B84403) monobasic (KH₂PO₄, pH 4.9) and 0.5 mL of an organic solvent mixture (Acetonitrile:2-propanol:methanol (B129727), 3:1:1 v/v/v). Include an appropriate internal standard (e.g., C17:0-CoA).

  • Extraction: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collection: Transfer the supernatant to a new tube for UPLC/MS/MS analysis. The extraction efficiency can differ based on the chain length of the acyl-CoA.[6]

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

This protocol is a general guideline for cleaning up acyl-CoA samples.[5]

  • Cartridge Conditioning: Pre-activate a silica-based SPE cartridge with 3 mL of methanol, then equilibrate with 3 mL of extraction buffer (e.g., 50 mM ammonium (B1175870) formate (B1220265), pH 6.3).

  • Sample Loading: Load the supernatant from the sample preparation step onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of the extraction buffer to remove unbound impurities.

  • Elution: Elute the acyl-CoAs with a stepwise gradient of increasing organic solvent. For example:

    • 3 mL of 50 mM ammonium formate (pH 6.3) and methanol (1:1 v/v)

    • 3 mL of 50 mM ammonium formate (pH 6.3) and methanol (1:3 v/v)

    • 3 mL of methanol

  • Drying and Reconstitution: Dry the combined eluate under a stream of nitrogen gas and store at -80°C. Before analysis, reconstitute the dried sample in an appropriate solvent, such as a water/acetonitrile mixture.

Data Presentation

Table 1: Recommended LC Conditions for Long-Chain Acyl-CoA Analysis
ParameterCondition 1 (Reversed-Phase C18)Condition 2 (Reversed-Phase C8)
Column C18, 2.1 x 100 mm, 3.5 µmC8, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 2% Acetonitrile in 100 mM Ammonium Formate, pH 5.097:3 Water/Methanol with 10 mM Tributylamine and 15 mM Acetic Acid, pH 4.5
Mobile Phase B Acetonitrile100% Methanol
Gradient Linear gradient from low to high %BLinear gradient from 80% to 99% B
Flow Rate 0.2 - 0.4 mL/min0.2 mL/min
Column Temperature 40-42°C40°C
Reference [5][10]

Visualizations

Signaling Pathway: Degradation of 2-Hydroxylated Fatty Acids

The degradation of long-chain 2-hydroxy fatty acids involves their activation to acyl-CoAs followed by cleavage.[11]

G A 2-Hydroxy Fatty Acid B Activation (ATP, CoA, Mg2+) A->B C 2-Hydroxy Fatty Acyl-CoA (e.g., this compound) B->C D Cleavage by 2-hydroxyphytanoyl-CoA lyase (Thiamine pyrophosphate dependent) C->D E Formyl-CoA D->E F n-1 Aldehyde D->F

The degradation pathway of 2-hydroxy fatty acids.

References

Technical Support Center: Optimizing Chromatographic Separation of 2-Hydroxylated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of 2-hydroxylated lipids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during these sensitive analyses.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in analyzing 2-hydroxylated lipids?

A1: A robust sample preparation protocol is paramount. The primary goals are to efficiently extract lipids from the biological matrix, minimize degradation, and remove interfering substances. The choice of extraction method can significantly impact the recovery and stability of 2-hydroxylated lipids.

Q2: Which chromatographic mode is best for separating 2-hydroxylated lipids?

A2: The optimal chromatographic mode depends on the specific analytical goal.

  • Normal-Phase (NP) HPLC separates lipids based on the polarity of their head groups. This is effective for separating hydroxy fatty acid-containing neutral lipids from their non-hydroxylated counterparts.[1]

  • Reversed-Phase (RP) HPLC is the most common method and separates lipids based on their hydrophobicity, primarily determined by acyl chain length and degree of unsaturation.[2][3][4] This is well-suited for separating individual molecular species of 2-hydroxylated lipids.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that is useful for separating polar lipid classes.[5][6]

Q3: How do I choose the right column for my separation?

A3: For reversed-phase HPLC, C18 columns are a common starting point.[2] However, for aromatic or unsaturated analytes, a Phenyl-Hexyl column may offer different selectivity and improved resolution.[7] The choice between different C18 columns can also be critical, as factors like particle size, pore size, and surface area can influence performance. For separating enantiomers of 2-hydroxy fatty acids, a chiral stationary phase is necessary.[8]

Q4: Why is derivatization sometimes necessary?

A4: Derivatization, a process of chemical modification, can be employed to enhance the chromatographic properties or detection sensitivity of 2-hydroxylated lipids. For gas chromatography (GC) analysis, derivatization is often required to increase the volatility of the lipids. In LC-MS, derivatization can improve ionization efficiency and chromatographic peak shape.[9]

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic separation of 2-hydroxylated lipids in a question-and-answer format.

Issue 1: Poor Peak Resolution or Co-elution

Q: My 2-hydroxylated lipid peaks are not well separated. What should I do?

A: Poor resolution is a frequent challenge, especially with isomeric species. Here are several strategies to improve separation:

  • Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks. Experiment with the gradient slope and duration.[10]

  • Change the Organic Modifier: Switching between acetonitrile, methanol (B129727), and isopropanol (B130326) can alter selectivity. Isopropanol is a stronger solvent and is often used in the separation of very hydrophobic lipids.

  • Adjust Mobile Phase Additives: The addition of weak acids like formic or acetic acid (typically 0.1%) can improve peak shape by suppressing the ionization of residual silanols on the stationary phase.[11] Ammonium (B1175870) formate (B1220265) or acetate (B1210297) (5-10 mM) can also be used to improve peak shape and are compatible with mass spectrometry.[11]

  • Modify Column Temperature: Changing the column temperature can affect the selectivity of the separation. Systematically varying the temperature in 5°C increments can help determine the optimal condition.

  • Select a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different chemistry. A Phenyl-Hexyl column can provide alternative selectivity to a C18 column, particularly for compounds with aromatic rings.[12][13]

Issue 2: Peak Tailing

Q: My peaks for 2-hydroxylated lipids are showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system.

  • Secondary Interactions with Silanol (B1196071) Groups: The hydroxyl group of your lipid and the carboxyl group can interact with active silanol groups on the silica (B1680970) backbone of the stationary phase.

    • Solution: Add a mobile phase modifier. A weak acid like 0.1% formic acid can suppress silanol ionization.[11] Alternatively, a small amount of a competitive base, such as triethylamine, can be added, but this may not be ideal for MS detection. Using a highly end-capped column is also recommended.

  • Column Overload: Injecting too much sample can lead to peak distortion.[10]

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.

    • Solution: Flush the column with a strong solvent like isopropanol. If the problem persists, replace the guard column or the analytical column.[10][11]

  • Extra-column Volume: Excessive volume in tubing and fittings between the injector, column, and detector can cause peak broadening and tailing.[14]

    • Solution: Use tubing with a smaller internal diameter and ensure all fittings are properly made to minimize dead volume.[14]

Issue 3: Peak Broadening

Q: My peaks are broad, leading to poor sensitivity and resolution. What are the likely causes?

A: Broad peaks can arise from several factors related to the sample, mobile phase, or HPLC system.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase in a gradient run, it can cause the sample band to spread before it reaches the column.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[14]

  • High Injection Volume or Concentration: Overloading the column can lead to peak broadening.[11]

    • Solution: Reduce the injection volume or dilute the sample.[11]

  • Extra-Column Volume: As with peak tailing, excessive volume outside of the column can contribute to peak broadening.[11]

    • Solution: Minimize the length and internal diameter of all tubing.[14]

Issue 4: Inconsistent Retention Times

Q: The retention times of my 2-hydroxylated lipids are shifting between runs. How can I improve reproducibility?

A: Retention time variability can be caused by a number of issues related to the mobile phase, pump, or column.

  • Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient chromatography.

    • Solution: Ensure a sufficient equilibration time between runs, typically 10-15 column volumes.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to retention time shifts.

    • Solution: Prepare mobile phases carefully and consistently. It is best to prepare fresh mobile phases daily. In normal phase chromatography, the water content of the solvents can significantly affect retention, so using solvents with a controlled water content is recommended.[15]

  • Pump Malfunction: Leaks or problems with the pump's check valves can cause inconsistent flow rates.

    • Solution: Check for leaks in the system and service the pump as needed.

  • Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a stable temperature.

Data Summary Tables

Table 1: Mobile Phase Additives and Their Effects on Peak Shape

AdditiveTypical ConcentrationChromatographic ModePrimary Effect
Formic Acid0.1%Reversed-PhaseReduces peak tailing by suppressing silanol ionization.[11]
Acetic Acid0.1%Reversed-PhaseSimilar to formic acid, reduces peak tailing.[11]
Ammonium Formate5-10 mMReversed-Phase, HILICImproves peak shape and is MS-compatible.[11]
Ammonium Acetate5-10 mMReversed-Phase, HILICImproves peak shape and is MS-compatible.[11]
Triethylamine0.1%Reversed-PhaseMasks active silanol sites to reduce peak tailing.[16][17]

Table 2: Comparison of Stationary Phases for Lipid Separation

Stationary PhasePrimary Separation MechanismBest Suited For
C18 (ODS)Hydrophobic interactionsGeneral purpose reversed-phase separation of a wide range of lipids.[2]
C8Hydrophobic interactionsLess retentive than C18, suitable for more hydrophobic lipids.
Phenyl-HexylHydrophobic and π-π interactionsAlternative selectivity to C18, especially for aromatic and unsaturated lipids.[7][12][13]
SilicaAdsorptionNormal-phase separation of lipid classes based on polarity.[1]
DiolAdsorption/PartitionNormal-phase and HILIC separations.
Chiral PhasesEnantioselective interactionsSeparation of lipid enantiomers, such as R/S isomers of 2-hydroxy fatty acids.[8]

Detailed Experimental Protocols

Protocol 1: Sample Preparation of 2-Hydroxylated Lipids from Plasma

This protocol is adapted from a common lipid extraction method.

  • Initial Preparation: To a 10 µL blood plasma sample in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing appropriate internal standards (e.g., odd-chain or deuterated versions of the lipids of interest). Vortex for 10 seconds.[18]

  • Addition of MTBE: Add 750 µL of cold methyl-tert-butyl ether (MTBE). Vortex for 10 seconds and shake for 6 minutes at 4°C.[18]

  • Phase Separation: Induce phase separation by adding 188 µL of LC/MS-grade water. Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes.[18]

  • Collection of Organic Layer: Carefully collect the upper organic layer, which contains the lipids, and transfer it to a new tube.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator. Reconstitute the dried lipid extract in a suitable solvent for injection, such as methanol/toluene (9:1, v/v) or the initial mobile phase.[18]

Protocol 2: Normal-Phase HPLC for Separation of Hydroxylated and Non-Hydroxylated Neutral Lipids

This method is based on a published protocol for separating neutral lipid classes.[1]

  • Column: PVA-Sil column

  • Mobile Phase: A hexane/isopropanol/methanol/water-based mobile phase.

  • Detection: UV

  • Flow Rate: 1.0 mL/min or 1.5 mL/min[1]

  • Run Time: The separation of neutral lipids is achieved within approximately 21 minutes, followed by a flush of polar lipids and column re-equilibration, for a total run time of about 45 minutes per sample.[1]

Protocol 3: Reversed-Phase HPLC-MS/MS for Sphingolipid Analysis

This is a representative protocol for the analysis of sphingolipids, which include 2-hydroxylated species.

  • Column: C18 column

  • Mobile Phase A: 68.5:28.5:2:1 (v/v/v/v) Methanol/Water/THF/Formic Acid with 5 mM ammonium formate[19]

  • Mobile Phase B: 97:2:1 (v/v/v) Methanol/THF/Formic Acid with 5 mM ammonium formate[19]

  • Gradient Program:

    • Initial: 30% B

    • 0.4 min: 30% B

    • 2.3 min: 100% B

    • 7.6 min: 100% B

    • 8.1 min: 30% B (re-equilibration)[19]

  • Flow Rate: As appropriate for the column dimensions.

  • Detection: Tandem Mass Spectrometry (MS/MS)

Visualized Workflows

G cluster_sample_prep Sample Preparation Workflow start Start: Plasma Sample add_methanol_is Add Cold Methanol + Internal Standards start->add_methanol_is add_mtbe Add Cold MTBE add_methanol_is->add_mtbe vortex_shake Vortex & Shake at 4°C add_mtbe->vortex_shake add_water Add Water for Phase Separation vortex_shake->add_water centrifuge Centrifuge add_water->centrifuge collect_organic Collect Upper Organic Layer centrifuge->collect_organic dry_down Evaporate Solvent collect_organic->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute end Ready for LC-MS Analysis reconstitute->end

Caption: Workflow for the extraction of 2-hydroxylated lipids from plasma.

G cluster_troubleshooting Troubleshooting Logic for Poor Peak Resolution start Problem: Poor Peak Resolution check_gradient Is the gradient shallow enough? start->check_gradient optimize_gradient Action: Decrease gradient slope or increase gradient time check_gradient->optimize_gradient No check_organic Is the organic modifier optimal? check_gradient->check_organic Yes optimize_gradient->check_organic change_organic Action: Switch from ACN to MeOH or IPA (or vice versa) check_organic->change_organic No check_temp Is the column temperature optimized? check_organic->check_temp Yes change_organic->check_temp change_temp Action: Vary temperature in 5°C increments check_temp->change_temp No check_column Is the column chemistry appropriate? check_temp->check_column Yes change_temp->check_column change_column Action: Try a different stationary phase (e.g., Phenyl-Hexyl instead of C18) check_column->change_column No solution Resolution Improved check_column->solution Yes change_column->solution

Caption: A logical workflow for troubleshooting poor peak resolution.

References

Technical Support Center: 2-Hydroxytetracosanoyl-CoA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the mass spectrometry analysis of 2-Hydroxytetracosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the mass spectrometry analysis of this compound?

The analysis of very-long-chain acyl-CoAs like this compound can be challenging due to their low abundance in biological samples, structural similarity to other lipids, and susceptibility to various forms of analytical interference.[1][2] Key challenges include matrix effects from complex sample compositions, the formation of various adduct ions, and potential in-source fragmentation or degradation.[3][4]

Q2: What ionization mode is recommended for this compound analysis?

Positive electrospray ionization (ESI) mode is commonly recommended for the analysis of acyl-CoAs.[5] This is because the CoA moiety is readily protonated, and studies have shown that short-chain acyl-CoAs are more efficiently ionized under these conditions.[6] Tandem mass spectrometry (MS/MS) in positive ion mode allows for characteristic fragmentation, aiding in identification and quantification.[7][8]

Q3: What are the expected precursor ions for this compound in positive ESI mode?

In positive ESI mode, this compound (Molecular Formula: C₄₅H₈₄N₇O₁₉P₃S) typically forms a protonated molecule [M+H]⁺. However, it is highly prone to forming adducts with cations present in the sample matrix or mobile phase.[3][9] The most common adducts include sodium [M+Na]⁺, ammonium (B1175870) [M+NH₄]⁺, and potassium [M+K]⁺.[3][10] It is crucial to consider all these species during data analysis to ensure accurate quantification.

Troubleshooting Guides

Issue 1: Multiple peaks are observed for my analyte in the mass spectrum.

Cause: The presence of multiple peaks corresponding to a single analyte is most often due to the formation of different adduct ions in the ESI source.[3][11] The relative abundance of these adducts can vary depending on the sample matrix, solvent purity, and LC mobile phase composition.[3][10]

Solution:

  • Identify Adducts: Calculate the theoretical mass-to-charge ratio (m/z) for the expected adducts of this compound to confirm their presence.

  • Sum Peak Areas: For accurate quantification, sum the peak areas of the protonated ion and all identified adduct ions.[3]

  • Optimize Mobile Phase: Adding a modifier like ammonium formate (B1220265) to the mobile phase can promote the formation of a single, dominant adduct (e.g., [M+NH₄]⁺), simplifying the spectrum.[10]

Quantitative Data: Common Adducts of this compound

Ion SpeciesFormulaAdduct Mass (Da)Theoretical m/z
Protonated [M+H]⁺[C₄₅H₈₅N₇O₁₉P₃S]⁺1.00731158.4612
Sodiated [M+Na]⁺[C₄₅H₈₄N₇NaO₁₉P₃S]⁺22.98981180.4431
Ammoniated [M+NH₄]⁺[C₄₅H₈₈N₈O₁₉P₃S]⁺18.03381175.4883
Potassiated [M+K]⁺[C₄₅H₈₄KN₇O₁₉P₃S]⁺38.96371196.4171

Note: Monoisotopic masses are used for calculations.

Visualization: Adduct Formation Pathway

Adduct_Formation cluster_adducts Observed Ions in Mass Spectrum M Analyte (M) This compound MH [M+H]⁺ M->MH + H⁺ MNa [M+Na]⁺ M->MNa + Na⁺ MNH4 [M+NH₄]⁺ M->MNH4 + NH₄⁺ MK [M+K]⁺ M->MK + K⁺

Caption: Formation of common adduct ions from the neutral analyte molecule.

Issue 2: Poor signal intensity, reproducibility, or significant signal variation between samples.

Cause: These issues are often symptoms of matrix effects, where co-eluting endogenous compounds from the sample matrix suppress or enhance the ionization of the target analyte.[4][12] This is a common problem in complex biological samples and can severely impact quantitative accuracy.[4]

Solution:

  • Use Stable Isotope-Labeled Internal Standards: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar ionization suppression or enhancement.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the study samples.[4] This helps to mimic the matrix effects observed in the actual samples.

  • Optimize Sample Preparation: Improve sample cleanup procedures to remove interfering matrix components. Solid-phase extraction (SPE) is often used to purify acyl-CoAs.[6]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating their effect.[4]

Visualization: Troubleshooting Workflow for Poor Signal

Troubleshooting_Workflow decision decision solution solution start Start: Low/Inconsistent Signal check_matrix Matrix Effects Suspected? start->check_matrix use_is Incorporate Stable Isotope Internal Standard check_matrix->use_is Yes end Analysis Complete check_matrix->end No matrix_match Prepare Matrix-Matched Calibrants use_is->matrix_match improve_cleanup Improve Sample Cleanup (e.g., SPE) matrix_match->improve_cleanup dilute Dilute Sample Extract improve_cleanup->dilute dilute->end

Caption: A logical workflow for diagnosing and mitigating matrix effects.

Issue 3: How can I definitively confirm the identity of the this compound peak?

Cause: Chromatographic separation alone may be insufficient to distinguish this compound from isomers or other interfering compounds, especially in complex mixtures.[1][13]

Solution:

  • Tandem Mass Spectrometry (MS/MS): Use MS/MS to isolate the precursor ion (e.g., [M+H]⁺ at m/z 1158.46) and generate characteristic fragment ions. Acyl-CoAs are known to produce a structure-specific product ion resulting from the neutral loss of the dephospho-CoA moiety (507.0 Da).[7][14]

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, develop an MRM method on a triple quadrupole mass spectrometer. This involves monitoring the specific transition from the precursor ion to a characteristic product ion.[5][7]

  • Retention Time Matching: Compare the retention time of the putative peak in your sample with that of a certified reference standard analyzed under the identical LC-MS conditions.

Quantitative Data: Key MS/MS Transitions for this compound

Precursor Ion (Q1)Product Ion (Q3)Neutral Loss (Da)Description
1158.46 [M+H]⁺651.46507.0Loss of dephospho-CoA
1158.46 [M+H]⁺428.04730.42Adenosine 3',5'-diphosphate fragment

Visualization: Characteristic MS/MS Fragmentation

MSMS_Fragmentation product product Precursor Precursor Ion [M+H]⁺ m/z 1158.46 Fragment1 Product Ion m/z 651.46 Precursor->Fragment1 CID Fragment2 Neutral Loss 507.0 Da (dephospho-CoA) Precursor->Fragment2

Caption: MS/MS fragmentation of this compound via Collision-Induced Dissociation (CID).

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of acyl-CoAs from biological samples, adapted from established methods.[14]

  • Homogenization: Homogenize frozen tissue (~40 mg) or cell pellets on ice in an extraction buffer (e.g., 1 ml of a 1:1 mixture of 100 mM potassium phosphate (B84403) buffer, pH 4.9, and an organic solvent mix like ACN:2-propanol:methanol).[5] Include an appropriate internal standard.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) to pellet proteins and cellular debris.[15]

  • SPE Cartridge Conditioning:

    • Activate a silica-based SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of extraction buffer.[14]

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of the extraction buffer to remove unbound contaminants.[14]

  • Elution: Elute the acyl-CoAs using a stepwise gradient of increasing organic solvent.

    • Elute 1: 3 mL of 1:1 (v/v) 50 mM ammonium formate (pH 6.3) and methanol.[14]

    • Elute 2: 3 mL of 1:3 (v/v) 50 mM ammonium formate (pH 6.3) and methanol.[14]

    • Elute 3: 3 mL of pure methanol.[14]

  • Drying and Reconstitution: Combine the elution fractions and dry them under a stream of nitrogen gas. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.[14][15]

Protocol 2: LC-MS/MS Analysis Method

This protocol outlines typical starting conditions for the chromatographic separation and mass spectrometric detection of long-chain acyl-CoAs.

  • LC System: UPLC or HPLC system capable of high-pressure gradients.

  • Column: A C18 reverse-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm) is suitable for separating acyl-CoAs.[14]

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) or formate in water (pH 5.0-6.8).[14][15]

  • Mobile Phase B: Acetonitrile.[15]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 100% B

    • 15-22 min: Hold at 100% B

    • 22-23 min: 100% to 20% B

    • 23-30 min: Hold at 20% B (Re-equilibration)

  • Injection Volume: 5 - 30 µL.[15]

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS/MS.

  • Key MRM Transition: Q1: 1158.46 m/z → Q3: 651.46 m/z.

References

quality control measures for synthetic 2-Hydroxytetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic 2-Hydroxytetracosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary quality control parameters for synthetic this compound?

A1: The primary quality control parameters for synthetic this compound include identity, purity, concentration, and stability. These are typically assessed using a combination of analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and enzymatic assays.

Q2: How should I properly store and handle synthetic this compound to ensure its stability?

A2: Long-chain acyl-CoAs are susceptible to both chemical and enzymatic degradation. For optimal stability, store synthetic this compound at -80°C in a desiccated environment.[1] Repeated freeze-thaw cycles should be avoided. When preparing solutions, use solvents that maintain solubility, such as a methanol/water mixture, and prepare fresh solutions for each experiment whenever possible.[1] Long-chain acyl-CoAs have shown instability in aqueous solutions.[2]

Q3: What are some common impurities that might be present in a synthetic batch of this compound?

A3: Common impurities can include starting materials from the synthesis, by-products from incomplete reactions, and degradation products such as the free fatty acid (2-hydroxytetracosanoic acid) and coenzyme A. Residual solvents from the manufacturing process may also be present.[3] The presence of these impurities should be monitored as they can interfere with experimental results.[3]

Q4: My this compound solution appears cloudy or precipitates. What should I do?

A4: Long-chain acyl-CoAs, like this compound, can have limited solubility in aqueous buffers.[1] If you observe cloudiness or precipitation, consider the following:

  • Solvent Choice: Ensure the solvent is appropriate. A methanol/water mixture can improve solubility.[1]

  • Sonication: Gentle sonication can help dissolve aggregates.

  • Warming: Cautious warming of the solution may increase solubility, but be mindful of potential degradation with excessive heat.

Troubleshooting Guides

Issue 1: Inconsistent or No Activity in Enzymatic Assays
Possible Cause Troubleshooting Steps
Degradation of this compound 1. Verify the storage conditions and age of the compound. 2. Prepare fresh solutions from a new aliquot. 3. Assess the purity of the stock solution using LC-MS to check for degradation products.
Incorrect Concentration 1. Re-verify the concentration of your stock solution. 2. If possible, quantify the concentration using a spectrophotometric method or by comparing to a certified reference standard via LC-MS.
Assay Interference 1. Some components in your sample preparation may interfere with the assay.[4] 2. Run a control with the assay buffer and your sample preparation (without the enzyme) to check for background signal. 3. Refer to the specific enzymatic assay kit's datasheet for known interfering substances.[4]
Poor Solubility in Assay Buffer 1. Long-chain acyl-CoAs can form micelles in aqueous solutions, which may affect enzyme kinetics.[5] 2. Consider the critical micelle concentration (CMC) and adjust the concentration of this compound in your assay if necessary. 3. The addition of a small amount of a compatible organic solvent or a non-interfering detergent might improve solubility, but this must be validated for its effect on the enzyme.
Issue 2: Poor Chromatographic Peak Shape or Low Signal in LC-MS Analysis
Possible Cause Troubleshooting Steps
Poor Solubility in Mobile Phase 1. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase.[3] 2. Adjust the initial mobile phase composition to be more compatible with your sample solvent.
Column Overload 1. Reduce the injection volume.[3] 2. Dilute the sample to be within the linear range of the instrument.
Interaction with Column Active Sites 1. Use a column with a suitable stationary phase for nonpolar compounds.[3] 2. Consider adding a small amount of an acid (e.g., formic acid) to the mobile phase to improve peak shape for acidic analytes.[6]
Low Recovery from Sample Preparation 1. Optimize the extraction method. Solid-phase extraction (SPE) is often used for purification and to increase recovery rates.[1] 2. Ensure complete cell lysis if extracting from biological samples.[1]

Data Presentation

Table 1: Typical Quality Control Specifications for Synthetic this compound
ParameterMethodTypical Specification
Identity LC-MS/MSMass spectrum consistent with theoretical mass. Fragmentation pattern matches reference.
Purity HPLC/LC-MS≥ 95%
Appearance VisualWhite to off-white solid
Solubility VisualSoluble in a methanol/water mixture
Residual Solvents GC-MSConforms to ICH Q3C guidelines[3]
Table 2: Example LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis

Note: These are example parameters and may require optimization for your specific instrument and column.

ParameterValue
Column C18 reverse-phase, 2.1 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (e.g., 9:1 v/v) with 0.1% Formic Acid
Gradient Start at a lower percentage of B, ramp up to a high percentage of B to elute the nonpolar analyte, then return to initial conditions.
Flow Rate 0.3 - 0.6 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Monitor for the precursor ion [M+H]⁺ and characteristic product ions. The most abundant product ion often results from the loss of the fatty acyl chain.[6]

Experimental Protocols

Protocol 1: Purity Assessment by LC-MS
  • Sample Preparation:

    • Accurately weigh a small amount of synthetic this compound.

    • Dissolve in a suitable solvent, such as a 1:1 methanol:water solution, to a known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution with the initial mobile phase to a working concentration suitable for your instrument (e.g., 1-10 µg/mL).

  • LC-MS Analysis:

    • Equilibrate the LC system with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Run the gradient method to separate the analyte from any impurities.

    • Acquire mass spectra in full scan mode to identify the [M+H]⁺ ion of this compound and any potential impurities.

    • Use a targeted MS/MS method to confirm the identity by observing characteristic fragment ions.

  • Data Analysis:

    • Integrate the peak area of this compound and all impurity peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Enzymatic Activity Assay Validation
  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the enzyme of interest in its recommended buffer.

    • Prepare a fresh stock solution of this compound as described in Protocol 1.

  • Assay Procedure:

    • In a suitable reaction vessel (e.g., microplate well), combine the assay buffer, any necessary cofactors, and the enzyme solution.

    • Initiate the reaction by adding the this compound solution.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence of a reporter molecule over time, according to the specific assay protocol.

  • Controls:

    • Negative Control (No Enzyme): Run the assay without the enzyme to ensure there is no non-enzymatic reaction.

    • Negative Control (No Substrate): Run the assay without this compound to establish the baseline signal.

    • Positive Control: If available, use a previously validated batch of this compound or a different known substrate for the enzyme to confirm the enzyme is active.

Visualizations

Quality_Control_Workflow start Receive Synthetic This compound visual_inspection Visual Inspection (Appearance, Color) start->visual_inspection solubility_test Solubility Test visual_inspection->solubility_test fail QC Fail visual_inspection->fail Fail lcms_analysis LC-MS Analysis (Identity & Purity) solubility_test->lcms_analysis solubility_test->fail Fail nmr_analysis NMR Analysis (Structure Confirmation) lcms_analysis->nmr_analysis lcms_analysis->fail Fail enzymatic_assay Enzymatic Assay (Functional Activity) nmr_analysis->enzymatic_assay nmr_analysis->fail Fail pass QC Pass enzymatic_assay->pass All Specs Met enzymatic_assay->fail Fail troubleshoot Troubleshoot/ Investigate fail->troubleshoot troubleshoot->start Re-evaluate

Caption: Quality control workflow for synthetic this compound.

Troubleshooting_Enzymatic_Assay start Inconsistent/ No Enzyme Activity check_substrate Check Substrate Quality start->check_substrate check_enzyme Check Enzyme Activity start->check_enzyme check_assay Check Assay Conditions start->check_assay sub_purity Verify Purity (LC-MS) check_substrate->sub_purity sub_conc Confirm Concentration check_substrate->sub_conc sub_sol Assess Solubility in Buffer check_substrate->sub_sol enz_pos_ctrl Run Positive Control (Known Substrate) check_enzyme->enz_pos_ctrl enz_storage Verify Enzyme Storage check_enzyme->enz_storage assay_params Confirm pH, Temp, Cofactors check_assay->assay_params assay_interference Test for Inhibitors/ Interference check_assay->assay_interference remedy_substrate Use New Aliquot/ Re-purify sub_purity->remedy_substrate sub_conc->remedy_substrate sub_sol->remedy_substrate remedy_enzyme Use New Enzyme Stock enz_pos_ctrl->remedy_enzyme enz_storage->remedy_enzyme remedy_assay Optimize Assay Conditions assay_params->remedy_assay assay_interference->remedy_assay

Caption: Troubleshooting logic for enzymatic assay issues.

References

addressing poor ionization efficiency of 2-Hydroxytetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Hydroxytetracosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the mass spectrometric analysis of this very-long-chain fatty acyl-CoA, particularly its poor ionization efficiency.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low or no signal for this compound in my LC-MS/MS analysis?

A1: Low signal intensity for very-long-chain acyl-CoAs like this compound is a common issue and can be attributed to several factors:

  • Inefficient Ionization: This is the most frequent cause. Due to its long hydrophobic acyl chain and the complex coenzyme A moiety, this molecule does not ionize efficiently under standard electrospray ionization (ESI) conditions.

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions or during prolonged sample preparation at room temperature.

  • Ion Suppression: Components from complex biological matrices can co-elute with your analyte and suppress its ionization.

  • Suboptimal LC-MS/MS Parameters: The chosen mobile phase, mass transitions (MRM), and collision energy may not be optimized for this specific molecule.

  • Poor Chromatographic Peak Shape: Very-long-chain lipids can exhibit poor peak shape on standard C18 columns, leading to a reduced signal-to-noise ratio.

Q2: What is the recommended ionization mode for this compound?

A2: Positive ion electrospray ionization (ESI+) is generally the preferred mode for the analysis of long-chain acyl-CoAs.[1][2][3] While the phosphate (B84403) groups on the CoA moiety can be deprotonated in negative mode, positive mode analysis, especially when using specific mobile phase additives, has been shown to provide better sensitivity and reproducibility for quantification.[2][3]

Q3: How can I improve the ionization efficiency of this compound?

A3: Several strategies can be employed to enhance ionization:

  • Mobile Phase Optimization: Using an alkaline mobile phase with an additive like ammonium (B1175870) hydroxide (B78521) can significantly improve ionization efficiency and chromatographic peak shape for long-chain acyl-CoAs.[2][3][4]

  • Adduct Formation: While not the primary strategy for acyl-CoAs, ensuring consistent formation of protonated molecules [M+H]⁺ is key. The use of ammonium hydroxide in the mobile phase helps in generating these ions.

  • Chemical Derivatization: For challenging cases, derivatizing the hydroxyl group or other parts of the molecule can introduce a more readily ionizable functional group. For instance, derivatization with N-(4-aminomethylphenyl)pyridinium (AMPP) can add a permanently charged group, significantly boosting signal intensity in positive ion mode.[5]

Q4: Are there specific mass transitions I should monitor for this compound?

A4: Yes, for quantitative analysis using tandem mass spectrometry (MS/MS), a Multiple Reaction Monitoring (MRM) approach is highly recommended. For long-chain acyl-CoAs, a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety, is often observed and can be used for profiling complex mixtures.[2][3] For specific quantification of this compound (expected molecular weight ~1209.8 g/mol ), you would monitor the transition from its precursor ion [M+H]⁺ to a specific product ion. A common product ion for long-chain acyl-CoAs is the acyl-pantetheine fragment.[1][2]

Troubleshooting Guides

Guide 1: Low Signal Intensity or Complete Signal Loss

This guide provides a step-by-step approach to diagnosing and resolving low signal issues.

LowSignal_Troubleshooting start Start: Low or No Signal for This compound check_ms 1. Verify MS Performance Infuse a known standard (e.g., reserpine). Is the MS responding correctly? start->check_ms ms_ok MS is OK check_ms->ms_ok Yes ms_fail Troubleshoot Mass Spectrometer (e.g., check connections, detector, electronics) check_ms->ms_fail No check_sample 2. Assess Sample Integrity Prepare fresh standards and samples. Use fresh, high-purity solvents. Any improvement? ms_ok->check_sample sample_ok Signal Improved check_sample->sample_ok Yes sample_fail No Improvement check_sample->sample_fail No success Problem Resolved sample_ok->success optimize_lc 3. Optimize LC Method - Switch to high pH mobile phase (NH4OH). - Check for column contamination. - Evaluate peak shape. Any improvement? sample_fail->optimize_lc lc_ok Signal Improved optimize_lc->lc_ok Yes lc_fail No Improvement optimize_lc->lc_fail No lc_ok->success optimize_ms 4. Optimize MS Parameters - Confirm correct precursor ion [M+H]+. - Perform product ion scan to find optimal fragment. - Optimize collision energy. Any improvement? lc_fail->optimize_ms ms_params_ok Signal Improved optimize_ms->ms_params_ok Yes ms_params_fail No Improvement optimize_ms->ms_params_fail No ms_params_ok->success consider_derivatization 5. Consider Advanced Techniques - Implement chemical derivatization (e.g., AMPP). - Use solid-phase extraction (SPE) for sample cleanup. ms_params_fail->consider_derivatization consider_derivatization->success

Caption: Troubleshooting workflow for low signal intensity.

Data Presentation

The following table summarizes typical LC-MS/MS parameters that have been successfully used for the quantitative analysis of long-chain acyl-CoAs, which can be adapted for this compound.

ParameterRecommended SettingRationaleReference
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for long-chain lipids.[3]
Mobile Phase A Water with 10-15 mM Ammonium Hydroxide (NH₄OH)High pH improves peak shape and ionization efficiency.[1][2][3]
Mobile Phase B Acetonitrile with 10-15 mM Ammonium Hydroxide (NH₄OH)Strong organic solvent for eluting very-long-chain lipids.[1][2][3]
Gradient Start at low %B, ramp to high %B over 5-10 minTo ensure proper retention and elution from the column.[1][3]
Ionization Mode Positive Electrospray Ionization (ESI+)Consistently provides better sensitivity for LCACoAs.[1][2][3]
Scan Type Multiple Reaction Monitoring (MRM)For highest sensitivity and selectivity in quantification.[1][2]
Precursor Ion [M+H]⁺The protonated molecular ion.[1]
Product Ion Acyl-pantetheine fragment or other intense fragmentA specific and stable fragment for quantification.[1][2]
Neutral Loss Scan 507 DaUseful for general profiling of acyl-CoAs in a sample.[2][3]

Experimental Protocols

Protocol 1: Sample Preparation and LC-MS/MS Analysis

This protocol is adapted from established methods for quantifying long-chain acyl-CoAs from biological tissues.[2][3]

1. Sample Extraction: a. Homogenize ~100 mg of frozen tissue in an ice-cold extraction buffer. b. Spike the sample with an appropriate internal standard (e.g., a deuterated or odd-chain acyl-CoA). c. Perform protein precipitation with a suitable organic solvent. d. Centrifuge to pellet the precipitate and collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup: a. Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions. b. Load the supernatant from the extraction step onto the cartridge. c. Wash the cartridge to remove unbound impurities. d. Elute the acyl-CoAs with an appropriate elution solvent.

3. LC-MS/MS Analysis: a. Inject the cleaned sample onto the LC-MS/MS system. b. Use the parameters outlined in the Data Presentation table. c. Develop an MRM method with optimized transitions for this compound and the internal standard. d. Quantify the analyte by comparing its peak area to that of the internal standard.

Protocol 2: Chemical Derivatization with AMPP for Enhanced Sensitivity

This protocol is for situations where endogenous signal is too low for detection and is based on methods for derivatizing fatty acids.[5]

1. Hydrolysis (Optional, if starting from complex lipids): a. Perform alkaline hydrolysis on the lipid extract to release the 2-hydroxy-tetracosanoic acid.

2. Derivatization Reaction: a. To the dried fatty acid sample, add a solution of N-(4-aminomethylphenyl)pyridinium (AMPP) chloride. b. Add a coupling agent (e.g., EDC) and a catalyst (e.g., DMAP) in an appropriate solvent like dichloromethane. c. Allow the reaction to proceed at room temperature for 1-2 hours.

3. Sample Cleanup: a. After the reaction, quench any excess reagents. b. Perform a liquid-liquid extraction or use SPE to purify the derivatized product. c. Dry the purified sample and reconstitute it in the initial LC mobile phase.

4. LC-MS/MS Analysis: a. Analyze the derivatized sample in positive ion ESI mode. b. The precursor ion will now be the mass of the AMPP-derivatized 2-hydroxy-tetracosanoic acid. c. Optimize the fragmentation of this new precursor to find a stable product ion for MRM analysis.

Signaling Pathway and Workflow Visualization

Metabolic Context of this compound

This compound is an intermediate in the peroxisomal alpha-oxidation pathway, which is necessary for the degradation of 2-hydroxylated very-long-chain fatty acids. These fatty acids are important components of sphingolipids, which play crucial roles in cell signaling and membrane structure.[6][7][8] For instance, 2-hydroxylated sphingolipids are essential for the organization of plasma membrane nanodomains, which are critical for the function of membrane proteins like NADPH oxidases involved in immune responses.[9][10]

Signaling_Pathway cluster_0 Sphingolipid Synthesis & Function cluster_1 Peroxisomal Degradation VLCFA Very-Long-Chain Fatty Acid (VLCFA) FA2H FA2H Enzyme VLCFA->FA2H hVLCFA 2-Hydroxy-VLCFA FA2H->hVLCFA Ceramide Ceramide Synthase hVLCFA->Ceramide hVLCFA_degrad 2-Hydroxy-VLCFA hSphingolipids 2-Hydroxylated Sphingolipids (e.g., h-Ceramide) Ceramide->hSphingolipids Membrane Plasma Membrane Nanodomain Organization hSphingolipids->Membrane Signaling Cell Signaling (e.g., Oxidative Burst) Membrane->Signaling AcylCoA_Synth Acyl-CoA Synthetase hVLCFA_degrad->AcylCoA_Synth hVLCFA_CoA This compound AcylCoA_Synth->hVLCFA_CoA AlphaOx Alpha-Oxidation Enzymes hVLCFA_CoA->AlphaOx BetaOx Beta-Oxidation Enzymes AlphaOx->BetaOx Shortened_CoA Chain-Shortened Acyl-CoA BetaOx->Shortened_CoA AcetylCoA Acetyl-CoA BetaOx->AcetylCoA

Caption: Synthesis, function, and degradation of 2-hydroxylated lipids.

References

Technical Support Center: Resolving Isomeric Overlap in 2-Hydroxylated Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-hydroxylated lipids. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in resolving isomeric overlap.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing 2-hydroxylated lipids?

The primary challenge in analyzing 2-hydroxylated fatty acids (2-OHFAs) and the sphingolipids that contain them is their structural similarity to other isomers, particularly 3-hydroxy fatty acids (3-OHFAs).[1] This high degree of similarity makes chromatographic separation difficult, leading to co-elution and isomeric overlap. Furthermore, mass spectrometry (MS) alone often fails to distinguish between these isomers as they can produce similar fragmentation patterns.[1] The low abundance of some of these lipids in complex biological samples further complicates their detection and accurate quantification.[2]

Q2: My standard reverse-phase LC-MS method is failing to separate 2-OHFA and 3-OHFA isomers. What is the first thing I should try?

If you are experiencing co-elution of 2-OHFA and 3-OHFA isomers, the first step is to optimize your liquid chromatography (LC) method. Modifying the gradient elution is a crucial first step. Experiment with a slower, more shallow gradient, particularly around the elution time of your target analytes. This can increase the interaction time with the stationary phase and improve the separation of closely related isomers. Additionally, consider testing different C18 columns from various manufacturers, as subtle differences in stationary phase chemistry can significantly impact selectivity for these types of isomers.

Q3: When should I consider using chemical derivatization?

Chemical derivatization should be considered when chromatographic optimization is insufficient to resolve isomeric overlap. Derivatization can improve chromatographic separation and enhance MS detection.[3][4] This strategy is particularly useful for distinguishing 2-OHFAs from 3-OHFAs by introducing a chemical tag that yields position-specific fragment ions in MS/MS analysis.[2]

Q4: Are there advanced techniques that can help resolve these isomers without derivatization?

Yes, Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IMS-MS) is a powerful technique for separating lipid isomers.[5][6] IMS separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation to LC and MS.[7][8] This technique can often resolve isomers with very small structural differences, including the position of a hydroxyl group, that are indistinguishable by LC-MS alone.[7][9]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of 2-OHFA and 3-OHFA Isomers

Symptoms:

  • A single, broad peak is observed in the chromatogram where two distinct peaks for the 2-OHFA and 3-OHFA isomers are expected.

  • Inconsistent retention times for what should be a single isomeric standard.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate LC Gradient Develop a shallower, longer gradient to enhance separation. Focus on small changes in the organic phase composition around the expected elution time of the isomers.
Suboptimal Column Chemistry Test alternative reverse-phase columns (e.g., C18, C30) with different properties (e.g., end-capping, pore size) to find one that offers better selectivity for hydroxylated fatty acids.
Mobile Phase Mismatch Experiment with different mobile phase modifiers. While acetonitrile (B52724) and methanol (B129727) are common, isopropanol (B130326) can sometimes offer different selectivity for lipids.[10] Ensure additives like formic acid or ammonium (B1175870) acetate (B1210297) are used consistently.[10]
Issue 2: Inability to Distinguish Isomers by Mass Spectrometry

Symptoms:

  • MS/MS spectra for co-eluting peaks are nearly identical, preventing confident identification of 2-OHFA vs. 3-OHFA.

  • Lack of unique, diagnostic fragment ions to differentiate the isomers.

Possible Causes and Solutions:

CauseRecommended Solution
Identical Fragmentation Employ a chemical derivatization strategy. For example, using a reagent like 4-amino-1,1-dimethylpiperidin-1-ium iodide (ADMI) can produce diagnostic ions that are specific to the position of the hydroxyl group (m/z 155.1 for 2-OH or m/z 171.1 for 3-OH).[2]
Instrumental Limitations If available, utilize Ion Mobility-Mass Spectrometry (IMS-MS). This technique separates the isomers in the gas phase based on their collision cross-section (CCS), a property related to their 3D structure, allowing for their differentiation even when they have the same mass-to-charge ratio.[5][7][9]
Low Collision Energy Systematically optimize the collision energy in your MS/MS experiments. A stepwise increase in collision energy may reveal subtle differences in the fragmentation patterns of the isomers that are not apparent at lower energies.

Experimental Protocols

Protocol 1: Derivatization for Differentiating 2-OHFAs and 3-OHFAs

This protocol is adapted from a strategy using 4-amino-1,1-dimethylpiperidin-1-ium iodide (ADMI) to create position-specific diagnostic ions.[2]

Materials:

  • Dried lipid extract

  • ADMI reagent

  • N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • LC-MS grade solvents for final sample dilution

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of anhydrous dichloromethane.

  • Reagent Preparation: In a separate vial, dissolve ADMI and DCC in anhydrous pyridine.

  • Derivatization Reaction: Add the ADMI/DCC solution to the lipid extract. Vortex briefly and incubate at room temperature for 60 minutes.

  • Quenching: Stop the reaction by adding a small volume of water.

  • Extraction: Extract the derivatized lipids using a liquid-liquid extraction with a non-polar solvent like hexane.

  • Drying and Reconstitution: Dry the organic phase under a stream of nitrogen and reconstitute the sample in a suitable solvent (e.g., 90:10 methanol:water) for LC-MS analysis.

  • LC-MS/MS Analysis: Analyze the sample using a suitable LC-MS/MS method. In positive ion mode, monitor for the characteristic diagnostic ions (m/z 155.1 for 2-OHFAs and m/z 171.1 for 3-OHFAs) in the MS/MS spectra.

Quantitative Data Summary

The following table summarizes representative data on the retention time shifts observed between 2-OHFA and 3-OHFA isomers using UPLC-MS/MS, demonstrating the potential for chromatographic separation.

AnalyteRetention Time (min) - 2-OHFARetention Time (min) - 3-OHFAIsomeric Retention Time Shift (min)
OH-C14:0 10.5810.250.33
OH-C16:0 12.4512.080.37
OH-C18:0 14.1213.710.41
OH-C20:0 15.5915.150.44
OH-C22:0 16.8916.420.47
OH-C24:0 18.0517.560.49
Data is illustrative and based on trends reported in the literature where 2-OHFAs consistently exhibit longer retention times than their 3-OHFA counterparts on C18 columns.[1]

Visualizations

Experimental and Logic Workflows

G cluster_0 Troubleshooting Workflow cluster_1 LC Optimization cluster_2 Advanced Techniques start Isomeric Overlap Observed in LC-MS q_resolution Adequate Chromatographic Resolution? start->q_resolution opt_gradient Optimize Gradient (Slower/Shallower) q_resolution->opt_gradient No end_resolved Isomers Resolved q_resolution->end_resolved Yes opt_column Test Alternative Column Chemistries opt_gradient->opt_column opt_column->q_resolution Re-evaluate use_ims Utilize Ion Mobility MS (IMS) opt_column->use_ims If still unresolved use_deriv Perform Chemical Derivatization use_ims->use_deriv Or use_ims->end_resolved use_deriv->end_resolved

Caption: Troubleshooting logic for resolving isomeric overlap.

Signaling Pathway Involvement

2-hydroxylated fatty acids are crucial components of sphingolipids, which are synthesized through the ceramide synthase pathway. The enzyme Fatty Acid 2-Hydroxylase (FA2H) is responsible for the critical hydroxylation step.

G FA Fatty Acid (e.g., Palmitic Acid) FA2H Fatty Acid 2-Hydroxylase (FA2H) FA->FA2H hFA 2-Hydroxy Fatty Acid FA2H->hFA CerS Ceramide Synthase (CerS) hFA->CerS hCer 2-Hydroxy Ceramide CerS->hCer Sphingoid Sphingoid Base (e.g., Sphingosine) Sphingoid->CerS Complex Complex hydroxylated Sphingolipids hCer->Complex Further metabolism

References

protocol for long-term storage of 2-Hydroxytetracosanoyl-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the long-term storage and handling of 2-Hydroxytetracosanoyl-CoA standards. Our goal is to ensure the stability and integrity of your standards for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound standards?

For long-term stability, this compound standards should be stored at or below -20°C.[1][2][3] Storage at -80°C is also a common practice for preserving the integrity of fatty acid derivatives over extended periods, potentially up to 10 years.[4][5]

Q2: How should I store the standard if it is in a solid (powder) form?

Solid, saturated fatty acyl-CoA standards are generally stable.[1] They should be stored in a glass vial with a Teflon-lined cap at -20°C or below.[1] Before opening the vial, it is crucial to allow it to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis.

Q3: What is the best way to store this compound if it is dissolved in an organic solvent?

If dissolved in an organic solvent, the standard should be stored in a glass container with a Teflon-lined closure at -20°C.[1] To prevent oxidation, the vial's headspace should be flushed with an inert gas like argon or nitrogen.[1] Avoid using plastic containers as they can leach impurities into the organic solvent.[1] Storage below -30°C is generally not advised unless the solution is in a sealed glass ampoule.[1]

Q4: Can I store the standard in an aqueous solution?

Aqueous solutions of coenzyme A and its derivatives are susceptible to degradation, especially at basic pH.[3] If you need to store it in an aqueous buffer, ensure the pH is between 2 and 6.[3] It is highly recommended to prepare single-use aliquots and store them frozen at -20°C for a few months or at -80°C for longer periods.[3] Avoid repeated freeze-thaw cycles.

Q5: What are the signs of degradation of my this compound standard?

Degradation can manifest as a decrease in the expected peak area or the appearance of new peaks in your analytical chromatogram (e.g., HPLC or LC-MS). The primary degradation pathways for acyl-CoAs are hydrolysis of the thioester bond and oxidation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced peak intensity in analysis Standard degradation due to improper storage temperature.Ensure storage at ≤ -20°C. For long-term storage, consider -80°C.
Hydrolysis from moisture contamination.Always allow the standard vial to reach room temperature before opening. For solutions, use anhydrous solvents.
Oxidation of the standard.For standards in organic solvents, overlay with an inert gas (argon or nitrogen) before sealing.
Appearance of unexpected peaks Hydrolysis of the thioester bond.This can result in free coenzyme A and 2-hydroxytetracosanoic acid. Prepare fresh working solutions and handle standards in a dry environment.
Formation of disulfides.If disulfide formation is suspected in aqueous solutions, a reducing agent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) can be added to the buffer just before use to regenerate the free CoA thiol group.[3]
Inconsistent results between experiments Repeated freeze-thaw cycles of stock solutions.Prepare single-use aliquots of your standard solutions to minimize freeze-thaw stress.
Leaching of impurities from plastic containers.Always use glass vials with Teflon-lined caps (B75204) for storage, especially with organic solvents.[1]

Quantitative Storage Recommendations

Parameter Solid (Powder) Form Organic Solvent Aqueous Solution
Storage Temperature ≤ -20°C-20°C-20°C (short-term), -80°C (long-term)
Container Glass vial, Teflon-lined capGlass vial, Teflon-lined capPolypropylene tubes (for aliquots)
Inert Atmosphere RecommendedHighly Recommended (Argon/Nitrogen)Not generally required but can minimize oxidation
pH N/AN/A2.0 - 6.0
Recommended Aliquoting Yes, after initial dissolutionYesYes (single-use)
Avoid Moisture, repeated temperature fluctuationsPlastic containers, oxygen exposureBasic pH, repeated freeze-thaw cycles

Experimental Protocols

Protocol for Assessing Standard Integrity by HPLC-MS

This protocol provides a general framework for verifying the integrity of your this compound standard.

  • Preparation of Standard Solution:

    • Allow the vial of the this compound standard to equilibrate to room temperature before opening.

    • Prepare a stock solution by dissolving the standard in a suitable solvent (e.g., a mixture of chloroform, methanol (B129727), and water; 80:20:2 v/v/v).[2]

    • From the stock solution, prepare a working solution at a known concentration (e.g., 1-10 µM) in the initial mobile phase of your chromatography method.

  • HPLC-MS Analysis:

    • Column: A C18 reversed-phase column is typically suitable for the separation of long-chain acyl-CoAs.

    • Mobile Phase A: Water with 0.1% formic acid or another appropriate buffer system.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: Develop a gradient that allows for the separation of the parent compound from potential degradation products (e.g., free coenzyme A, 2-hydroxytetracosanoic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive or negative ion mode, depending on which provides better sensitivity for this compound. Use selected ion monitoring (SIM) or a full scan to detect the parent ion and potential degradation products.

  • Data Analysis:

    • Integrate the peak area of the this compound parent peak.

    • Compare the peak area to that of a freshly prepared standard or a previous analysis of the same batch. A significant decrease in the peak area may indicate degradation.

    • Look for the appearance of new peaks that could correspond to degradation products.

Workflow for Troubleshooting Standard Stability

G start Inconsistent Experimental Results or Suspected Standard Degradation check_storage Verify Storage Conditions (Temp ≤ -20°C, Proper Container) start->check_storage check_handling Review Handling Protocol (Aliquoting, Room Temp Equilibration) start->check_handling analytical_check Perform Analytical Check (e.g., HPLC-MS) check_storage->analytical_check check_handling->analytical_check compare_data Compare with Fresh Standard or Previous Data analytical_check->compare_data degradation_confirmed Degradation Confirmed compare_data->degradation_confirmed Discrepancy Found no_degradation No Significant Degradation compare_data->no_degradation Data Consistent purchase_new Purchase New Standard degradation_confirmed->purchase_new optimize_protocol Optimize Storage/Handling Protocol degradation_confirmed->optimize_protocol troubleshoot_experiment Troubleshoot Other Experimental Parameters no_degradation->troubleshoot_experiment

Caption: Troubleshooting workflow for this compound standard stability.

References

Validation & Comparative

Cross-Validation of Quantification Methods for 2-Hydroxytetracosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical methodologies for the quantification of 2-Hydroxytetracosanoyl-CoA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the absence of direct cross-validation studies for this compound, this guide presents a summary of performance data for structurally related long-chain acyl-CoAs and 2-hydroxy fatty acids to offer a comparative overview for researchers.

Data Presentation: Performance Comparison

The following table summarizes the performance characteristics of LC-MS/MS and GC-MS for the quantification of long-chain acyl-CoAs and fatty acids. These values are representative of the expected performance for this compound analysis.

Performance MetricLC-MS/MS for Long-Chain Acyl-CoAsGC-MS for 2-Hydroxy Fatty AcidsSource
Limit of Detection (LOD) 2 - 133 nMAnalyte Dependent[1]
Limit of Quantitation (LOQ) Not explicitly stated, but quantifiable at low nM levelsNot explicitly stated, but quantifiable at low ng/mL levels[2][3]
Linearity R² > 0.99R² > 0.99[3][4]
Precision (CV%) Intra-run: 1.2 - 4.4% Inter-run: 2.6 - 12.2%Intra-day: < 3% Inter-day: < 3%[3][5]
Accuracy (% Recovery) 94.8 - 110.8%80 - 114% (as recovery of spiked samples)[1][5]
Throughput High (run times as short as 5 min)Moderate (longer run times due to chromatography)[4]
Derivatization Required NoYes[6]

Experimental Workflows

The selection of an analytical method depends on the specific requirements of the study, including sensitivity, throughput, and the available instrumentation. Below are diagrams illustrating the typical experimental workflows for both LC-MS/MS and GC-MS quantification of this compound.

experimental_workflow Experimental Workflow Comparison cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lcms_start Sample Homogenization lcms_extraction Liquid-Liquid or Solid-Phase Extraction lcms_start->lcms_extraction lcms_analysis Direct Injection & LC-MS/MS Analysis lcms_extraction->lcms_analysis lcms_data Data Processing & Quantification lcms_analysis->lcms_data gcms_start Sample Homogenization gcms_extraction Lipid Extraction & Saponification gcms_start->gcms_extraction gcms_derivatization Derivatization (e.g., Silylation) gcms_extraction->gcms_derivatization gcms_analysis GC-MS Analysis gcms_derivatization->gcms_analysis gcms_data Data Processing & Quantification gcms_analysis->gcms_data

A comparison of typical workflows for LC-MS/MS and GC-MS analysis.

Metabolic Pathway of this compound

This compound is an important intermediate in the metabolism of very long-chain fatty acids. Its synthesis and degradation are critical for various physiological processes, particularly in the nervous system.

metabolic_pathway Metabolic Pathway of this compound cluster_synthesis Synthesis cluster_degradation Degradation (Peroxisomal α-Oxidation) tetracosanoyl_coa Tetracosanoyl-CoA (C24:0-CoA) fa2h Fatty Acid 2-Hydroxylase (FA2H) Fe2+, O2 tetracosanoyl_coa->fa2h Hydroxylation hydroxytetracosanoyl_coa This compound htc_coa_peroxisome This compound hydroxytetracosanoyl_coa->htc_coa_peroxisome Transport to Peroxisome fa2h->hydroxytetracosanoyl_coa hcl 2-Hydroxyacyl-CoA Lyase (HACL1) Thiamine Pyrophosphate (TPP) htc_coa_peroxisome->hcl Cleavage pristanal Tricosanal (C23 Aldehyde) hcl->pristanal formyl_coa Formyl-CoA hcl->formyl_coa adh Aldehyde Dehydrogenase pristanal->adh pristanic_acid Tricosanoic Acid (C23:0) adh->pristanic_acid beta_oxidation β-Oxidation pristanic_acid->beta_oxidation

Synthesis and degradation pathway of this compound.

Experimental Protocols

LC-MS/MS Method for Long-Chain Acyl-CoA Quantification

This protocol is adapted from methodologies developed for the analysis of long-chain acyl-CoAs and is suitable for this compound.[4][5]

  • Sample Preparation and Extraction:

    • Homogenize tissue samples (100-200 mg) in a suitable buffer.

    • Perform protein precipitation with an organic solvent (e.g., acetonitrile).

    • For purification and concentration, utilize solid-phase extraction (SPE) with a C18 cartridge.

    • Elute the acyl-CoAs and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).

    • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a short run time (e.g., 5-10 minutes).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Detection:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM).

    • Transitions: Monitor the specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

GC-MS Method for 2-Hydroxy Fatty Acid Quantification

This protocol is a generalized procedure for the analysis of 2-hydroxy fatty acids, which requires derivatization prior to GC-MS analysis.[3][6]

  • Lipid Extraction and Saponification:

    • Extract total lipids from the homogenized sample using a chloroform:methanol mixture (e.g., Folch method).

    • Saponify the lipid extract using a methanolic base (e.g., NaOH or KOH) to release the fatty acids.

    • Acidify the mixture and extract the free fatty acids with an organic solvent (e.g., hexane).

  • Derivatization:

    • Evaporate the solvent containing the free fatty acids to dryness.

    • Add a derivatizing agent to convert the fatty acids into volatile esters. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).

    • Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) to ensure complete derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Column: A capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a polar column like a BPX70).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to ensure separation of the fatty acid derivatives.

    • Injection: Splitless injection of the derivatized sample.

    • Mass Spectrometry Detection:

      • Ionization: Electron Ionization (EI).

      • Analysis Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan mode for qualitative analysis. Monitor characteristic ions for the derivatized 2-Hydroxytetracosanoic acid and the internal standard.

References

A Comparative Guide to 2-Hydroxytetracosanoyl-CoA and Tetracosanoyl-CoA in Ceramide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramides (B1148491), the central molecules of sphingolipid metabolism, are critical for cellular structure and signaling. The diversity of their function is dictated by their molecular structure, particularly the length and hydroxylation of their N-acyl chain. This guide provides an objective comparison of two key precursors for the synthesis of very-long-chain ceramides: 2-Hydroxytetracosanoyl-CoA (C24:0h-CoA) and Tetracosanoyl-CoA (C24:0-CoA). We will explore their distinct enzymatic pathways, the functional properties of the resulting ceramides, and the experimental methods used to study them.

Introduction to Ceramide Synthesis

Ceramides consist of a sphingoid base N-linked to a fatty acid. This acylation step is catalyzed by a family of six mammalian ceramide synthases (CerS1-6), which are located in the endoplasmic reticulum. Each CerS exhibits specificity for fatty acyl-CoAs of particular chain lengths.[1][2] Tetracosanoyl-CoA, a 24-carbon saturated fatty acyl-CoA, is a substrate for the synthesis of very-long-chain ceramides, which are abundant in various tissues.[3] Its hydroxylated counterpart, this compound, gives rise to a distinct class of 2-hydroxyceramides with specialized roles, notably in the skin and nervous system.[4][5]

Comparative Analysis: Enzymatic Pathways and Functional Outcomes

The synthesis of ceramides from tetracosanoyl-CoA and this compound follows related but distinct pathways, leading to ceramides with different physicochemical properties and biological functions.

Tetracosanoyl-CoA is directly utilized by specific ceramide synthases, primarily CerS2 and CerS3, which have a preference for very-long-chain acyl-CoAs, to produce C24:0-ceramide.[6][7] These non-hydroxylated ceramides are integral structural components of cell membranes.[8][9]

This compound , on the other hand, is first generated from tetracosanoyl-CoA by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[4] Subsequently, this hydroxylated acyl-CoA is transferred to a sphingoid base. All six CerS isoforms have been shown to be capable of utilizing 2-hydroxy acyl-CoAs to synthesize 2-hydroxyceramides.[4][10][11] The resulting 2-hydroxytetracosanoyl-ceramide (C24:0h-ceramide) has unique properties due to the additional hydroxyl group, which can participate in hydrogen bonding, impacting membrane stability and lipid organization. This is particularly crucial for the epidermal permeability barrier and the long-term stability of myelin.[1][4]

dot

G cluster_0 Non-Hydroxy Pathway cluster_1 2-Hydroxy Pathway Tetracosanoyl_CoA Tetracsanoyl-CoA (C24:0-CoA) FA2H Fatty Acid 2-Hydroxylase (FA2H) Tetracosanoyl_CoA->FA2H CerS_2_3 CerS2, CerS3 Tetracosanoyl_CoA->CerS_2_3 Acyl-CoA Substrate Hydroxy_CoA This compound (C24:0h-CoA) FA2H->Hydroxy_CoA CerS_All All CerS Isoforms (CerS1-6) Hydroxy_CoA->CerS_All Acyl-CoA Substrate Sphinganine (B43673) Sphinganine Sphinganine->CerS_2_3 Sphingoid Base Sphinganine->CerS_All DHCer Dihydroceramide (B1258172) (C24:0-DHCer) CerS_2_3->DHCer Hydroxy_DHCer 2-Hydroxy-Dihydroceramide (C24:0h-DHCer) CerS_All->Hydroxy_DHCer Desaturase1 DES1 DHCer->Desaturase1 Desaturase2 DES1 Hydroxy_DHCer->Desaturase2 Ceramide Tetracosanoyl-Ceramide (C24:0-Cer) Desaturase1->Ceramide Hydroxy_Ceramide 2-Hydroxytetracosanoyl-Ceramide (C24:0h-Cer) Desaturase2->Hydroxy_Ceramide

Caption: Comparative pathways for the synthesis of C24:0 and C24:0h ceramides.

Data Presentation: Quantitative Comparison

ParameterThis compound PathwayTetracosanoyl-CoA PathwayReference(s)
Key Acyl-CoA Precursor This compoundTetracosanoyl-CoA[4]
Initial Modifying Enzyme Fatty Acid 2-Hydroxylase (FA2H)Not applicable[4]
Primary Ceramide Synthases (CerS) All CerS isoforms can utilize this substrate.CerS2, CerS3 (Very-long-chain specific)[6][10][11]
Resulting Ceramide Species 2-Hydroxytetracosanoyl-ceramide (C24:0h-Cer)Tetracosanoyl-ceramide (C24:0-Cer)[4][12]
Primary Tissue Localization Epidermis, Myelin Sheath (Nervous System)Ubiquitous; high in liver, kidney, brain.[4][5][12]
Key Functions Epidermal water barrier, myelin stability, cell differentiation.Membrane structure, signal transduction.[4][8][9]
Associated Pathologies FA2H mutations lead to demyelinating disorders; reduced levels in psoriasis.Dysregulation linked to insulin (B600854) resistance and metabolic diseases.[4][5]

Experimental Protocols

Accurate measurement of ceramide synthesis is crucial for understanding the roles of different acyl-CoAs. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification.[13][14][15]

In Vitro Ceramide Synthase Activity Assay

This protocol measures the ability of CerS enzymes in a biological sample (e.g., cell lysates or microsomes) to incorporate a specific fatty acyl-CoA into ceramide.

  • Preparation of Reaction Mixture: In a microcentrifuge tube, combine a buffered solution (e.g., 50 mM HEPES, pH 7.4) with a defined concentration of a sphingoid base substrate (e.g., 20 µM sphinganine or C17-sphinganine) and the fatty acyl-CoA of interest (e.g., 50 µM this compound or tetracosanoyl-CoA).

  • Initiation of Reaction: Add 20-50 µg of protein from cell/tissue lysate or microsomes to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes). The reaction is linear within this timeframe.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a solvent mixture, typically chloroform:methanol (1:2, v/v). Add an internal standard (e.g., C17:0-ceramide) for quantification. Vortex thoroughly and centrifuge to separate the phases.

  • Sample Preparation for LC-MS/MS: Collect the lower organic phase containing the lipids, dry it under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the separation and precise quantification of the newly synthesized dihydroceramide or ceramide species.

  • Chromatographic Separation: Inject the reconstituted lipid extract into a high-performance liquid chromatography (HPLC) system, typically equipped with a C18 reverse-phase column. Use a gradient of mobile phases (e.g., water with formic acid and ammonium (B1175870) formate, and methanol/acetonitrile with formic acid and ammonium formate) to separate the different lipid species based on their hydrophobicity. Dihydroceramides will elute at a slightly different retention time than ceramides of the same acyl chain length.[14]

  • Mass Spectrometric Detection: The eluent from the HPLC is directed into a tandem mass spectrometer operating in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for the analyte and the internal standard.

    • For C24:0-dihydroceramide, the transition would be from its protonated molecular ion [M+H]+ to the fragment ion corresponding to the sphingoid backbone.

    • For C24:0h-dihydroceramide, the transition would be similarly monitored, accounting for the mass difference of the hydroxyl group.

  • Data Analysis: Quantify the amount of the target ceramide species by calculating the ratio of its peak area to that of the internal standard and comparing it to a standard curve generated with known amounts of synthetic standards.[15]

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G cluster_prep Sample Preparation cluster_assay In Vitro Assay cluster_analysis Analysis Lysates Cell/Tissue Lysates (Source of CerS) Incubation Incubate at 37°C Lysates->Incubation Substrates Substrates: - Sphinganine - C24:0-CoA or C24:0h-CoA Substrates->Incubation Extraction Stop Reaction & Lipid Extraction (Add Internal Standard) Incubation->Extraction LC_Sep LC Separation (Reverse-Phase C18) Extraction->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Quant Data Analysis & Quantification MS_Detect->Quant

References

Validating the Biological Activity of Synthetic 2-Hydroxytetracosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic 2-Hydroxytetracosanoyl-CoA and its alternatives for use in biological research, supported by experimental data and detailed protocols. We will explore its role in sphingolipid metabolism and downstream signaling pathways, offering a framework for validating its activity in your experimental systems.

Introduction to this compound

This compound is a critical intermediate in the biosynthesis of 2-hydroxy-ceramides and other complex sphingolipids. These lipids are not merely structural components of cell membranes but are also key players in cellular signaling, influencing processes such as apoptosis, cell differentiation, and membrane homeostasis. The synthesis of 2-hydroxy-ceramides is catalyzed by a family of six ceramide synthases (CerS), which exhibit specificity for the acyl-CoA substrate, including its chain length and hydroxylation. The presence of the 2-hydroxyl group on the fatty acyl chain confers unique biophysical properties to the resulting ceramides, leading to distinct biological functions compared to their non-hydroxylated counterparts.[1][2][3]

Validating the biological activity of synthetic this compound is paramount for researchers investigating the roles of 2-hydroxy-sphingolipids in health and disease. This guide outlines the necessary experimental approaches and provides a comparative analysis to aid in the selection of appropriate reagents for your studies.

Performance Comparison: this compound vs. Alternatives

The primary measure of the biological activity of synthetic this compound is its efficacy as a substrate for ceramide synthases (CerS). The choice of an appropriate alternative for comparison is crucial for a thorough evaluation. The most relevant alternatives include:

  • Tetracosanoyl-CoA: The non-hydroxylated counterpart, which allows for the direct assessment of the impact of the 2-hydroxyl group on enzyme kinetics.

  • Other 2-Hydroxy-Acyl-CoAs (e.g., 2-Hydroxystearoyl-CoA): Comparison with hydroxylated acyl-CoAs of different chain lengths can elucidate the chain length specificity of the CerS enzyme being investigated.

While direct comparative kinetic data for this compound across all CerS enzymes is not extensively compiled in the literature, studies have shown that all six mammalian CerS isoforms can utilize 2-hydroxy acyl-CoAs to synthesize 2'-hydroxy dihydroceramides.[1] The substrate specificity is largely dependent on the specific CerS isoform. For instance, CerS2 is known to have a preference for very-long-chain acyl-CoAs, making it a key enzyme for the utilization of this compound.

Table 1: Hypothetical Comparative Performance Data for CerS2

SubstrateApparent Km (µM)Apparent Vmax (pmol/min/mg)Relative Efficiency (Vmax/Km)
Synthetic this compound 1525016.7
Tetracosanoyl-CoA2530012.0
2-Hydroxystearoyl-CoA (C18)501503.0

Note: This table is illustrative and based on the known substrate preferences of CerS enzymes. Actual values may vary depending on the experimental conditions and the specific CerS isoform used.

Experimental Protocols

Key Experiment: In Vitro Ceramide Synthase (CerS) Activity Assay

This assay directly measures the incorporation of the 2-hydroxytetracosanoyl moiety from its CoA derivative into a ceramide backbone, providing a quantitative measure of its biological activity.

1. Materials and Reagents:

  • Synthetic this compound (and alternatives)

  • Sphinganine (B43673) (dihydrosphingosine)

  • Cell lysates or purified CerS enzyme (e.g., from cells overexpressing a specific CerS isoform)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

  • Bovine Serum Albumin (BSA, fatty acid-free)

  • Organic solvents for lipid extraction (e.g., Chloroform (B151607):Methanol)

  • Thin Layer Chromatography (TLC) plates and developing solvents

  • Radiolabeled sphinganine (e.g., [3H]sphinganine) for detection, or instrumentation for LC-MS/MS analysis.

2. Experimental Procedure:

  • Enzyme Preparation: Prepare cell lysates from a cell line known to express the CerS of interest (e.g., HEK293T cells overexpressing CerS2). Determine the total protein concentration of the lysate.

  • Substrate Preparation: Prepare stock solutions of synthetic this compound and its alternatives in an appropriate solvent.

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing the CerS enzyme), reaction buffer, BSA, and sphinganine (including a tracer amount of [3H]sphinganine if using radioactive detection).

  • Initiation of Reaction: Add the synthetic this compound or its alternative to the reaction mixture to initiate the enzymatic reaction. Incubate at 37°C for a specified time (e.g., 15-60 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

  • Analysis:

    • TLC Analysis: Spot the extracted lipids from the organic phase onto a TLC plate and develop the plate using an appropriate solvent system to separate the 2-hydroxy-ceramide product from the substrates. Visualize the radiolabeled product by autoradiography or phosphorimaging.

    • LC-MS/MS Analysis: For a non-radioactive method, analyze the extracted lipids by liquid chromatography-tandem mass spectrometry to identify and quantify the specific 2-hydroxy-ceramide product.

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Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis enzyme_prep Enzyme Preparation (Cell Lysate/Purified CerS) reaction_setup Reaction Setup (Enzyme, Buffer, Sphinganine) enzyme_prep->reaction_setup substrate_prep Substrate Preparation (Synthetic Acyl-CoAs) reaction_init Reaction Initiation (Add Acyl-CoA) substrate_prep->reaction_init reaction_setup->reaction_init incubation Incubation (37°C) reaction_init->incubation termination Reaction Termination & Lipid Extraction incubation->termination tlc TLC Analysis termination->tlc lcms LC-MS/MS Analysis termination->lcms quantification Quantification of 2-Hydroxy-Ceramide tlc->quantification lcms->quantification

Experimental workflow for the in vitro Ceramide Synthase (CerS) activity assay.

Biological Pathways and Significance

The product of the reaction, 2-hydroxy-ceramide, is not just a metabolic endpoint but an active signaling molecule. Unlike non-hydroxylated ceramides, 2-hydroxy-ceramides have been shown to be more potent inducers of apoptosis in certain cancer cell lines.[1] They can modulate the activity of key signaling kinases, such as Akt and MAP kinases (ERK, JNK, p38), thereby influencing cell survival and death pathways.[4]

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Signaling_Pathway cluster_synthesis Biosynthesis cluster_signaling Downstream Signaling sphinganine Sphinganine cers Ceramide Synthase (CerS) sphinganine->cers acyl_coa This compound acyl_coa->cers oh_cer 2-Hydroxy-Ceramide cers->oh_cer akt Akt Pathway oh_cer->akt Modulates mapk MAPK Pathway (ERK, JNK, p38) oh_cer->mapk Modulates apoptosis Apoptosis akt->apoptosis Inhibits mapk->apoptosis Regulates

Simplified signaling pathway of 2-Hydroxy-Ceramide.

Conclusion

The biological validation of synthetic this compound is essential for its use in research. The primary method for this validation is through in vitro ceramide synthase assays, comparing its performance against non-hydroxylated and different chain-length hydroxylated acyl-CoAs. The resulting 2-hydroxy-ceramides have distinct and potent signaling roles, particularly in the regulation of apoptosis, which underscores the importance of using the correct and validated tools to study these pathways. Researchers should carefully consider the specific CerS isoform relevant to their model system when designing validation experiments.

References

A Functional Comparison of 2-Hydroxytetracosanoyl-CoA Analogs for Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between stereoisomers of bioactive lipids is critical for elucidating cellular mechanisms and developing targeted therapeutics. This guide provides a detailed functional comparison of the primary analogs of 2-Hydroxytetracosanoyl-CoA: its (R)- and (S)-enantiomers.

This compound is a vital intermediate in the synthesis of 2-hydroxy very-long-chain fatty acids (VLCFAs), which are integral components of sphingolipids. These specialized lipids are highly enriched in the myelin sheath of the nervous system, the epidermis, and the kidneys, where they play crucial roles in membrane structure, cell signaling, and tissue barrier function. The synthesis of the naturally occurring 2-hydroxy fatty acids is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H), which exhibits strict stereospecificity.

This guide will delve into the functional disparities between the biologically prevalent (R)-enantiomer and its synthetic (S)-enantiomer counterpart. While direct quantitative data for the C24 fatty acid, 2-hydroxytetracosanoic acid, is limited in publicly available research, extensive studies on its C16 analog, 2-hydroxypalmitic acid, provide a robust framework for understanding their differential effects on cellular processes.

Comparative Analysis of (R)- and (S)-2-Hydroxy Fatty Acid Function

The primary distinction between the (R)- and (S)-enantiomers of 2-hydroxy fatty acids lies in their metabolic fate and subsequent impact on cellular physiology. The FA2H enzyme exclusively produces the (R)-enantiomer, which is then incorporated into various sphingolipids.[1] In contrast, the (S)-enantiomer is not naturally synthesized in mammals and exhibits distinct biological activities when introduced exogenously.

Quantitative Data Summary

The following table summarizes the key functional differences observed in studies comparing the effects of (R)- and (S)-2-hydroxypalmitic acid, a C16 analog of 2-hydroxytetracosanoic acid. These studies typically involve the knockdown of the FA2H enzyme to create a deficient state, which is then "rescued" by the addition of the exogenous enantiomers.

Functional Parameter (R)-2-Hydroxypalmitic Acid (S)-2-Hydroxypalmitic Acid Reference
Reversal of FA2H Knockdown Effects [1]
GLUT4 Protein LevelReverses the decreaseDoes not reverse the decrease[1]
Glucose UptakeReverses the decreaseDoes not reverse the decrease[1]
LipogenesisReverses the decreaseDoes not reverse the decrease[1]
Incorporation into Sphingolipids Preferentially incorporated into Hexosylceramides Preferentially incorporated into Ceramides [1]

Signaling and Metabolic Pathways

The differential incorporation of (R)- and (S)-2-hydroxy fatty acids into distinct sphingolipid classes has significant implications for downstream signaling and metabolic pathways.

Metabolic Fate of 2-Hydroxy Fatty Acid Enantiomers

The following diagram illustrates the metabolic pathway of 2-hydroxy fatty acids and the differential incorporation of the (R) and (S) enantiomers.

cluster_synthesis Synthesis cluster_exogenous Exogenous Analogs cluster_activation Activation cluster_incorporation Incorporation into Sphingolipids cluster_function Cellular Function Fatty Acid (e.g., Tetracosanoic Acid) Fatty Acid (e.g., Tetracosanoic Acid) FA2H FA2H Fatty Acid (e.g., Tetracosanoic Acid)->FA2H (R)-2-Hydroxytetracosanoic Acid (R)-2-Hydroxytetracosanoic Acid FA2H->(R)-2-Hydroxytetracosanoic Acid Stereospecific Hydroxylation Acyl-CoA Synthetase Acyl-CoA Synthetase (R)-2-Hydroxytetracosanoic Acid->Acyl-CoA Synthetase (S)-2-Hydroxytetracosanoic Acid (S)-2-Hydroxytetracosanoic Acid Acyl-CoA Synthetase_S Acyl-CoA Synthetase (S)-2-Hydroxytetracosanoic Acid->Acyl-CoA Synthetase_S (R)-2-Hydroxytetracosanoyl-CoA (R)-2-Hydroxytetracosanoyl-CoA Acyl-CoA Synthetase->(R)-2-Hydroxytetracosanoyl-CoA Ceramide Synthase Ceramide Synthase (R)-2-Hydroxytetracosanoyl-CoA->Ceramide Synthase (S)-2-Hydroxytetracosanoyl-CoA (S)-2-Hydroxytetracosanoyl-CoA Acyl-CoA Synthetase_S->(S)-2-Hydroxytetracosanoyl-CoA Ceramide Synthase_S Ceramide Synthase (S)-2-Hydroxytetracosanoyl-CoA->Ceramide Synthase_S Hexosylceramides Hexosylceramides Ceramide Synthase->Hexosylceramides Preferential Incorporation Myelin Sheath Stability\nEpidermal Barrier\nInsulin Signaling Myelin Sheath Stability Epidermal Barrier Insulin Signaling Hexosylceramides->Myelin Sheath Stability\nEpidermal Barrier\nInsulin Signaling Ceramides Ceramides Ceramide Synthase_S->Ceramides Preferential Incorporation Apoptosis\nInflammation\nCell Cycle Arrest Apoptosis Inflammation Cell Cycle Arrest Ceramides->Apoptosis\nInflammation\nCell Cycle Arrest cluster_synthesis Synthesis & Preparation cluster_cell_culture Cell-Based Assays cluster_functional_assays Functional Analysis cluster_lipidomics Lipidomic Analysis Asymmetric_Synthesis Asymmetric Synthesis of (R)- and (S)-2-Hydroxy Fatty Acids Treatment Treatment with (R) or (S) Analogs Asymmetric_Synthesis->Treatment Cell_Culture 3T3-L1 Adipocyte Culture & Differentiation Cell_Culture->Treatment Glucose_Uptake Glucose Uptake Assay (Radiolabeled 2-Deoxyglucose) Treatment->Glucose_Uptake Lipogenesis Lipogenesis Assay (Radiolabeled Glucose) Treatment->Lipogenesis Lipid_Extraction Total Lipid Extraction Treatment->Lipid_Extraction LC_MS LC-MS/MS Analysis of Ceramides & Hexosylceramides Lipid_Extraction->LC_MS

References

A Comparative Guide to 2-Hydroxylated vs. Non-Hydroxylated Sphingolipids in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-hydroxylated and non-hydroxylated sphingolipids, offering insights into their distinct biochemical properties, biological functions, and implications in health and disease. This document is intended to be a valuable resource for researchers in the field of lipidomics, providing supporting experimental data and detailed methodologies to aid in the design and execution of studies in this area.

Introduction

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. They are integral components of cellular membranes and play crucial roles in signal transduction.[1] A key structural variation within this class is the presence or absence of a hydroxyl group at the second carbon (C2) of the N-acyl chain, giving rise to 2-hydroxylated and non-hydroxylated sphingolipids, respectively. This seemingly minor modification has profound effects on their physicochemical properties and biological activities.

2-hydroxylated sphingolipids are particularly abundant in the nervous system, skin, and kidneys.[2] Their synthesis is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[3] The presence of the 2-hydroxyl group enhances the polarity of the lipid and allows for additional hydrogen bonding, which influences membrane stability and protein interactions.[4] In contrast, non-hydroxylated sphingolipids are more ubiquitous and have been extensively studied for their roles in various cellular processes, including apoptosis and inflammation.[5][6]

This guide will delve into a comparative analysis of these two classes of sphingolipids, presenting quantitative data, detailed experimental protocols, and visual representations of their involvement in cellular signaling.

Quantitative Comparison of 2-Hydroxylated vs. Non-Hydroxylated Sphingolipids

The relative abundance of 2-hydroxylated and non-hydroxylated sphingolipids varies significantly across different tissues and cell types. The following tables summarize quantitative data from lipidomic analyses, providing a comparative overview of their distribution.

Table 1: Relative Abundance of 2-Hydroxylated vs. Non-Hydroxylated Cerebrosides and Sulfatides in Mouse Nervous System Tissues [7]

TissueLipid Class% Hydroxylated Species% Non-Hydroxylated Species
Cerebrum Cerebroside~52%~48%
Sulfatide~23%~77%
Brain Stem Cerebroside~41%~59%
Sulfatide~18%~82%
Spinal Cord Cerebroside~37%~63%
Sulfatide~16%~84%
Sciatic Nerve Cerebroside~36%~64%
Sulfatide~15%~85%

Table 2: Ceramide Composition in the Stratum Corneum of Healthy Human Cheeks [8][9]

Ceramide ClassDescriptionRelative Abundance (%)
CER[NP] Non-hydroxy fatty acid - Phytosphingosine22.1 - 29.4%
CER[NH] Non-hydroxy fatty acid - 6-hydroxysphingosine14.5 - 23.4%
CER[NDS] Non-hydroxy fatty acid - Dihydrosphingosine9.8 - 11.3%
CER[NS] Non-hydroxy fatty acid - Sphingosine7.4%
CER[AH] α-hydroxy fatty acid - 6-hydroxysphingosine10.8%
CER[AS] α-hydroxy fatty acid - Sphingosine9.6%
CER[AP] α-hydroxy fatty acid - Phytosphingosine8.8%
CER[EOS] Esterified ω-hydroxy fatty acid - Sphingosine6.5 - 7.7%
CER[EOH] Esterified ω-hydroxy fatty acid - 6-hydroxysphingosine4.3%
CER[ADS] α-hydroxy fatty acid - Dihydrosphingosine1.6%
CER[EOP] Esterified ω-hydroxy fatty acid - Phytosphingosine1.1%
CER[EODS] Esterified ω-hydroxy fatty acid - Dihydrosphingosine0.4%

Note: This table represents a compilation of data from different studies and the percentages are approximate ranges.

Experimental Protocols

Accurate comparative lipidomics relies on robust and standardized experimental procedures. The following sections provide detailed methodologies for the key steps in the analysis of 2-hydroxylated and non-hydroxylated sphingolipids.

Protocol 1: Lipid Extraction using the Folch Method

This protocol is a widely used method for the extraction of total lipids from biological samples.[10][11]

Materials:

  • Tissue or cell sample

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution (or distilled water)

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Centrifuge

  • Glass centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenization: Homogenize the tissue or cell pellet in a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture. For example, for 1 gram of tissue, use 20 mL of the solvent mixture.

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.

  • Filtration/Centrifugation: Filter the homogenate through a folded filter paper or centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes to recover the liquid phase.

  • Washing: Add 0.2 volumes of 0.9% NaCl solution to the collected liquid phase. For example, if you have 20 mL of filtrate, add 4 mL of the salt solution.

  • Phase Separation: Vortex the mixture for 2 minutes and then centrifuge at a low speed to facilitate the separation of the two phases.

  • Collection of Lipid Phase: The lower phase is the chloroform layer containing the lipids. Carefully remove the upper aqueous phase by aspiration.

  • Solvent Evaporation: Evaporate the chloroform from the collected lower phase under a stream of nitrogen or using a rotary evaporator.

  • Storage: Dissolve the dried lipid extract in a small volume of chloroform or another suitable solvent and store at -20°C or -80°C until analysis.

Protocol 2: Quantitative Analysis of Sphingolipids by LC-MS/MS

This protocol outlines a general procedure for the separation and quantification of sphingolipid species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13][14]

Materials:

  • Dried lipid extract (from Protocol 1)

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Appropriate chromatography column (e.g., C18 reversed-phase or HILIC)

  • Mobile phase solvents (e.g., acetonitrile, methanol, water, with additives like formic acid and ammonium (B1175870) formate)

  • Internal standards for each sphingolipid class to be quantified.

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent, typically the initial mobile phase of the LC gradient.

  • Chromatographic Separation:

    • Inject the sample onto the LC column.

    • Use a gradient elution to separate the different sphingolipid classes and species. The specific gradient will depend on the column and the analytes of interest. For example, a reversed-phase C18 column can separate sphingolipids based on the length and saturation of their acyl chains, while a HILIC column separates them based on the polarity of their headgroups.[14]

  • Mass Spectrometric Detection:

    • The eluent from the LC is introduced into the mass spectrometer.

    • Operate the mass spectrometer in a mode suitable for quantification, such as Multiple Reaction Monitoring (MRM) for triple quadrupole instruments.[12]

    • For each sphingolipid species and its corresponding internal standard, a specific precursor ion and product ion transition is monitored.

  • Quantification:

    • Integrate the peak areas for each analyte and its internal standard.

    • Construct a calibration curve for each sphingolipid class using a series of known concentrations of standards.

    • Calculate the concentration of each sphingolipid species in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Signaling Pathways and Functional Differences

The presence of the 2-hydroxyl group significantly influences the role of sphingolipids in cellular signaling. Below are diagrams illustrating some of the key signaling pathways and functional distinctions between 2-hydroxylated and non-hydroxylated sphingolipids.

Biosynthesis of 2-Hydroxylated vs. Non-Hydroxylated Sphingolipids

The primary divergence in the biosynthesis of these two lipid classes lies in the action of the FA2H enzyme.

Fatty Acid Fatty Acid FA2H FA2H Fatty Acid->FA2H Hydroxylation Ceramide Synthase Ceramide Synthase Fatty Acid->Ceramide Synthase Acylation 2-Hydroxy Fatty Acid 2-Hydroxy Fatty Acid FA2H->2-Hydroxy Fatty Acid 2-Hydroxy Fatty Acid->Ceramide Synthase 2-Hydroxylated Ceramide 2-Hydroxylated Ceramide Ceramide Synthase->2-Hydroxylated Ceramide Non-Hydroxylated Ceramide Non-Hydroxylated Ceramide Ceramide Synthase->Non-Hydroxylated Ceramide Complex Sphingolipids (2-OH) Complex Sphingolipids (2-OH) 2-Hydroxylated Ceramide->Complex Sphingolipids (2-OH) Complex Sphingolipids (Non-OH) Complex Sphingolipids (Non-OH) Non-Hydroxylated Ceramide->Complex Sphingolipids (Non-OH)

Biosynthesis of 2-hydroxylated vs. non-hydroxylated sphingolipids.
Differential Roles in Apoptosis

Both classes of ceramides (B1148491) are implicated in apoptosis, but they can act through distinct mechanisms. Non-hydroxylated ceramides are well-established inducers of apoptosis through various stress pathways.[15] Interestingly, some studies suggest that 2-hydroxylated ceramides can induce apoptosis more potently and rapidly than their non-hydroxylated counterparts, potentially through different effector pathways.[16]

cluster_0 Non-Hydroxylated Ceramide Signaling cluster_1 2-Hydroxylated Ceramide Signaling Stress Stimuli Stress Stimuli Non-OH Ceramide Non-OH Ceramide Stress Stimuli->Non-OH Ceramide Mitochondrial Pathway Mitochondrial Pathway Non-OH Ceramide->Mitochondrial Pathway Caspase Activation Caspase Activation Non-OH Ceramide->Caspase Activation Apoptosis Apoptosis Mitochondrial Pathway->Apoptosis Caspase Activation->Apoptosis 2-OH Ceramide 2-OH Ceramide Fas-dependent Pathway Fas-dependent Pathway 2-OH Ceramide->Fas-dependent Pathway Potentiated Rapid Caspase-3 Activation Rapid Caspase-3 Activation 2-OH Ceramide->Rapid Caspase-3 Activation Apoptosis_2OH Apoptosis_2OH Fas-dependent Pathway->Apoptosis_2OH Potentiated Rapid Caspase-3 Activation->Apoptosis_2OH

Differential apoptotic signaling of sphingolipids.
Distinct Roles in Immune Cell Signaling

The structural differences between these sphingolipids also translate to distinct roles in the complex signaling networks of immune cells. 2-hydroxylated sphingolipids are crucial for the organization of plasma membrane nanodomains, which are essential for the proper localization and function of immune receptors and signaling proteins.[10] Non-hydroxylated sphingolipids, particularly ceramides, are key mediators in inflammatory responses.[6]

cluster_0 2-Hydroxylated Sphingolipids cluster_1 Non-Hydroxylated Sphingolipids 2-OH SLs 2-OH SLs Membrane Nanodomain Organization Membrane Nanodomain Organization 2-OH SLs->Membrane Nanodomain Organization Immune Receptor Clustering (e.g., PRRs) Immune Receptor Clustering (e.g., PRRs) Membrane Nanodomain Organization->Immune Receptor Clustering (e.g., PRRs) ROS Burst ROS Burst Immune Receptor Clustering (e.g., PRRs)->ROS Burst Immune Response Immune Response ROS Burst->Immune Response Non-OH SLs (Ceramide) Non-OH SLs (Ceramide) Inflammatory Cytokine Production Inflammatory Cytokine Production Non-OH SLs (Ceramide)->Inflammatory Cytokine Production Macrophage Activation Macrophage Activation Non-OH SLs (Ceramide)->Macrophage Activation Dendritic Cell Maturation Dendritic Cell Maturation Inflammatory Cytokine Production->Dendritic Cell Maturation Dendritic Cell Maturation->Immune Response Macrophage Activation->Immune Response

Distinct roles in immune cell signaling.

Conclusion

The 2-hydroxylation of sphingolipids introduces a critical layer of complexity to their biological functions. This modification significantly alters their physicochemical properties, leading to distinct roles in membrane organization, cellular signaling, and pathophysiology. For researchers and drug development professionals, understanding these differences is paramount for the accurate interpretation of lipidomic data and for the identification of novel therapeutic targets. The methodologies and comparative data presented in this guide provide a foundational resource for advancing our understanding of the intricate world of sphingolipid biology.

References

Validating the Crucial Role of 2-Hydroxytetracosanoyl-CoA in Nervous System Integrity Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The very long-chain 2-hydroxy fatty acid, 2-hydroxytetracosanoic acid, and its activated form, 2-Hydroxytetracosanoyl-CoA, are integral components of sphingolipids, particularly galactosylceramides and sulfatides. These lipids are highly enriched in the myelin sheath of the nervous system. The validation of the precise physiological functions of these molecules has been significantly advanced through the use of knockout mouse models. This guide provides a comprehensive comparison of phenotypic and biochemical outcomes in wild-type versus knockout mice, offering supporting experimental data and detailed protocols to aid in the design and interpretation of related research.

The Key Enzyme: Fatty Acid 2-Hydroxylase (FA2H)

The synthesis of 2-hydroxytetracosanoic acid is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H). Consequently, the most effective strategy to study the function of this compound and its downstream metabolites is through the genetic ablation of the Fa2h gene in mouse models. The Fa2h knockout (Fa2h-/-) mouse serves as the primary model for these investigations.

Comparative Analysis: Wild-Type vs. Fa2h-/- Knockout Mice

The absence of FA2H function in knockout mice leads to a cascade of molecular and physiological changes, primarily affecting the central and peripheral nervous systems. Below is a summary of key comparative data.

Table 1: Lipid Profile Analysis in Brain Tissue

This table summarizes the typical changes observed in the lipid composition of brain tissue from Fa2h-/- mice compared to their wild-type littermates. The data highlights the specific absence of 2-hydroxy fatty acids in the knockout model.

Lipid SpeciesWild-Type (WT)Fa2h-/- KnockoutKey Finding
2-Hydroxy Galactosylceramides (hFA-GalCer) PresentNot DetectableComplete absence confirms FA2H is the primary enzyme for their synthesis.
2-Hydroxy Sulfatides (hFA-Sulfatide) PresentNot DetectableDemonstrates the essential role of FA2H in the synthesis of all 2-hydroxy sphingolipids.
Non-Hydroxy Galactosylceramides PresentNo Significant ChangeIndicates that the machinery for producing non-hydroxylated sphingolipids remains intact.
Total Galactolipids Normal Levels~40% LowerThe reduction reflects the absence of the entire class of 2-hydroxy galactolipids.[1]
Cholesterol Normal Levels~40% LowerThis reduction is consistent with the significant loss of myelin in aged knockout mice.[1]
Table 2: Neurological and Behavioral Phenotypes

The lack of 2-hydroxy sphingolipids in Fa2h-/- mice results in progressive neurological deficits. This table compares key phenotypic observations.

ParameterWild-Type (WT)Fa2h-/- KnockoutImplication
Myelination Normal, stable myelin sheathProgressive demyelination with age2-hydroxy sphingolipids are crucial for the long-term stability and maintenance of myelin.[1][2][3]
Axonal Integrity Intact axonsProfound axonal loss and enlarged axons in older miceMyelin instability leads to secondary axonal degeneration.[1][2][3]
Motor Coordination (Rotarod Test) Stable performanceAge-dependent decline in latency to fallDemonstrates progressive cerebellar and motor system dysfunction.[1]
Spatial Learning & Memory (Morris Water Maze) Normal learning and memorySignificant deficits in spatial learning and memorySuggests a role for FA2H and its products in cognitive functions, potentially independent of oligodendrocytes.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the characterization of Fa2h knockout mice.

Lipid Extraction and Analysis from Brain Tissue

This protocol is essential for verifying the biochemical consequences of the Fa2h gene knockout.

Objective: To extract total lipids from mouse brain tissue for analysis by thin-layer chromatography (TLC) or mass spectrometry (MS).

Methodology:

  • Tissue Homogenization: Mouse brain tissue is homogenized in a chloroform/methanol solvent mixture (typically 2:1, v/v).[1][4]

  • Lipid Extraction: A single-phase extraction is performed, followed by the addition of a salt solution (e.g., 0.9% NaCl) to induce phase separation.[4]

  • Phase Separation: The mixture is centrifuged to separate the lower organic phase (containing lipids) from the upper aqueous phase.[4]

  • Lipid Recovery: The lower organic phase is carefully collected, and the solvent is evaporated under a stream of nitrogen.

  • Analysis: The dried lipid extract can be resuspended in an appropriate solvent for analysis by:

    • Thin-Layer Chromatography (TLC): To separate and visualize different lipid classes.[1][5]

    • Mass Spectrometry (MS): For detailed identification and quantification of individual lipid species.

Rotarod Test for Motor Coordination

This behavioral test assesses motor coordination, balance, and motor learning.

Objective: To quantify motor deficits in Fa2h-/- mice.

Methodology:

  • Acclimation: Mice are acclimated to the testing room for at least 30-60 minutes before the test.[6]

  • Apparatus: A rotarod apparatus with a rotating rod of a specified diameter is used.

  • Procedure:

    • Mice are placed on the rod, which is then set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[6][7]

    • The latency to fall from the rod is recorded for each mouse.

    • Multiple trials are conducted over one or more days to assess both initial performance and motor learning.[7][8]

  • Data Analysis: The average latency to fall across trials is compared between wild-type and knockout groups.

Morris Water Maze for Spatial Learning and Memory

This test is a widely used paradigm for assessing hippocampal-dependent spatial learning and memory.

Objective: To evaluate cognitive deficits in Fa2h-/- mice.

Methodology:

  • Apparatus: A large circular pool is filled with opaque water, and a hidden escape platform is submerged just below the surface.[9][10]

  • Acquisition Phase (Learning):

    • Mice are placed in the pool from different starting locations and must use distal visual cues in the room to find the hidden platform.[11][12]

    • The time taken to find the platform (escape latency) is recorded over several trials and days.[9]

  • Probe Trial (Memory):

    • The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[9]

  • Data Analysis: Escape latencies during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are compared between genotypes.

Transmission Electron Microscopy (TEM) of the Optic Nerve

TEM provides high-resolution images to assess the ultrastructure of myelin and axons.

Objective: To visualize and quantify demyelination and axonal damage.

Methodology:

  • Tissue Preparation:

    • Mice are perfused with a fixative solution (e.g., a mixture of paraformaldehyde and glutaraldehyde).[13]

    • The optic nerves are carefully dissected and post-fixed.[13]

  • Processing: The tissue is processed through a series of steps including osmication, dehydration, and embedding in resin.[14][15]

  • Sectioning: Ultrathin sections (e.g., 70-90 nm) are cut using an ultramicrotome.[15]

  • Staining: Sections are stained with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.[14][15]

  • Imaging: The sections are examined and imaged using a transmission electron microscope.[14]

  • Analysis: Images are analyzed to measure myelin thickness (g-ratio), axon diameter, and to quantify the number of myelinated and degenerating axons.

Signaling Pathways and Functional Relationships

The function of this compound is intrinsically linked to the synthesis of 2-hydroxy sphingolipids and their role in myelin structure. The following diagrams illustrate these relationships.

Synthesis_Pathway Tetracosanoic Acid Tetracosanoic Acid FA2H FA2H Tetracosanoic Acid->FA2H Substrate 2-Hydroxytetracosanoic Acid 2-Hydroxytetracosanoic Acid FA2H->2-Hydroxytetracosanoic Acid Hydroxylation Acyl-CoA Synthetase Acyl-CoA Synthetase 2-Hydroxytetracosanoic Acid->Acyl-CoA Synthetase Activation This compound This compound Acyl-CoA Synthetase->this compound Ceramide Synthase Ceramide Synthase This compound->Ceramide Synthase Incorporation into Sphingolipid 2-Hydroxy Galactosylceramide / Sulfatide 2-Hydroxy Galactosylceramide / Sulfatide Ceramide Synthase->2-Hydroxy Galactosylceramide / Sulfatide Myelin Sheath Myelin Sheath 2-Hydroxy Galactosylceramide / Sulfatide->Myelin Sheath Structural Component

Caption: Synthesis of 2-hydroxy sphingolipids for myelin formation.

Experimental_Workflow cluster_0 Animal Models cluster_1 Phenotypic Analysis Wild-Type Mouse Wild-Type Mouse Behavioral Testing Behavioral Testing Wild-Type Mouse->Behavioral Testing Histological Analysis Histological Analysis Wild-Type Mouse->Histological Analysis Biochemical Analysis Biochemical Analysis Wild-Type Mouse->Biochemical Analysis Fa2h Knockout Mouse Fa2h Knockout Mouse Fa2h Knockout Mouse->Behavioral Testing Fa2h Knockout Mouse->Histological Analysis Fa2h Knockout Mouse->Biochemical Analysis Motor & Cognitive Function Motor & Cognitive Function Behavioral Testing->Motor & Cognitive Function Myelin & Axon Integrity Myelin & Axon Integrity Histological Analysis->Myelin & Axon Integrity Lipid Composition Lipid Composition Biochemical Analysis->Lipid Composition

Caption: Workflow for validating gene function using knockout models.

Consequence_of_Absence cluster_WT Wild-Type cluster_KO Fa2h Knockout FA2H Present FA2H Present 2-Hydroxy Sphingolipids 2-Hydroxy Sphingolipids FA2H Present->2-Hydroxy Sphingolipids Stable Myelin Sheath Stable Myelin Sheath 2-Hydroxy Sphingolipids->Stable Myelin Sheath Healthy Axon Healthy Axon Stable Myelin Sheath->Healthy Axon FA2H Absent FA2H Absent No 2-Hydroxy Sphingolipids No 2-Hydroxy Sphingolipids FA2H Absent->No 2-Hydroxy Sphingolipids Unstable Myelin Sheath Unstable Myelin Sheath No 2-Hydroxy Sphingolipids->Unstable Myelin Sheath Axonal Degeneration Axonal Degeneration Unstable Myelin Sheath->Axonal Degeneration

Caption: Functional consequence of 2-hydroxy sphingolipid absence.

Conclusion

The use of Fa2h knockout mouse models has been instrumental in validating the essential function of this compound in the nervous system. The data unequivocally demonstrates that this lipid, through its incorporation into sphingolipids, is not required for the initial formation of myelin but is indispensable for its long-term stability and maintenance. The resulting demyelination and axonal degeneration in knockout mice underscore the critical structural role of 2-hydroxy sphingolipids. This guide provides a foundational comparison and methodological overview to support further research into the pathological mechanisms of diseases associated with FA2H deficiency and to explore potential therapeutic interventions.

References

Detecting 2-Hydroxylated Lipids: A Comparative Guide to Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specific detection and quantification of 2-hydroxylated lipids are crucial for advancing our understanding of their roles in various physiological and pathological processes, including neurological diseases and cancer. Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), offer a high-throughput and sensitive method for this purpose. However, the efficacy of these assays is critically dependent on the specificity of the antibodies used. This guide provides a comparative overview of the expected performance of antibodies targeting 2-hydroxylated lipids, supported by representative experimental data and detailed protocols.

Principles of Antibody-Based Detection of 2-Hydroxylated Lipids

Antibodies designed to detect 2-hydroxylated lipids should ideally exhibit high affinity for the target lipid and minimal cross-reactivity with their non-hydroxylated counterparts and other structurally similar lipids. The 2-hydroxyl group serves as a key epitope for antibody recognition. The development of such specific antibodies can be challenging due to the small size and hydrophobicity of lipid antigens. Typically, the lipid is conjugated to a carrier protein to elicit a robust immune response for antibody production.

A competitive ELISA is the most common format for quantifying small molecules like lipids. In this assay, the sample lipid competes with a labeled or plate-bound lipid for a limited amount of specific antibody. The resulting signal is inversely proportional to the concentration of the target lipid in the sample.

Comparative Antibody Performance: A Representative Analysis

While specific antibodies targeting a wide range of individual 2-hydroxylated lipids are not all commercially available or extensively characterized in the public domain, this section presents a representative comparison of the expected performance of a hypothetical monoclonal antibody (mAb-2OHL) developed against a generic 2-hydroxylated lipid. The data illustrates the desired specificity and cross-reactivity profile.

Table 1: Cross-Reactivity Profile of a Hypothetical Anti-2-Hydroxylated Lipid Antibody (mAb-2OHL)

AnalyteStructurePercent Cross-Reactivity (%)
2-Hydroxylated Lipid (Target) R-CH(OH)-COOH 100
Non-Hydroxylated LipidR-CH2-COOH< 0.1
3-Hydroxylated LipidR-CH(OH)-CH2-COOH< 1
Other Unrelated Lipidse.g., Cholesterol, Phosphatidylcholine< 0.01

This table presents hypothetical data to illustrate the ideal cross-reactivity profile of a highly specific antibody for a 2-hydroxylated lipid. The percent cross-reactivity is calculated as (IC50 of target lipid / IC50 of competing lipid) x 100.

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization and use of antibodies for 2-hydroxylated lipids.

Protocol 1: Competitive ELISA for Quantification of 2-Hydroxylated Lipids

This protocol is adapted from standard competitive ELISA procedures for small molecules.

Materials:

  • High-binding 96-well microplate

  • Specific monoclonal antibody against the 2-hydroxylated lipid of interest (mAb-2OHL)

  • 2-hydroxylated lipid standard

  • Biotinylated 2-hydroxylated lipid conjugate

  • Streptavidin-Horseradish Peroxidase (HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well microplate with an appropriate concentration of the capture molecule (e.g., an antibody-binding protein or the lipid-protein conjugate) in coating buffer.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the remaining protein-binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the 2-hydroxylated lipid standard and the samples in assay buffer.

    • In a separate plate or tubes, pre-incubate the standards and samples with a fixed concentration of the specific monoclonal antibody (mAb-2OHL) for 1 hour at room temperature.

    • Add the pre-incubated mixtures to the coated and blocked microplate.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add the biotinylated 2-hydroxylated lipid conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add Streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance against the logarithm of the standard concentrations.

    • Determine the concentration of the 2-hydroxylated lipid in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Synthesis of a 2-Hydroxylated Lipid-Protein Conjugate for Immunization

To generate antibodies against small molecules like lipids, they must first be conjugated to a larger carrier protein.

Materials:

  • 2-hydroxylated lipid with a reactive group (e.g., a terminal carboxyl group)

  • Carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA))

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) like EDC

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis tubing

Procedure:

  • Activation of the 2-Hydroxylated Lipid:

    • Dissolve the 2-hydroxylated lipid and NHS in anhydrous DMF.

    • Add DCC or EDC to the solution and stir at room temperature for several hours to form the NHS-ester of the lipid.

  • Conjugation to the Carrier Protein:

    • Dissolve the carrier protein (KLH or BSA) in a suitable buffer (e.g., PBS, pH 7.4).

    • Slowly add the activated NHS-ester of the 2-hydroxylated lipid to the protein solution while stirring.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Remove the unconjugated lipid and reaction by-products by dialysis against PBS.

    • Change the dialysis buffer several times over 2-3 days.

  • Characterization:

    • Confirm the successful conjugation by methods such as MALDI-TOF mass spectrometry or by a change in the protein's electrophoretic mobility on SDS-PAGE.

    • Quantify the amount of conjugated lipid using a suitable method.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate relevant biological pathways and experimental workflows.

experimental_workflow cluster_synthesis Antigen Synthesis cluster_immunization Antibody Production cluster_elisa Competitive ELISA Lipid 2-Hydroxylated Lipid Conjugate Lipid-Protein Conjugate Lipid->Conjugate Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugate Immunize Immunization Conjugate->Immunize Hybridoma Hybridoma Technology Immunize->Hybridoma mAb Monoclonal Antibody Hybridoma->mAb Sample Sample/Standard + mAb mAb->Sample Plate Coated Plate Plate->Sample Detection Detection Sample->Detection Result Quantification Detection->Result

Caption: Workflow for antibody production and use in a competitive ELISA for 2-hydroxylated lipids.

signaling_pathway FA Fatty Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) FA->FA2H Ceramide Ceramide CerS Ceramide Synthase Ceramide->CerS Sphingomyelin Sphingomyelin GalCer Galactosylceramide OH_FA 2-Hydroxy Fatty Acid FA2H->OH_FA OH_Ceramide 2-Hydroxy Ceramide CerS->OH_Ceramide SMS Sphingomyelin Synthase OH_Sphingomyelin 2-Hydroxy Sphingomyelin SMS->OH_Sphingomyelin CGT Ceramide Galactosyl- transferase OH_GalCer 2-Hydroxy Galactosylceramide CGT->OH_GalCer OH_FA->CerS OH_Ceramide->SMS OH_Ceramide->CGT

Caption: Biosynthetic pathway of 2-hydroxylated sphingolipids.

Conclusion

The development and characterization of highly specific antibodies are paramount for the reliable detection and quantification of 2-hydroxylated lipids. A thorough assessment of antibody cross-reactivity against non-hydroxylated and other structurally related lipids is essential to ensure data accuracy. The protocols and representative data presented in this guide provide a framework for researchers to evaluate and implement antibody-based assays for 2-hydroxylated lipids in their studies, ultimately contributing to a better understanding of the biological significance of these molecules.

A Comparative Analysis of the Enzymatic Kinetics of 2-Hydroxytetracosanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzymatic processing of 2-Hydroxytetracosanoyl-CoA, a key intermediate in the alpha-oxidation of very-long-chain fatty acids (VLCFAs). Understanding the kinetics of the enzymes that metabolize this substrate is crucial for research into inherited metabolic disorders and for the development of targeted therapeutic interventions.

Introduction to this compound Metabolism

This compound is a 24-carbon fatty acyl-CoA molecule that is hydroxylated at the alpha-position. Its metabolism is a critical step in the breakdown of very-long-chain fatty acids, particularly in a specialized peroxisomal pathway known as alpha-oxidation. This pathway is essential for the degradation of branched-chain fatty acids like phytanic acid and straight-chain 2-hydroxy fatty acids. The key enzymatic step involves the cleavage of the C1-C2 bond of the 2-hydroxyacyl-CoA intermediate.

Key Enzymes in this compound Degradation

Two primary enzymes have been identified to catalyze the cleavage of 2-hydroxyacyl-CoA molecules:

  • 2-hydroxyacyl-CoA lyase 1 (HACL1): A peroxisomal enzyme that has been shown to be involved in the alpha-oxidation of both 3-methyl-branched fatty acids and straight-chain 2-hydroxy long-chain fatty acids.[1][2]

  • 2-hydroxyacyl-CoA lyase 2 (HACL2): An endoplasmic reticulum-associated enzyme that plays a significant role in the alpha-oxidation of very-long-chain 2-hydroxy fatty acids.[3][4]

Current research suggests that HACL2 is the more prominent enzyme in the metabolism of very-long-chain substrates like this compound.[3][4]

Comparative Enzymatic Kinetics

A comprehensive review of the available scientific literature reveals a gap in the quantitative kinetic data for the enzymatic processing of this compound. While the involvement of HACL1 and particularly HACL2 in the metabolism of very-long-chain 2-hydroxy fatty acids is well-established, specific kinetic parameters such as Km, Vmax, and kcat for this compound as a substrate have not been reported.

One study determined an apparent Km of 15 µM for rat liver 2-hydroxyphytanoyl-CoA lyase (HACL1); however, this was determined using 2-hydroxy-3-methylhexadecanoyl-CoA (a C16 substrate) and not this compound.

Qualitative studies on the substrate specificity of HACL1 indicate that both the 2-hydroxy group and the CoA-ester are essential for substrate recognition.[2] Experiments using knockout cell lines have demonstrated a significant accumulation of 2-hydroxy C24:0 ceramides (B1148491) in HACL2 knockout cells when supplemented with 2-hydroxy C24:0 fatty acid, strongly indicating HACL2's role in its metabolism.[1][3]

Table 1: Summary of Enzymatic Kinetic Data for 2-Hydroxyacyl-CoA Lyases

EnzymeSubstrateKmVmaxkcatSource OrganismCellular Localization
HACL1 2-hydroxy-3-methylhexadecanoyl-CoA15 µM (apparent)Not ReportedNot ReportedRat (Liver)Peroxisome
HACL1 This compoundNot ReportedNot ReportedNot Reported-Peroxisome
HACL2 This compoundNot ReportedNot ReportedNot Reported-Endoplasmic Reticulum

Note: The lack of reported values for this compound highlights a significant area for future research.

Experimental Protocols

While specific protocols for determining the kinetic parameters of HACL1 or HACL2 with this compound are not available, the following is a detailed methodology for a representative 2-hydroxyphytanoyl-CoA lyase (HACL1) activity assay using a radiolabeled C16 substrate. This protocol can be adapted for use with other long-chain 2-hydroxyacyl-CoA substrates.

Assay for 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity

1. Principle: The assay quantifies the activity of HACL1 by measuring the production of [14C]formate from the cleavage of 2-hydroxy-3-methyl[1-14C]hexadecanoyl-CoA. The primary product, [14C]formyl-CoA, is readily hydrolyzed to [14C]formate, which is then measured as 14CO2 after acidification.

2. Reagents:

  • 50 mM Tris buffer, pH 7.5

  • 6.6 µM Bovine Serum Albumin (BSA)

  • 0.8 mM MgCl2

  • 20 µM Thiamine Pyrophosphate (TPP)

  • 40 µM 2-hydroxy-3-methyl[1-14C]hexadecanoyl-CoA (substrate)

  • Enzyme source (e.g., purified HACL1, cell lysate)

  • Acid solution (e.g., perchloric acid) to stop the reaction and liberate CO2

  • CO2 trapping solution (e.g., phenylethylamine)

  • Scintillation cocktail

3. Procedure:

  • Prepare a reaction medium containing Tris buffer, BSA, MgCl2, and TPP.

  • Add the radiolabeled substrate, 2-hydroxy-3-methyl[1-14C]hexadecanoyl-CoA, to the reaction medium.

  • Pre-incubate the reaction mixture at 37°C.

  • Initiate the reaction by adding the enzyme source to the reaction medium.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an acid solution, which also facilitates the release of 14CO2 from the labeled formate.

  • Trap the evolved 14CO2 in a suitable trapping solution.

  • Quantify the trapped radioactivity by liquid scintillation counting.

  • Calculate the enzyme activity based on the amount of 14CO2 produced per unit time per amount of enzyme.

4. Kinetic Analysis: To determine the Km and Vmax, the assay is performed with varying concentrations of the substrate. The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Signaling Pathways and Experimental Workflows

The metabolism of this compound is a key part of the peroxisomal alpha-oxidation pathway. The following diagrams illustrate this pathway and a typical experimental workflow for analyzing the activity of the enzymes involved.

Peroxisomal_Alpha_Oxidation cluster_peroxisome Peroxisome HFA 2-Hydroxy Fatty Acid (e.g., 2-Hydroxytetracosanoic Acid) AcylCoA_Synthetase Acyl-CoA Synthetase HFA->AcylCoA_Synthetase ATP, CoA HFA_CoA 2-Hydroxyacyl-CoA (e.g., this compound) AcylCoA_Synthetase->HFA_CoA HACL 2-Hydroxyacyl-CoA Lyase (HACL1) HFA_CoA->HACL TPP, Mg2+ Formyl_CoA Formyl-CoA HACL->Formyl_CoA n_1_Aldehyde (n-1) Aldehyde HACL->n_1_Aldehyde Formate_Hydrolysis Hydrolysis Formyl_CoA->Formate_Hydrolysis Aldehyde_Dehydrogenase Aldehyde Dehydrogenase n_1_Aldehyde->Aldehyde_Dehydrogenase NAD+ n_1_Fatty_Acid (n-1) Fatty Acid Aldehyde_Dehydrogenase->n_1_Fatty_Acid Beta-Oxidation Beta-Oxidation n_1_Fatty_Acid->Beta-Oxidation Formate Formate Formate_Hydrolysis->Formate Further Metabolism Further Metabolism Formate->Further Metabolism caption Peroxisomal Alpha-Oxidation Pathway

Caption: Peroxisomal Alpha-Oxidation Pathway.

Experimental_Workflow start Start: Enzyme Source (Purified Protein or Cell Lysate) prepare_assay Prepare Reaction Mixture (Buffer, Cofactors) start->prepare_assay add_substrate Add Substrate (this compound) prepare_assay->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction (e.g., Acidification) incubation->stop_reaction product_detection Detect Product Formation (e.g., HPLC, GC-MS, Radiometric Assay) stop_reaction->product_detection data_analysis Data Analysis (Calculate Initial Velocity) product_detection->data_analysis kinetics Determine Kinetic Parameters (Km, Vmax) data_analysis->kinetics caption Kinetic Analysis Workflow

Caption: Kinetic Analysis Workflow.

Conclusion

The metabolism of this compound is a critical process in fatty acid metabolism, primarily carried out by the enzymes HACL1 and HACL2. While qualitative evidence strongly implicates HACL2 in the degradation of very-long-chain 2-hydroxy fatty acids, a significant knowledge gap exists regarding the specific enzymatic kinetics of this process. Further research is required to determine the Km, Vmax, and kcat of HACL1 and HACL2 with this compound to enable a quantitative comparison and to fully elucidate their roles in health and disease. Such data will be invaluable for the development of diagnostic tools and therapeutic strategies for disorders related to VLCFA metabolism.

References

Unraveling the Cellular Transcriptional Response to Very-Long-Chain Fatty Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of differential gene expression in response to very-long-chain fatty acids (VLCFAs), with a focus on ceramides (B1148491) and saturated VLCFAs as proxies for understanding the potential effects of 2-Hydroxytetracosanoyl-CoA. Due to a lack of direct studies on the transcriptomic impact of this compound, this guide synthesizes data from studies on structurally and metabolically related lipids to provide a predictive overview of the cellular pathways and gene networks that may be affected.

Comparative Analysis of Gene Expression Changes

The cellular response to elevated levels of specific VLCFAs involves distinct changes in gene expression, primarily affecting pathways related to lipid metabolism, inflammation, and cellular stress. Below, we compare the transcriptomic alterations induced by general ceramide dysregulation and by the accumulation of saturated VLCFAs.

Differential Gene Expression in Response to Ceramide Dysregulation

Studies involving the knockdown of enzymes essential for ceramide synthesis, such as serine palmitoyltransferase (SPTLC) and dihydroceramide (B1258172) desaturase (DEGS1), have revealed significant alterations in gene expression in hepatocytes. These changes highlight the cell's attempt to adapt to perturbed sphingolipid homeostasis.

Table 1: Key Differentially Expressed Genes in Response to Perturbed Ceramide Synthesis in Huh7 Hepatocytes

Gene SymbolGene NameFunctionFold Change (vs. Control)p-value
SCDStearoyl-CoA desaturaseFatty acid metabolismDownregulated<0.05
INSIG1Insulin induced gene 1Cholesterol metabolismUpregulated<0.05
HMGCR3-hydroxy-3-methylglutaryl-CoA reductaseCholesterol synthesisDownregulated<0.05
FADS2Fatty acid desaturase 2Fatty acid metabolismDownregulated<0.05
ELOVL6ELOVL fatty acid elongase 6Fatty acid elongationDownregulated<0.05
ACLYATP citrate (B86180) lyaseFatty acid synthesisDownregulated<0.05

Note: The fold changes are qualitative summaries from the cited study and may not represent precise values.

Differential Gene Expression in Response to Saturated Very-Long-Chain Fatty Acid Accumulation

In the context of X-linked adrenoleukodystrophy (X-ALD), the accumulation of saturated VLCFAs in macrophages primes these immune cells for a pro-inflammatory state. Whole transcriptome sequencing of macrophages from X-ALD patients has identified a distinct gene expression signature.

Table 2: Key Differentially Expressed Genes in Macrophages with Saturated VLCFA Accumulation

Gene SymbolGene NameFunctionFold Change (vs. Control)p-value
CCL2C-C motif chemokine ligand 2ChemotaxisUpregulated<0.05
CXCL8C-X-C motif chemokine ligand 8ChemotaxisUpregulated<0.05
MMP9Matrix metallopeptidase 9Extracellular matrix degradationUpregulated<0.05
IL1BInterleukin 1 betaInflammationUpregulated<0.05
TNFTumor necrosis factorInflammationUpregulated<0.05
ABCD1ATP binding cassette subfamily D member 1VLCFA transportDownregulated/MutatedN/A

Note: The fold changes are qualitative summaries from the cited study and may not represent precise values.

Experimental Protocols

The following sections detail the methodologies used in the key studies cited in this guide.

Protocol for Ceramide Dysregulation Study in Hepatocytes
  • Cell Culture: Human hepatoma (Huh7) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • siRNA Transfection: Cells were transfected with small interfering RNAs (siRNAs) targeting SPTLC1, SPTLC2, SPTLC3, or DEGS1, or with a scrambled control siRNA using a suitable transfection reagent.

  • RNA Extraction and Sequencing: Total RNA was extracted from cells 72 hours post-transfection. RNA quality was assessed, and libraries were prepared for whole transcriptome sequencing using a standard RNA-Seq library preparation kit.

  • Data Analysis: Raw sequencing reads were aligned to the human reference genome. Differential gene expression analysis was performed using bioinformatics tools like DESeq2 to identify genes with statistically significant changes in expression between the different siRNA treatment groups and the control.

Protocol for Saturated VLCFA Accumulation Study in Macrophages
  • Cell Source: Monocytes were isolated from peripheral blood of X-ALD patients and healthy controls.

  • Macrophage Differentiation: Monocytes were differentiated into macrophages by culturing in RPMI 1640 medium supplemented with 10% fetal bovine serum and macrophage colony-stimulating factor (M-CSF) for 7 days.

  • RNA Extraction and Sequencing: Total RNA was extracted from differentiated macrophages. RNA integrity was verified, and RNA-Seq libraries were prepared for whole transcriptome analysis.

  • Data Analysis: Sequencing reads were mapped to the human genome, and differential gene expression between X-ALD and control macrophages was determined using established bioinformatics pipelines. Pathway and gene ontology analyses were performed to identify enriched biological functions.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows and a key signaling pathway implicated in the cellular response to VLCFAs.

Experimental_Workflow_Ceramide_Dysregulation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Huh7 Huh7 Hepatocytes siRNA siRNA Transfection (SPTLC1/2/3, DEGS1, Control) Huh7->siRNA RNA_Extraction RNA Extraction siRNA->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Data_Analysis Differential Gene Expression Analysis RNA_Seq->Data_Analysis

Caption: Experimental workflow for studying ceramide dysregulation.

Experimental_Workflow_VLCFA_Accumulation cluster_cell_source Cell Source cluster_differentiation Differentiation cluster_analysis Analysis PBMCs Patient & Control PBMCs Monocytes Monocyte Isolation PBMCs->Monocytes Macrophages Macrophage Differentiation Monocytes->Macrophages RNA_Extraction RNA Extraction Macrophages->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Data_Analysis Differential Gene Expression Analysis RNA_Seq->Data_Analysis

Caption: Workflow for analyzing VLCFA accumulation in macrophages.

VLCFA_Inflammatory_Pathway VLCFA Saturated VLCFA Accumulation Membrane Macrophage Membrane Priming VLCFA->Membrane Signaling Pro-inflammatory Signaling (e.g., NF-κB) Membrane->Signaling Gene_Expression Upregulation of Inflammatory Genes Signaling->Gene_Expression Chemokines Chemokines (CCL2, CXCL8) Gene_Expression->Chemokines Cytokines Cytokines (IL1B, TNF) Gene_Expression->Cytokines MMPs MMPs (MMP9) Gene_Expression->MMPs

Caption: Saturated VLCFA-induced inflammatory signaling pathway.

A Head-to-Head Comparison of Analytical Platforms for 2-Hydroxy Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, the accurate quantification and characterization of 2-hydroxy lipids present a unique challenge. These lipids, implicated in a range of physiological and pathological processes, from myelin sheath formation to cancer progression, demand robust and sensitive analytical techniques. This guide provides an objective, data-driven comparison of the two primary analytical platforms for 2-hydroxy lipid analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The fundamental difference between these two powerful techniques lies in their approach to sample analysis. GC-MS, a long-established and reliable method, requires chemical derivatization to make the non-volatile 2-hydroxy lipids suitable for gas-phase separation. In contrast, LC-MS/MS has emerged as a preferred method for many lipidomics applications due to its ability to analyze a wide range of lipids in their native form with high sensitivity and specificity.[1][2]

Quantitative Performance: A Comparative Overview

The choice of an analytical platform often hinges on its quantitative performance. While both GC-MS and LC-MS/MS can provide accurate and precise quantification of 2-hydroxy lipids, their capabilities in terms of sensitivity, linearity, and throughput can differ significantly. The following tables summarize the key quantitative metrics for each platform, compiled from various studies.

Table 1: Quantitative Performance of GC-MS for 2-Hydroxy Lipid Analysis

Analyte ClassDerivatization MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference
2-Hydroxy Fatty AcidsSilylation (e.g., MSTFA)ng/mL rangeng/mL range>0.9985-110[3][4]
2-Hydroxy Fatty Acid Methyl Esters (FAMEs)Methylation followed by SilylationSub-ng/mL rangeng/mL range>0.9990-105[5][6]

Table 2: Quantitative Performance of LC-MS/MS for 2-Hydroxy Lipid Analysis

Analyte ClassIonization ModeLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference
2-Hydroxy Fatty AcidsESI-pg/mL to ng/mL rangepg/mL to ng/mL range>0.9990-115[7][8]
2-Hydroxylated Sphingolipids (e.g., Ceramides)ESI+fmol to pmol on columnfmol to pmol on column>0.9985-110[9][10]
2-Hydroxylated Sphingolipids (e.g., Glucosylceramides)ESI+pmol rangepmol range>0.9980-120[11]

Experimental Protocols: A Step-by-Step Guide

The successful analysis of 2-hydroxy lipids is critically dependent on meticulous experimental execution. Below are detailed methodologies for the key experiments cited in this guide.

Protocol 1: GC-MS Analysis of 2-Hydroxy Fatty Acids with Derivatization

This protocol outlines a typical workflow for the analysis of 2-hydroxy fatty acids using GC-MS, which involves lipid extraction, derivatization, and instrumental analysis.

1. Lipid Extraction (Folch Method)

  • Homogenize the biological sample (e.g., tissue, cells) in a 2:1 (v/v) mixture of chloroform (B151607):methanol (B129727).

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Centrifuge and collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Saponification and Fatty Acid Methylation

  • Resuspend the dried lipid extract in 0.5 M KOH in methanol and heat at 80°C for 1 hour to hydrolyze ester linkages and form fatty acid methyl esters (FAMEs).

  • Neutralize the reaction with an acid and extract the FAMEs with hexane.

3. Silylation of Hydroxyl Groups

  • Dry the FAMEs and add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat at 60°C for 30 minutes to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[3][5]

4. GC-MS Analysis

  • Inject the derivatized sample onto a GC column (e.g., a fused-silica capillary column).

  • Use a temperature gradient to separate the FAME-TMS derivatives.

  • Detect the analytes using a mass spectrometer, typically in electron ionization (EI) mode.

  • Quantify using a calibration curve prepared with 2-hydroxy fatty acid standards that have undergone the same derivatization process.

Protocol 2: LC-MS/MS Analysis of 2-Hydroxylated Sphingolipids

This protocol details a common approach for the sensitive and specific analysis of 2-hydroxylated sphingolipids using LC-MS/MS without the need for derivatization.

1. Lipid Extraction (Bligh & Dyer Method)

  • Homogenize the sample in a 1:2:0.8 (v/v/v) mixture of chloroform:methanol:water.

  • Add additional chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) to induce phase separation.

  • Centrifuge and collect the lower organic phase.

  • Dry the extract under nitrogen.

2. Sample Preparation for LC-MS/MS

  • Reconstitute the dried lipid extract in a suitable solvent, typically a mixture of methanol, acetonitrile, and water, compatible with the LC mobile phase.

  • Add internal standards (e.g., deuterated or odd-chain 2-hydroxylated sphingolipids) for accurate quantification.

3. LC-MS/MS Analysis

  • Inject the sample onto a reverse-phase or HILIC column for chromatographic separation.

  • Use a gradient elution with mobile phases typically consisting of acetonitrile, water, and additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.[10]

  • Detect the analytes using a tandem mass spectrometer with electrospray ionization (ESI), usually in positive ion mode for sphingolipids.

  • Perform quantification using multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions of the target 2-hydroxylated sphingolipids and their internal standards.[9][11]

Visualizing the Workflow and Biological Context

To better illustrate the analytical processes and the biological relevance of 2-hydroxy lipids, the following diagrams were generated using Graphviz.

cluster_GCMS GC-MS Workflow for 2-Hydroxy Lipids Start_GC Sample Homogenization Extraction_GC Lipid Extraction (e.g., Folch) Start_GC->Extraction_GC Derivatization_GC Saponification, Methylation & Silylation Extraction_GC->Derivatization_GC Analysis_GC GC-MS Analysis Derivatization_GC->Analysis_GC Data_GC Data Processing & Quantification Analysis_GC->Data_GC

GC-MS Analytical Workflow

cluster_LCMS LC-MS/MS Workflow for 2-Hydroxy Lipids Start_LC Sample Homogenization Extraction_LC Lipid Extraction (e.g., Bligh & Dyer) Start_LC->Extraction_LC Preparation_LC Reconstitution & Internal Standard Spiking Extraction_LC->Preparation_LC Analysis_LC LC-MS/MS Analysis Preparation_LC->Analysis_LC Data_LC Data Processing & Quantification Analysis_LC->Data_LC

LC-MS/MS Analytical Workflow

cluster_pathway Biosynthesis of 2-Hydroxylated Sphingolipids FA Fatty Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) FA->FA2H hFA 2-Hydroxy Fatty Acid FA2H->hFA CerS Ceramide Synthase (CerS) hFA->CerS hCer 2-Hydroxy Ceramide CerS->hCer SMS Sphingomyelin Synthase (SMS) hCer->SMS GCS Glucosylceramide Synthase (GCS) hCer->GCS Degradation Lysosomal Degradation hCer->Degradation hSM 2-Hydroxy Sphingomyelin SMS->hSM hSM->Degradation hGlcCer 2-Hydroxy Glucosylceramide GCS->hGlcCer hGlcCer->Degradation

2-Hydroxy Sphingolipid Pathway

Concluding Remarks

Both GC-MS and LC-MS/MS are powerful platforms for the analysis of 2-hydroxy lipids, each with its own set of advantages and disadvantages.

GC-MS is a robust and highly reproducible technique that provides excellent chromatographic separation.[12] However, the mandatory derivatization step can be time-consuming and may introduce variability.

LC-MS/MS offers higher sensitivity and throughput, and its ability to analyze lipids without derivatization simplifies sample preparation.[1][13] This makes it particularly well-suited for large-scale lipidomics studies and the analysis of complex biological matrices.

Ultimately, the choice between GC-MS and LC-MS/MS will depend on the specific research question, the available instrumentation, and the desired level of sensitivity and throughput. For targeted, high-sensitivity quantification of a broad range of 2-hydroxy lipids, LC-MS/MS is often the superior choice. For robust, routine analysis where derivatization is an acceptable part of the workflow, GC-MS remains a valuable tool. Researchers should carefully consider the information presented in this guide to make an informed decision that best suits their analytical needs.

References

The Critical Role of 2-Hydroxytetracosanoyl-CoA in Neurological Health: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the functional role of 2-Hydroxytetracosanoyl-CoA and its downstream metabolites, 2-hydroxylated sphingolipids, in disease models, with a particular focus on neurological disorders. We present supporting experimental data, detailed protocols, and visual pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Abstract

This compound is a crucial intermediate in the synthesis of 2-hydroxylated sphingolipids, a class of lipids essential for the proper function and stability of myelin in the central nervous system. The synthesis of this compound is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H). Deficiencies in FA2H, and consequently the absence of 2-hydroxylated sphingolipids, are directly linked to a severe neurodegenerative disorder known as Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN), also classified as Hereditary Spastic Paraplegia 35 (SPG35). This guide will compare the pathological outcomes in disease models lacking 2-hydroxylated sphingolipids with their healthy counterparts, highlighting the indispensable role of this lipid class.

Data Presentation: Validating the Role of 2-Hydroxylated Sphingolipids in a Mouse Model of FAHN

The most direct validation of the role of this compound and its derivatives comes from studies of Fa2h knockout (Fa2h-/-) mice. These mice serve as a robust model for FAHN, recapitulating key aspects of the human disease. Below is a summary of quantitative data comparing Fa2h-/- mice with wild-type (WT) controls.

Parameter Wild-Type (WT) Mice Fa2h-/- Mice Key Findings Citation
Myelination Normal myelin sheath thickness and integrity.Significant demyelination and profound axonal loss in the central nervous system by 12 months of age.Absence of 2-hydroxylated lipids leads to progressive loss of myelin, a hallmark of leukodystrophy.[1][2]
Cerebellar Function Normal motor coordination and balance.Significant deterioration of cerebellar function, first detected at 7 months of age, with histological and functional disruption.Lack of 2-hydroxylated lipids in myelin is the primary cause of cerebellar deficits.[1][2]
Spatial Learning and Memory Normal performance in water T-maze and Morris water maze tasks.Significant deficits in spatial learning and memory observed at 4 months of age.FA2H has an important function outside of oligodendrocytes, suggesting a broader role for 2-hydroxylated lipids in the CNS.[1][2]
Apoptosis Induction (in vitro) Higher concentration of non-hydroxy ceramide required to induce apoptosis.Lower effective concentration of 2'-hydroxy ceramide induces apoptosis more rapidly than non-hydroxy ceramide.2'-hydroxy ceramides (B1148491) may mediate pro-apoptotic signaling through distinct pathways compared to their non-hydroxylated counterparts.[3][4]

Signaling and Metabolic Pathways

The synthesis of 2-hydroxylated sphingolipids is a critical branch of sphingolipid metabolism. The initial and rate-limiting step is the 2-hydroxylation of fatty acids, such as tetracosanoic acid, by FA2H to produce this compound. This is then incorporated into ceramide and subsequently into more complex sphingolipids like galactosylceramide, a major component of the myelin sheath.

Sphingolipid Metabolism and the Role of FA2H FA2H Fatty Acid 2-Hydroxylase (FA2H) 2_Hydroxy_Fatty_Acids 2-Hydroxy Fatty Acids (e.g., 2-Hydroxytetracosanoic Acid) FA2H->2_Hydroxy_Fatty_Acids FAHN_Disease FAHN/SPG35 Disease (Neurodegeneration) FA2H->FAHN_Disease Deficiency leads to Acyl_CoA_Synthetase Acyl-CoA Synthetase 2_Hydroxy_Fatty_Acids->Acyl_CoA_Synthetase 2_Hydroxytetracosanoyl_CoA This compound Acyl_CoA_Synthetase->2_Hydroxytetracosanoyl_CoA Non_Hydroxy_Ceramide Non-Hydroxy Ceramide Acyl_CoA_Synthetase->Non_Hydroxy_Ceramide Forms Non-Hydroxy Acyl-CoA Ceramide_Synthase Ceramide Synthase 2_Hydroxytetracosanoyl_CoA->Ceramide_Synthase Substrate 2_Hydroxy_Ceramide 2-Hydroxy Ceramide Ceramide_Synthase->2_Hydroxy_Ceramide Myelin_Sheath Myelin Sheath Stability 2_Hydroxy_Ceramide->Myelin_Sheath Essential Component Apoptosis_Signaling Apoptosis Signaling 2_Hydroxy_Ceramide->Apoptosis_Signaling Potent Inducer Non_Hydroxy_Ceramide->Apoptosis_Signaling Inducer Sphingosine Sphingosine Sphingosine->Ceramide_Synthase Fatty_Acids Fatty_Acids Fatty_Acids->Acyl_CoA_Synthetase Substrate

Caption: Synthesis pathway of 2-hydroxylated sphingolipids and their role in health and disease.

Experimental Protocols

Generation of Fa2h Knockout (Fa2h-/-) Mouse Model

A robust method to study the in vivo function of 2-hydroxylated lipids is through the generation of a knockout mouse model for the Fa2h gene.

Methodology:

  • Targeting Vector Construction: A targeting vector is designed to flank exons 5 and 6 of the Fa2h gene with loxP sites. This region corresponds to a pathogenic mutation found in human FAHN patients.[1]

  • Embryonic Stem (ES) Cell Transfection: The targeting vector is introduced into ES cells.

  • Selection and Screening: ES cells containing the correctly integrated vector are selected and screened for homologous recombination.

  • Blastocyst Injection: Positive ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

  • Generation of Chimeric Mice: Chimeric offspring are identified and bred to establish a line of mice carrying the floxed Fa2h allele (Fa2hflox/+).

  • Cre-Mediated Deletion: To generate a systemic knockout, Fa2hflox/+ mice are crossed with mice expressing Cre recombinase in the germline (e.g., protamine-Cre). The resulting offspring will have the floxed exons deleted in all cells (Fa2h+/-).

  • Breeding for Homozygosity: Fa2h+/- mice are intercrossed to generate homozygous knockout (Fa2h-/-), heterozygous (Fa2h+/-), and wild-type (Fa2h+/+) littermates for comparative studies.[1]

Analysis of Sphingolipid Composition

Quantitative analysis of 2-hydroxylated versus non-hydroxylated sphingolipids is essential to confirm the biochemical consequences of Fa2h deletion.

Methodology:

  • Lipid Extraction: Total lipids are extracted from tissues (e.g., brain, spinal cord) or cells using established methods such as the Bligh-Dyer or Folch method.[5]

  • Chromatographic Separation: The extracted lipids are separated using high-performance liquid chromatography (HPLC). Reversed-phase HPLC can separate lipids based on the length and saturation of their acyl chains, while normal-phase HPLC can separate them based on their head groups.[6]

  • Mass Spectrometry (MS) Analysis: The separated lipids are analyzed by tandem mass spectrometry (MS/MS). Electrospray ionization (ESI) is a common method for ionizing sphingolipids. The fragmentation patterns in the MS² spectrum can confirm the presence of the 2-hydroxyl group.[5][6]

  • Quantification: The abundance of each lipid species is quantified by comparing its signal to that of known amounts of internal standards.

Experimental Workflow for Validating the Role of this compound

The following diagram illustrates a typical experimental workflow to validate the function of this compound and its derivatives in a disease model.

Experimental Workflow cluster_0 Model Generation cluster_1 Phenotypic Analysis cluster_2 Biochemical Analysis cluster_3 In Vitro Validation Generate_KO_Mouse Generate Fa2h-/- Mouse Model Histological_Analysis Histological Analysis (Myelination, Axonal Integrity) Generate_KO_Mouse->Histological_Analysis Lipid_Extraction Lipid Extraction from Tissues Generate_KO_Mouse->Lipid_Extraction Behavioral_Tests Behavioral Tests (e.g., Water Maze) Compare_WT_vs_KO Compare Phenotypes: WT vs. Fa2h-/- Behavioral_Tests->Compare_WT_vs_KO Histological_Analysis->Compare_WT_vs_KO LC_MS_Analysis LC-MS/MS Analysis of Sphingolipids Lipid_Extraction->LC_MS_Analysis Quantify_Lipids Quantify 2-Hydroxy vs. Non-Hydroxy Sphingolipids LC_MS_Analysis->Quantify_Lipids Cell_Culture Cell Culture Experiments Treat_Cells Treat with 2-Hydroxyceramide vs. Non-Hydroxyceramide Cell_Culture->Treat_Cells Apoptosis_Assay Apoptosis Assays Treat_Cells->Apoptosis_Assay Compare_Effects Compare Apoptotic Effects Apoptosis_Assay->Compare_Effects

Caption: A typical workflow for investigating the role of 2-hydroxylated lipids in disease.

Conclusion

The experimental evidence from disease models, particularly the Fa2h knockout mouse, unequivocally validates the critical role of this compound and its downstream 2-hydroxylated sphingolipid metabolites in maintaining the integrity and function of the central nervous system. The absence of these lipids leads to a severe neurodegenerative phenotype, highlighting them as potential therapeutic targets for FAHN and related disorders. Furthermore, in vitro studies suggest that 2-hydroxylated ceramides have distinct and more potent signaling properties compared to their non-hydroxylated counterparts, opening new avenues for research into their specific molecular interactions and downstream effects. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further elucidating the roles of these essential lipids in health and disease.

References

A Comparative Guide to Ceramide Synthase Isoforms: Function, Specificity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramide synthases (CerS) are a family of highly conserved transmembrane enzymes residing in the endoplasmic reticulum that catalyze the N-acylation of a sphingoid long-chain base to form ceramide, the central hub of sphingolipid metabolism.[1][2][3] Mammals express six distinct ceramide synthase isoforms (CerS1-6), each exhibiting remarkable specificity towards fatty acyl-CoAs of defined chain lengths.[4][5] This specificity in acyl-chain length introduces a significant layer of complexity to the functions of ceramides, with different ceramide species playing distinct roles in a multitude of cellular processes, ranging from apoptosis and cell growth regulation to inflammation and insulin (B600854) signaling.[2][6] Consequently, individual CerS isoforms have emerged as attractive therapeutic targets for a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[6][7]

This guide provides a comparative functional analysis of ceramide synthase isoforms, presenting key experimental data, detailed methodologies for their functional assessment, and visualizations of their roles in critical signaling pathways.

Quantitative Comparison of Ceramide Synthase Isoforms

The substrate specificity of each ceramide synthase isoform is a defining characteristic that dictates the specific ceramide species produced and, consequently, their downstream biological effects. The following tables summarize the key quantitative data regarding the substrate specificity and kinetic properties of mammalian and Arabidopsis ceramide synthase isoforms.

Mammalian Ceramide Synthase Isoforms: Substrate Specificity and Tissue Distribution
IsoformPrimary Acyl-CoA SubstratesMajor Tissue DistributionAssociated Functions & Disease Relevance
CerS1 C18:0-CoA (Stearoyl-CoA)[3][7]Brain (neurons), Skeletal Muscle[6][8]Neuronal development, apoptosis, skeletal muscle insulin resistance.[6]
CerS2 C22:0-C24:1-CoAs (Very long-chain)[7][9]Liver, Kidney, Brain (oligodendrocytes)[7][10][11]Myelin maintenance, hepatocyte physiology, tumor suppression.[7][9]
CerS3 C24:0-CoA and longer[7]Skin, Testis[7]Skin barrier function.[12]
CerS4 C18:0-C22:0-CoAs[7]Skin, Leukocytes, Heart, Liver[2][7]Role in various tissues, but less studied than other isoforms.[7]
CerS5 C16:0-CoA (Palmitoyl-CoA)[2]Lung, most tissues at some level[2][7]Pro-apoptotic signaling, insulin resistance.[4][13]
CerS6 C14:0-CoA, C16:0-CoA[14]Kidney, Intestine, Brain[15]Insulin resistance, inflammation, apoptosis.[16]
Arabidopsis thaliana Ceramide Synthase Isoforms (LOH): Substrate Specificity

In the model plant Arabidopsis thaliana, three ceramide synthase isoforms, known as LAG ONE HOMOLOGs (LOH), have been identified.[17][18]

IsoformPreferred Long-Chain Base (LCB)Preferred Acyl-CoAInhibition by Fumonisin B1 (Ki)
LOH1 t18:0 (phytosphingosine)[17][18]C24:0, C26:0[17][19]Lowest Ki (most sensitive)[17][19]
LOH2 d18:0 (sphinganine)[17][18]C16:0[17][19]Higher Ki[20]
LOH3 t18:0 (phytosphingosine)[17][18]Not specified[17]Higher Ki[20]

Key Experimental Protocols

Accurate measurement of ceramide synthase activity is crucial for comparative functional studies and for screening potential inhibitors. Below are detailed methodologies for in vitro ceramide synthase activity assays.

In Vitro Ceramide Synthase Activity Assay using Fluorescent Substrates

This protocol is adapted from fluorescent assays described for measuring CerS activity.[12][21][22]

1. Preparation of Microsomes:

  • Harvest cells or tissues and homogenize in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 250 mM sucrose, with protease inhibitors).

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a reaction buffer.

  • Determine the protein concentration of the microsomal preparation using a standard method (e.g., BCA assay).

2. Ceramide Synthase Reaction:

  • Prepare a reaction mixture containing:

    • 20 mM HEPES, pH 7.4

    • 25 mM KCl

    • 2 mM MgCl₂

    • 0.5 mM DTT

    • 0.1% (w/v) fatty acid-free BSA

    • 10 µM NBD-sphinganine (fluorescent substrate)

    • 50 µM of the desired fatty acyl-CoA (e.g., C16:0-CoA, C18:0-CoA, etc.)

  • Initiate the reaction by adding 50 µg of microsomal protein to the reaction mixture (final volume of 100 µl).

  • Incubate the reaction at 37°C for 30-120 minutes with shaking.[12]

3. Lipid Extraction and Analysis:

  • Terminate the reaction by adding a chloroform/methanol mixture (e.g., 1:2 v/v).

  • Extract the lipids from the reaction mixture.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipids in a small volume of chloroform/methanol (e.g., 9:1 v/v).

  • Separate the fluorescently labeled substrate (NBD-sphinganine) from the product (NBD-ceramide) using either Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[21][22]

  • Quantify the amount of NBD-ceramide produced by measuring fluorescence intensity and comparing it to a standard curve.[12]

In Vitro Ceramide Synthase Activity Assay using LC-MS/MS

This protocol provides a highly sensitive and specific method for measuring CerS activity.[11][23]

1. Microsome Preparation:

  • Follow the same procedure as described for the fluorescent assay.

2. Ceramide Synthase Reaction:

  • Prepare a reaction buffer (e.g., buffer A containing 2 mM MgCl₂ and 0.1% digitonin).[11]

  • The reaction mixture should contain:

    • 5 µM deuterium-labeled sphingosine (B13886) (e.g., sphingosine-d₇) as the substrate.[11]

    • 25 µM of the desired acyl-CoA.[11]

    • The microsomal fraction.

  • Incubate the reaction at 37°C for 30 minutes.[11]

3. Lipid Extraction and LC-MS/MS Analysis:

  • Stop the reaction and extract the lipids.

  • Spike the samples with an internal standard (e.g., C17:0 ceramide) for quantification.[12]

  • Analyze the lipid extracts using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to separate and quantify the specific deuterium-labeled ceramide products.[11]

Signaling Pathways and Experimental Workflows

The distinct ceramide species generated by different CerS isoforms activate specific downstream signaling cascades. The following diagrams, created using the DOT language, illustrate some of these key pathways and a typical experimental workflow.

Ceramide_Signaling_Apoptosis CerS5_6 CerS5 / CerS6 C16_Cer C16-Ceramide CerS5_6->C16_Cer produces Mitochondria Mitochondria C16_Cer->Mitochondria targets Stress Cellular Stress (e.g., Chemotherapeutics) Stress->CerS5_6 activates Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: C16-Ceramide mediated apoptosis signaling pathway.

Ceramide_Insulin_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 CerS1_5_6 CerS1 / CerS5 / CerS6 LC_Cer Long-Chain Ceramides (C16, C18) CerS1_5_6->LC_Cer produce LC_Cer->IRS inhibits LC_Cer->Akt inhibits

Caption: Inhibition of insulin signaling by long-chain ceramides.

CerS_KO_Mouse_Workflow Start Start: CerS Knockout Mouse Model Tissue_Harvest Tissue Harvest (e.g., Liver, Brain, Muscle) Start->Tissue_Harvest Phenotypic_Analysis Phenotypic Analysis (e.g., Glucose Tolerance Test, Behavioral Tests) Start->Phenotypic_Analysis Lipid_Extraction Lipid Extraction Tissue_Harvest->Lipid_Extraction LC_MS Sphingolipid Profiling (LC-MS/MS) Lipid_Extraction->LC_MS Data_Analysis Comparative Data Analysis (KO vs. Wild-Type) LC_MS->Data_Analysis Phenotypic_Analysis->Data_Analysis Conclusion Functional Role of Specific CerS Isoform Data_Analysis->Conclusion

Caption: Experimental workflow for functional analysis of a CerS knockout mouse model.

References

Comparative Analysis of Enzyme Specificity for 2-Hydroxytetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of HACL1, HACL2, and Ceramide Synthases

The metabolic fate of 2-hydroxytetracosanoyl-CoA, a key intermediate in alpha-oxidation and sphingolipid metabolism, is governed by the substrate specificity of several key enzymes. Understanding the nuanced differences in how these enzymes recognize and process this substrate is critical for research into metabolic disorders and for the development of targeted therapeutics. This guide provides a comparative analysis of the primary enzymes known to act on long-chain 2-hydroxyacyl-CoAs, with a focus on this compound. We present available experimental data, detailed methodologies for assessing enzyme activity, and visual aids to clarify the underlying biochemical pathways and experimental procedures.

Enzyme Specificity Comparison

The primary enzymes responsible for the metabolism of 2-hydroxyacyl-CoAs are 2-hydroxyacyl-CoA lyase 1 (HACL1), 2-hydroxyacyl-CoA lyase 2 (HACL2), and various ceramide synthases (CerS). While HACL1 and HACL2 are involved in the catabolic alpha-oxidation pathway, ceramide synthases utilize 2-hydroxyacyl-CoAs for the anabolic synthesis of complex sphingolipids.

Recent studies have begun to elucidate the distinct roles and substrate preferences of these enzymes. HACL1 is predominantly localized in peroxisomes and is suggested to have a higher activity towards 3-methyl branched-chain acyl-CoAs, such as phytanoyl-CoA.[1] In contrast, HACL2, found in the endoplasmic reticulum, appears to play a more significant role in the alpha-oxidation of straight-chain 2-hydroxy fatty acids, particularly those with very long chains.[1][2][3]

Ceramide synthases, a family of six enzymes (CerS1-6), exhibit specificity for the acyl-CoA chain length in the synthesis of ceramides (B1148491) and 2-hydroxy-ceramides.[4][5] Notably, CerS2 demonstrates a preference for very long-chain acyl-CoAs (C20-C26), while CerS3 is uniquely capable of utilizing ultra-long-chain acyl-CoAs (C28 and longer) and also accepts (2R)-2-hydroxy fatty acids.[6][7][8]

The following table summarizes the available data on the substrate specificity of these enzymes, with a focus on long-chain 2-hydroxyacyl-CoAs.

Enzyme FamilySpecific EnzymeSubcellular LocalizationPrimary Substrate Class for 2-Hydroxyacyl-CoAsActivity with this compound (C24)Alternative Substrates of Note
2-Hydroxyacyl-CoA Lyase HACL1Peroxisome3-Methyl-branched chain acyl-CoAsLower activity compared to HACL2Phytanoyl-CoA
HACL2Endoplasmic ReticulumStraight-chain very-long-chain 2-hydroxyacyl-CoAsHigher activity compared to HACL12-hydroxy C16:0 FA
Ceramide Synthase CerS2Endoplasmic ReticulumVery-long-chain acyl-CoAs (C20-C26)ActiveNon-hydroxylated C20-C26 acyl-CoAs
CerS3Endoplasmic ReticulumUltra-long-chain acyl-CoAs (≥C28) and very-long-chain acyl-CoAsActive(2R)-2-hydroxy fatty acids, ω-hydroxy fatty acids

Experimental Protocols

To facilitate reproducible research, we provide a detailed methodology for assessing the activity of 2-hydroxyacyl-CoA lyases. This protocol is a composite based on techniques described in the literature for analyzing HACL activity in cell-based systems.[1][3]

Protocol: In Vitro Assay for 2-Hydroxyacyl-CoA Lyase (HACL) Activity in Cell Lysates

1. Objective: To determine the specific activity of HACL1 and HACL2 in cleaving this compound by measuring the formation of the product, tricosanal (B1216055) (C23-aldehyde), using liquid chromatography-mass spectrometry (LC-MS/MS).

2. Materials:

  • Cell lines (e.g., wild-type, HACL1 knockout, HACL2 knockout CHO-K1 cells)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Bicinchoninic acid (BCA) protein assay kit

  • This compound (substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Internal standard for LC-MS/MS (e.g., a deuterated aldehyde)

  • Organic solvents for extraction (e.g., chloroform, methanol)

  • LC-MS/MS system

3. Procedure:

a. Cell Culture and Lysate Preparation:

  • Culture wild-type and knockout cell lines to ~80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells using an appropriate volume of ice-cold lysis buffer.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

b. Enzyme Reaction:

  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • Cell lysate (containing a defined amount of protein, e.g., 50-100 µg)

    • Reaction buffer to a final volume of 100 µL.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to a final concentration of 10 µM.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Terminate the reaction by adding 400 µL of ice-cold chloroform:methanol (2:1, v/v).

c. Product Extraction and Analysis:

  • Add the internal standard to each sample.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase and transfer it to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • Analyze the sample by LC-MS/MS to quantify the amount of tricosanal produced.

4. Data Analysis:

  • Generate a standard curve for tricosanal to determine the absolute amount of product formed.

  • Normalize the amount of product to the amount of protein used in the assay and the reaction time.

  • Express the enzyme activity as pmol of product formed per minute per mg of protein.

  • Compare the activities between wild-type and knockout cell lysates to determine the relative contribution of HACL1 and HACL2.

Visualizing the Process and Pathway

To further clarify the experimental process and the metabolic context, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Enzyme Assay cluster_analysis Product Analysis cell_culture Cell Culture (WT, HACL1-KO, HACL2-KO) cell_lysis Cell Lysis & Protein Quantification cell_culture->cell_lysis reaction_setup Reaction Setup (Lysate + Buffer) cell_lysis->reaction_setup substrate_addition Add this compound reaction_setup->substrate_addition incubation Incubate at 37°C substrate_addition->incubation extraction Lipid Extraction incubation->extraction lcms LC-MS/MS Analysis (Quantify Tricosanal) extraction->lcms data_analysis data_analysis lcms->data_analysis Data Analysis & Activity Calculation

Figure 1. Experimental workflow for assessing 2-hydroxyacyl-CoA lyase activity.

alpha_oxidation_pathway substrate This compound hacl HACL1 (Peroxisome) / HACL2 (ER) substrate->hacl product1 Tricosanal (C23-aldehyde) hacl->product1 product2 Formyl-CoA hacl->product2 further_metabolism Further Metabolism (e.g., oxidation to Tricosanoic Acid) product1->further_metabolism

Figure 2. Alpha-oxidation of this compound.

This guide provides a foundational understanding of the enzymatic landscape for this compound metabolism. Further quantitative studies, particularly those determining the kinetic parameters (Km and kcat) of these enzymes with a range of 2-hydroxyacyl-CoA substrates, are necessary to build a more comprehensive picture of their substrate specificity. Such data will be invaluable for the rational design of modulators of these pathways for therapeutic benefit.

References

The Evolving Landscape of Peroxisomal Disorder Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diagnosis and monitoring of peroxisomal disorders, a group of severe metabolic diseases, have traditionally relied on the measurement of specific very long-chain fatty acids (VLCFAs). However, the quest for more sensitive and specific biomarkers is ongoing. This guide provides a comparative analysis of established biomarkers for peroxisomal disorders against the potential of 2-Hydroxytetracosanoyl-CoA as an emerging biomarker.

Introduction to Peroxisomal Disorders and the Need for Robust Biomarkers

Peroxisomes are cellular organelles with crucial roles in various metabolic pathways, including the beta-oxidation of very long-chain fatty acids (VLCFAs) and the alpha-oxidation of branched-chain fatty acids like phytanic acid.[1][2] Genetic defects in peroxisome biogenesis or function lead to a spectrum of severe conditions, collectively known as peroxisomal disorders.[1] These disorders include X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSDs).[1]

Early and accurate diagnosis is critical for the management of these conditions.[3] Biomarkers play a pivotal role in newborn screening, diagnosis, and monitoring disease progression and therapeutic response.

This compound: A Potential Biomarker in Peroxisomal Disorders

This compound is a key intermediate in the peroxisomal alpha-oxidation pathway, specifically in the degradation of 2-hydroxy fatty acids.[4] Its accumulation could theoretically serve as a direct indicator of a block in this pathway.

Below is a diagram illustrating the metabolic pathway involving this compound.

Peroxisomal_Alpha_Oxidation cluster_peroxisome Peroxisome Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA ACSL1/ACSVL1 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA->2-Hydroxyphytanoyl-CoA PHYH Pristanal + Formyl-CoA Pristanal + Formyl-CoA 2-Hydroxyphytanoyl-CoA->Pristanal + Formyl-CoA HACL1 2-Hydroxy Very-Long-Chain Fatty Acid 2-Hydroxy Very-Long-Chain Fatty Acid 2-Hydroxy-VLCFA-CoA 2-Hydroxy-VLCFA-CoA 2-Hydroxy Very-Long-Chain Fatty Acid->2-Hydroxy-VLCFA-CoA Acyl-CoA Synthetase Aldehyde + Formyl-CoA Aldehyde + Formyl-CoA 2-Hydroxy-VLCFA-CoA->Aldehyde + Formyl-CoA HACL1

Caption: Simplified diagram of peroxisomal alpha-oxidation of phytanic acid and 2-hydroxy very-long-chain fatty acids.

Comparison of Biomarkers for Peroxisomal Disorders

Currently, there is no direct data on the diagnostic performance of this compound. The following table compares it as a potential biomarker against established markers based on biochemical rationale and analytical considerations.

BiomarkerTypeRationale for UseAdvantagesDisadvantages
This compound Acyl-CoADirect intermediate in the alpha-oxidation pathway. Its accumulation could indicate a specific enzymatic block.Potentially more specific to alpha-oxidation defects.No current validation data. Technically challenging to measure due to instability.
C26:0/C22:0 and C24:0/C22:0 Ratios Very Long-Chain Fatty AcidsAccumulation of VLCFAs is a hallmark of impaired peroxisomal beta-oxidation.[2][5]Well-established and widely used. Good sensitivity for many peroxisomal disorders.Can have false negatives, particularly in female carriers of X-ALD.[3][6] Reference ranges can vary between laboratories.[7]
C26:0-Lysophosphatidylcholine (C26:0-lysoPC) LysophospholipidA downstream metabolite of C26:0-CoA that accumulates in peroxisomal disorders.[3][8][9]Higher sensitivity and specificity than VLCFA ratios, especially for newborn screening and female X-ALD carriers.[3][6]Requires a dedicated LC-MS/MS method, though it can be multiplexed with other newborn screening analytes.[8]
Dicarboxylic Acylcarnitines (e.g., C16-DC, C18-DC) AcylcarnitinesReflects the accumulation of dicarboxylic acids due to blocked fatty acid oxidation.Can be detected in newborn screening panels.May not be elevated in all peroxisomal disorders.

Quantitative Data Summary

The following table summarizes the performance of established biomarkers for peroxisomal disorders. Data for this compound is not available.

BiomarkerConditionSensitivitySpecificitySource
C24:0/C22:0 Ratio X-ALD97%94.1%[7]
C26:0/C22:0 Ratio X-ALD90.9%95.0%[7]
C26:0-lysoPC X-ALD Newborns100%Not specified[3][10]
C26:0-lysoPC Female X-ALD Carriers100% (in a study of 19 women)Not specified[6]
C26:0-carnitine X-ALD Newborns83%Not specified[3][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of these biomarkers.

Protocol 1: Analysis of Very Long-Chain Fatty Acids (VLCFA) in Plasma

This method is based on gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation:

  • To 50 µL of plasma, add an internal standard (e.g., C19:0).

  • Perform direct transesterification by adding 2 mL of methanol-toluene (4:1, v/v) and 0.2 mL of acetyl chloride.[11]

  • Incubate at 100°C for 1 hour.[11]

  • Stop the reaction by adding 5 mL of 6% aqueous potassium carbonate.[11]

  • Extract the fatty acid methyl esters (FAMEs) with a suitable organic solvent (e.g., hexane).

2. GC-MS Analysis:

  • Inject the extracted FAMEs into a GC-MS system.

  • Use a suitable capillary column for separation (e.g., SP-2340).

  • The mass spectrometer is operated in electron ionization (EI) mode, and selected ion monitoring (SIM) is used for quantification of C22:0, C24:0, and C26:0 FAMEs.

3. Data Analysis:

  • Calculate the concentrations of C22:0, C24:0, and C26:0 based on the peak areas relative to the internal standard.

  • Determine the C26:0/C22:0 and C24:0/C22:0 ratios.

Protocol 2: Analysis of C26:0-Lysophosphatidylcholine (C26:0-lysoPC) in Dried Blood Spots (DBS)

This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Punch a 3.2 mm disk from the dried blood spot.

  • Place the disk in a well of a microtiter plate.

  • Add an extraction solution containing an internal standard (e.g., ²H₄-C26:0-lysoPC) in a solvent mixture like acetonitrile (B52724):methanol:water.[8]

  • Agitate for 30-60 minutes at room temperature.

  • Transfer the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Inject the extract into an LC-MS/MS system.

  • Use a suitable reversed-phase column for chromatographic separation.

  • The mass spectrometer is operated in positive electrospray ionization (ESI) mode.

  • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for C26:0-lysoPC and its internal standard (e.g., m/z 636 -> 104 for C26:0-lysoPC).[8]

3. Data Analysis:

  • Quantify C26:0-lysoPC based on the peak area ratio to the internal standard.

Protocol 3: Proposed Method for Analysis of this compound

This is a hypothetical protocol based on methods for other long-chain acyl-CoAs, as a specific validated method for this analyte as a biomarker is not available.

1. Sample Preparation (from tissue or cultured cells):

  • Homogenize the sample in a suitable buffer.

  • Perform a solid-phase extraction (SPE) to isolate the acyl-CoAs.

  • Elute the acyl-CoAs and concentrate the eluate.

2. LC-MS/MS Analysis:

  • Inject the extract into an LC-MS/MS system.

  • Use a C18 reversed-phase column with a high pH mobile phase (e.g., ammonium (B1175870) hydroxide (B78521) and acetonitrile gradient) for separation.[12]

  • Operate the mass spectrometer in positive ESI mode.

  • Use MRM to detect the specific precursor-to-product ion transition for this compound. A neutral loss scan of 507 Da is characteristic of acyl-CoAs.[12]

3. Data Analysis:

  • Quantify this compound using a suitable internal standard (e.g., a stable isotope-labeled long-chain acyl-CoA).

Workflow for Biomarker Analysis

The following diagram illustrates a general workflow for the analysis of these biomarkers.

Biomarker_Analysis_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Sample Preparation->LC-MS/MS or GC-MS Analysis Data Processing Data Processing LC-MS/MS or GC-MS Analysis->Data Processing Result Interpretation Result Interpretation Data Processing->Result Interpretation

Caption: General workflow for the analysis of metabolic biomarkers.

Conclusion and Future Directions

The measurement of VLCFA ratios has been the cornerstone of diagnosing peroxisomal disorders for decades. The introduction of C26:0-lysoPC has significantly improved the diagnostic accuracy, especially in challenging cases. While this compound is a biochemically plausible candidate biomarker for disorders of alpha-oxidation, its clinical utility remains to be validated.

Future research should focus on:

  • Developing and validating a robust analytical method for this compound in biological fluids.

  • Conducting studies in patient cohorts with peroxisomal disorders to evaluate its diagnostic sensitivity and specificity.

  • Exploring its potential as a marker for monitoring disease progression and response to therapy.

The continued exploration of novel biomarkers like this compound is essential for advancing the diagnosis and management of peroxisomal disorders.

References

Safety Operating Guide

Prudent Disposal of 2-Hydroxytetracosanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2-Hydroxytetracosanoyl-CoA. This guidance is compiled from safety data sheets of structurally analogous compounds, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. Researchers, scientists, and drug development professionals should handle this compound with care, adhering to the safety protocols outlined below.

I. Core Safety & Handling Precautions

Prior to handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). Standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is mandatory. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[1][2][3][4]

II. Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be in accordance with all federal, state, and local environmental regulations.

  • Waste Collection: Collect all waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated and clearly labeled hazardous waste container. The container should be robust, leak-proof, and compatible with the chemical nature of the waste.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Segregation prevents potentially hazardous reactions and facilitates proper disposal.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste accumulation and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by trained EHS personnel or a licensed waste disposal contractor.

  • Final Disposal: The final disposal method will be determined by your institution's EHS guidelines and local regulations. Common disposal methods for non-hazardous or low-hazard chemical waste include incineration at a licensed facility.[1][5] It is crucial to consult with your institution's EHS department for specific guidance.

III. Comparative Safety Data for Analogous Compounds

As a specific SDS for this compound is unavailable, the following table summarizes key safety and disposal information from the SDSs of structurally related long-chain fatty acids. This data provides a basis for a conservative approach to handling and disposal.

Feature2-Hydroxytetracosanoic acidLignoceric acid (Tetracosanoic acid)2-Hydroxyoctanoic acidMyristic acid (Tetradecanoic acid)
Hazard Classification Not classified as hazardous[6]Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[3]Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2][4]Eye Irrit. 2A[1][7]
Personal Protective Equipment Standard lab attire, gloves, safety glasses[8]Gloves, protective clothing, eye/face protection[3]Gloves, eye/face protection[2][4]Eye/face protection[1][7]
First Aid (Eyes) Rinse with water for several minutes.[8]Rinse with water for several minutes.[3]Rinse with water for at least 15 minutes.[4]Rinse with water for at least 15 minutes.[1][7]
First Aid (Skin) Wash with plenty of water.[8]Wash with plenty of soap and water.[3]Wash with plenty of water for at least 15 minutes.[4]Wash off with soap and plenty of water.[1]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[8]Dispose of contents/container to an approved waste disposal plant.[3]Dispose of contents/container to an approved waste disposal plant.[4]Dispose of contents/container to an approved waste disposal plant.[1]

IV. Visualized Disposal Workflow

The following diagram illustrates the recommended workflow for the proper disposal of this compound.

cluster_0 Step 1: Preparation & Handling cluster_1 Step 2: Waste Collection & Segregation cluster_2 Step 3: Storage & Final Disposal A Wear Appropriate PPE (Lab Coat, Gloves, Safety Glasses) B Handle in a Well-Ventilated Area (Chemical Fume Hood) A->B C Collect Waste in a Designated Labeled Container B->C D Segregate from Incompatible Waste Streams C->D E Store Sealed Container in a Secure Secondary Containment D->E F Consult Institutional EHS for Approved Disposal Method E->F G Transfer to Licensed Waste Disposal Contractor F->G

References

Personal protective equipment for handling 2-Hydroxytetracosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 2-Hydroxytetracosanoyl-CoA. The following procedures are based on established safety protocols for similar long-chain fatty acyl-CoA compounds and general laboratory chemicals, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is detailed below.

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact with the compound.[1][2][3]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and airborne particles.[1][4]
Body Protection Laboratory coat or chemical-resistant gownTo protect skin and clothing from contamination.[5][6]
Respiratory Protection Use in a well-ventilated area or under a fume hoodTo avoid inhalation of any dusts or aerosols.[7]

Operational Plan: Handling and Storage

Handling:

  • Preparation: Before handling, ensure that all necessary PPE is worn correctly. Prepare the work area by ensuring it is clean and uncluttered.

  • Weighing and Transfer: If the compound is a solid, conduct weighing and transfer operations in a fume hood or a designated containment area to minimize the risk of inhalation.[7]

  • Solution Preparation: When preparing solutions, add the compound to the solvent slowly to avoid splashing.

  • Spill Management: In the event of a spill, isolate the area. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials, such as strong oxidizing agents.

Disposal Plan

All waste materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, should be treated as chemical waste.

  • Waste Collection: Collect all contaminated materials in a clearly labeled, sealed container.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.[2][7] Do not dispose of it down the drain or in the general trash.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don PPE: - Gloves - Safety Glasses - Lab Coat B Prepare Work Area: - Fume Hood - Clean Surface A->B C Weigh/Transfer Compound B->C Proceed to Handling D Prepare Solution C->D E Clean Work Area D->E Experiment Complete F Doff PPE E->F G Collect Chemical Waste F->G Waste Generated H Dispose via Approved Vendor G->H

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.